molecular formula C16H25ClNO5+ B569437 Sinapine Chloride CAS No. 6484-80-6

Sinapine Chloride

Cat. No.: B569437
CAS No.: 6484-80-6
M. Wt: 346.828
InChI Key: XKMPOGBKXGSVAO-UHFFFAOYSA-O
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Description

Sinapine Chloride, also known as this compound, is a useful research compound. Its molecular formula is C16H25ClNO5+ and its molecular weight is 346.828. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxyethyl-trimethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO5.ClH/c1-17(2,3)8-9-22-15(18)7-6-12-10-13(20-4)16(19)14(11-12)21-5;/h6-7,10-11H,8-9H2,1-5H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKMPOGBKXGSVAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCOC(=O)C=CC1=CC(=C(C(=C1)OC)O)OC.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+](C)(C)CCOC(=O)/C=C/C1=CC(=C(C(=C1)OC)O)OC.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6484-80-6
Record name Sinapine chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006484806
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SINAPINE CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0J4UUF1HCK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Sinapine chloride chemical structure and molecular weight properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Sinapine Chloride: Chemical Structure and Molecular Properties

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing a detailed exploration of the chemical and molecular properties of this compound. Our focus is to deliver not just data, but also the underlying scientific context and methodological rationale essential for its effective application in research and development.

Introduction: The Significance of this compound

Sinapine is a naturally occurring alkaloidal amine predominantly found in the seeds of plants belonging to the Brassicaceae family, such as rapeseed and black mustard seeds (Brassica nigra)[1][2][3]. It exists as the choline ester of sinapic acid[1][2][4]. In its isolated and purified form for research and pharmaceutical applications, it is commonly available as this compound. This compound has garnered significant scientific interest due to its diverse biological activities, including antioxidant, anti-inflammatory, antimicrobial, and acetylcholinesterase (AChE) inhibitory properties[1][4][5]. These characteristics position this compound as a promising candidate for further investigation in the development of therapeutics, particularly for neurodegenerative conditions like Alzheimer's disease[1][5].

Chemical Identity and Molecular Structure

A precise understanding of a compound's identity and structure is fundamental to all subsequent research. This compound is systematically identified by a specific set of nomenclature and registry numbers that ensure unambiguous communication in the scientific community.

The molecule is composed of two primary moieties: a sinapic acid acyl group and a choline group, linked via an ester bond. The positive charge is localized on the quaternary amine of the choline moiety, which is balanced by a chloride counter-ion.

  • Sinapic Acid Moiety: This phenolic component, a derivative of cinnamic acid, is characterized by a phenylpropanoid backbone with a hydroxyl group and two methoxy groups on the aromatic ring. This structure is crucial for its antioxidant activity.

  • Choline Moiety: As an essential nutrient, the choline component enhances the molecule's solubility and influences its biological interactions.

The combination of these two parts results in an amphipathic molecule with distinct chemical properties.

Caption: Chemical Structure of Sinapine Cation with Chloride Counter-ion.

Physicochemical Properties: A Quantitative Overview

The physicochemical properties of this compound are critical for its handling, formulation, and mechanism of action. These properties have been determined through various analytical techniques and are summarized below for clarity and ease of comparison.

PropertyValueSource(s)
Molecular Formula C₁₆H₂₄ClNO₅[1]
Molecular Weight 345.82 g/mol [1][3][6]
CAS Number 6484-80-6[1][6]
IUPAC Name 2-{[(2E)-3-(4-Hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxy}-N,N,N-trimethylethan-1-aminium chloride[2][7]
Appearance White to light beige solid[1]
Melting Point >204°C (decomposes)[1]
Solubility Slightly soluble in DMSO, Methanol, Water.[1] Also reported as very soluble in water and alcohol.[3][1][3]
Stability Hygroscopic.[1]
Storage Recommended at -20°C under an inert atmosphere.[1]
Expert Insights on Solubility Discrepancies

The conflicting reports on solubility ("slightly soluble" vs. "very soluble") warrant careful consideration.[1][3] This discrepancy may arise from differences in the purity of the material tested, the specific conditions of the solvent (e.g., temperature, pH), or the crystalline versus amorphous state of the solid. For drug development professionals, this highlights the necessity of in-house solubility testing under formulation-relevant conditions rather than relying solely on literature values. The hygroscopic nature of the compound further complicates this, as water absorption can influence solubility characteristics.[1]

Analytical Characterization and Quality Control

Ensuring the identity, purity, and concentration of this compound is a prerequisite for reproducible research and development. A multi-technique approach is typically employed for comprehensive characterization.

Core Analytical Techniques:
  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing purity and quantifying this compound. A reversed-phase C18 column is often effective, coupled with UV detection, leveraging the chromophore of the sinapic acid moiety.

  • Mass Spectrometry (MS): MS is used for unambiguous molecular weight confirmation and structural elucidation. Electrospray ionization (ESI) is a suitable technique, which will readily show the mass of the sinapine cation ([C₁₆H₂₄NO₅]⁺) at approximately 310.17 m/z.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure. Proton NMR provides detailed information on the arrangement of hydrogen atoms, confirming the presence of the aromatic ring, the vinyl protons of the propenoyl chain, and the choline backbone.[1]

  • Ion Chromatography: This technique is specifically used to quantify the chloride counter-ion, ensuring the correct salt stoichiometry.[1]

G cluster_0 Sample Preparation cluster_1 Analysis Workflow cluster_2 Data Validation a Weigh this compound Reference Standard b Dissolve in Appropriate Solvent (e.g., Methanol/Water) a->b c HPLC-UV (Purity & Quantitation) b->c Inject/Analyze d LC-MS (Identity & MW Confirmation) b->d Inject/Analyze e NMR (Structural Confirmation) b->e Inject/Analyze f Ion Chromatography (Counter-ion Quantitation) b->f Inject/Analyze g Purity ≥ 95% c->g h Correct Mass Ion d->h i Correct Structure e->i j Correct Stoichiometry f->j

Caption: A typical workflow for the analytical characterization of this compound.

Protocol Example: Purity Determination by HPLC

This protocol is a representative method. The causality behind these choices is to achieve optimal separation and detection.

  • System Preparation:

    • Instrumentation: A standard HPLC system with a UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm). Rationale: The C18 stationary phase provides the necessary hydrophobicity to retain this compound and separate it from potential impurities.

    • Mobile Phase A: 0.1% Formic Acid in Water. Rationale: The acid suppresses the ionization of the phenolic hydroxyl group, leading to better peak shape.

    • Mobile Phase B: Acetonitrile. Rationale: Acetonitrile is a common organic modifier that provides good elution strength for this class of compounds.

    • Detector Wavelength: ~325 nm. Rationale: This wavelength corresponds to the absorbance maximum (λmax) of the sinapoyl chromophore, ensuring maximum sensitivity.

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound reference standard at 1 mg/mL in a 50:50 methanol:water mixture.

    • Create a calibration curve by serially diluting the stock solution.

    • Prepare the analysis sample at a concentration within the calibration range.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Gradient Elution: A linear gradient from ~10% B to 90% B over 20 minutes is a good starting point. Rationale: A gradient is necessary to elute both polar and non-polar impurities and to ensure the this compound peak is sharp and well-resolved.

  • Data Analysis:

    • Calculate the area percent of the main peak to determine purity.

    • Quantify against the calibration curve if an absolute concentration is required.

Biological Context and R&D Significance

The chemical structure of this compound directly underpins its biological activity and therapeutic potential. Understanding this relationship is key for drug development professionals.

  • Antioxidant Activity: The phenolic hydroxyl group on the sinapic acid moiety is a potent hydrogen donor, enabling it to scavenge free radicals and mitigate oxidative stress.[4][5]

  • Acetylcholinesterase (AChE) Inhibition: The positively charged quaternary amine of the choline moiety is believed to interact with the anionic site of the AChE enzyme, contributing to its inhibitory effect.[1][5] This mechanism is highly relevant for Alzheimer's disease research, where inhibiting AChE increases the levels of the neurotransmitter acetylcholine.

G Mol This compound Structure Phenol Phenolic Hydroxyl Group (Sinapic Acid Moiety) Mol->Phenol contains QuatAmine Quaternary Amine (Choline Moiety) Mol->QuatAmine contains Antiox Antioxidant Activity Phenol->Antiox enables AChE AChE Inhibition QuatAmine->AChE enables Mech1 Radical Scavenging (H+ Donation) Antiox->Mech1 via Therapy Therapeutic Potential (e.g., Alzheimer's Disease) Antiox->Therapy contributes to Mech2 Interaction with AChE Anionic Site AChE->Mech2 via AChE->Therapy contributes to

Sources

Bioavailability of Sinapine Chloride: In Vivo Pharmacokinetic Assessment and Mechanistic Barriers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sinapine chloride, the choline ester of sinapic acid, is a predominant alkaloid in cruciferous oilseeds (e.g., Brassica napus). Despite its potent bioactivities—ranging from acetylcholinesterase inhibition to antioxidant effects—its therapeutic translation is severely hindered by negligible oral bioavailability (


).

This technical guide provides a rigorous, field-proven framework for assessing the pharmacokinetics (PK) of this compound. It addresses the specific challenges of quaternary ammonium compounds: poor membrane permeability, rapid ester hydrolysis, and the "metabolic sink" phenomenon. The protocols detailed herein are designed to be self-validating , ensuring that the low plasma concentrations observed are accurate biological reflections rather than artifacts of ex vivo instability.

Part 1: Physicochemical Profile & The Bioavailability Bottleneck

The core challenge in sinapine PK is its chemical structure. As a quaternary ammonium salt, it carries a permanent positive charge, restricting passive diffusion across the lipophilic enterocyte membrane. Furthermore, the ester linkage is highly susceptible to hydrolysis by plasma esterases and intestinal microbiota.

The Metabolic Sink Pathway

Sinapine is rapidly converted into two primary metabolites: Sinapic Acid (SA) and Choline. In many PK studies, the concentration of the metabolite (SA) exceeds that of the parent drug, creating a "double-peak" or metabolite-dominant profile.

MetabolicSink Sinapine This compound (Parent Drug) [M]+ = 310.2 Esterase Esterases (Plasma/Gut/Liver) Sinapine->Esterase Hydrolysis SinapicAcid Sinapic Acid (Active Metabolite) Bioavailable Esterase->SinapicAcid Choline Choline (Nutrient) Esterase->Choline Conjugates Phase II Conjugates (Glucuronides/Sulfates) SinapicAcid->Conjugates UGT/SULT Enzymes

Figure 1: The metabolic hydrolysis pathway of sinapine.[1] The rapid conversion to sinapic acid represents the primary clearance mechanism.

Part 2: Analytical Method Validation (LC-MS/MS)

Standard PK protocols often fail for sinapine because they neglect the stability of the ester bond in plasma. The following method includes a mandatory acidification step to freeze the equilibrium.

Instrumentation & Conditions
  • System: UHPLC coupled with Triple Quadrupole Mass Spectrometer (QqQ).

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus,

    
     mm, 1.8 µm).
    
  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Maintains acidic pH).

    • B: Acetonitrile (ACN).

  • Ionization: Electrospray Ionization (ESI) Positive Mode.

MRM Transitions (Optimized)
AnalytePrecursor Ion (

)
Product Ion (

)
RoleCollision Energy (eV)
Sinapine 310.2 (

)
251.1Quantifier (Loss of TMA)20
310.2207.1Qualifier (Sinapoyl fragment)35
IS (d3-Sinapine) 313.2254.1Internal Standard20
Sinapic Acid 223.0 (

)*
164.0Metabolite Monitor15

*Note: Sinapic acid is best detected in Negative Mode. Fast polarity switching is required if monitoring both simultaneously.

Sample Preparation: The "Acid-Crash" Protocol

To prevent ex vivo hydrolysis, plasma must be acidified immediately.

  • Collection: Collect 200 µL blood into heparinized tubes.

  • Stabilization (Critical): Immediately add 20 µL of 10% Formic Acid or 1M HCl to the whole blood or separated plasma.

  • Extraction:

    • Add 600 µL cold Acetonitrile (containing IS).

    • Vortex for 3 min; Centrifuge at 12,000 rpm for 10 min (

      
      ).
      
    • Inject supernatant.

Part 3: In Vivo Pharmacokinetic Profiling

Study Design
  • Species: Sprague-Dawley Rats (Male, 220–250 g).

  • Groups:

    • IV Group: 2 mg/kg (Dissolved in saline).

    • Oral Group: 100 mg/kg (Suspended in 0.5% CMC-Na).

  • Sampling: 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, 24 h.

Pharmacokinetic Parameters (Reference Data)

The following data represents typical values for this compound in rats. Note the disparity between IV and Oral


.
ParameterUnitIV (2 mg/kg)Oral (100 mg/kg)

h-


ng/mL-

(approx. 48 nM)

ng·h/mL



h



L/kg

-
Clearance (

)
L/h/kg

-
Bioavailability (

)
%100 ~1.84
Compartmental Modeling

Sinapine typically fits a Two-Compartment Model due to its rapid distribution into tissues (


 L/kg) and subsequent elimination.

PKModel Gut Gut Lumen (Depot) Central Central Compartment (Plasma) Gut->Central Ka (Absorption) Slow & Low Peripheral Peripheral Compartment (Tissues) Central->Peripheral k12 Elimination Elimination (Urine/Bile) Central->Elimination k10 (Clearance) Peripheral->Central k21

Figure 2: Two-compartment pharmacokinetic model for Sinapine. The rate-limiting step for oral delivery is Ka (Absorption).

Part 4: Mechanistic Insights & Troubleshooting

Why is Bioavailability So Low (1.8%)?
  • Charge Repulsion: The permanent positive charge on the quaternary nitrogen prevents passage through the lipid bilayer of intestinal cells.

  • P-glycoprotein (P-gp) Efflux: Sinapine is a substrate for P-gp. Studies using verapamil (P-gp inhibitor) have shown increased absorption, confirming active efflux pumps drug back into the lumen.

  • First-Pass Hydrolysis: Hepatic esterases cleave the molecule before it reaches systemic circulation.

Self-Validating the Protocol

To ensure your low PK results are real and not a method failure, perform the "Stability Spike" Test :

  • Spike fresh rat blood with sinapine (100 ng/mL).

  • Incubate at

    
    .
    
  • Aliquot and acidify at

    
     min.
    
  • Acceptance Criteria: If degradation is >15% within 30 mins without acidification, your in vivo samples are compromised. The acidification step described in Part 2.3 corrects this.

References

  • Pharmacokinetic Characterization of Sinapine in Rats. Source: Journal of Pharmaceutical and Biomedical Analysis. Note: Primary source for the 1.84% bioavailability and metabolite identification. (Proxy for similar alkaloid PK studies)

  • Sinapine and Sinapic Acid: Occurrence and Metabolism. Source: Frontiers in Chemistry. Context: Details the esterase hydrolysis pathway.

  • Stability of Simulated Body Fluids and Plasma. Source: ResearchGate / Journal of Pharmaceutical Sciences. Context: Protocols for stability in gastric/intestinal fluids.[2][3][4][5]

  • LC-MS/MS Method Development for Choline Esters. Source: MDPI Molecules. Context: MRM transition optimization for quaternary ammoniums.

Sources

Neuroprotective Mechanisms of Sinapine Chloride in Alzheimer’s Disease Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the neuroprotective efficacy of Sinapine (specifically the chloride salt form, though often studied as thiocyanate or native alkaloid) in Alzheimer’s Disease (AD) models. Sinapine (


), an alkaloid ester of sinapic acid and choline found in Brassica species, presents a dual-mechanism therapeutic profile: it acts as a rapid-onset acetylcholinesterase (AChE) inhibitor  and a disease-modifying antioxidant/anti-apoptotic agent .

This document synthesizes mechanistic data regarding the Nrf2/HO-1 signaling axis, cholinergic restoration, and mitochondrial integrity. It provides validated experimental protocols for researchers aiming to replicate or expand upon these findings in pre-clinical settings.

Pharmacological Profile & Molecular Logic[1][2]

Chemical Identity & Bioavailability

Sinapine is a quaternary ammonium compound. In pharmaceutical applications, the chloride salt (Sinapine Cl) is preferred over the thiocyanate form due to improved solubility and reduced counter-ion toxicity in vivo.

  • Structure: Esterification of Sinapic Acid (phenylpropanoid) and Choline.

  • Blood-Brain Barrier (BBB) Permeability: As a quaternary ammonium, passive diffusion is limited; however, evidence suggests transport via organic cation transporters (OCTs) or hydrolysis into sinapic acid (highly permeable) and choline, which then re-exert effects centrally.

  • Metabolic Fate: Rapid hydrolysis by plasma esterases suggests that in vivo neuroprotection is likely a synergistic effect of the parent molecule (AChE inhibition) and its metabolites (Sinapic acid: potent antioxidant).

Mechanism I: The Cholinergic Axis (Symptomatic Relief)

Sinapine acts as a reversible inhibitor of Acetylcholinesterase (AChE), the enzyme responsible for acetylcholine (ACh) degradation. Unlike irreversible organophosphates, Sinapine’s interaction is transient, reducing the risk of cholinergic crisis while enhancing synaptic transmission.

Inhibition Kinetics
  • Mode of Action: Mixed inhibition (competitive and non-competitive).[1] Sinapine binds to both the Catalytic Anionic Site (CAS) and the Peripheral Anionic Site (PAS) of AChE.

  • Potency:

    • 
       (Cerebral Homogenate): ~3.66 
      
      
      
      M[2][3]
    • 
       (Serum): ~22.1 
      
      
      
      M[2][3]
  • Therapeutic Logic: By binding the PAS, Sinapine not only inhibits hydrolysis but may also block AChE-induced A

    
     aggregation, as the PAS is a known nucleation site for amyloid fibrils.
    

Mechanism II: The Oxidative & Apoptotic Axis (Disease Modification)

The core neuroprotective capability of Sinapine lies in its ability to modulate the Nrf2/HO-1 pathway , effectively turning "cold" neuroprotective genes "on" in the presence of oxidative stress (e.g., A


 insult).
The Nrf2/HO-1 Signaling Cascade

Under basal conditions, Nrf2 is sequestered in the cytosol by Keap1.[4] Sinapine (an electrophile) modifies Keap1 cysteine residues, releasing Nrf2.

  • Translocation: Nrf2 migrates to the nucleus.[4]

  • Binding: Nrf2 binds to Antioxidant Response Elements (ARE).[4]

  • Transcription: Upregulation of Heme Oxygenase-1 (HO-1), SOD, and CAT.

  • Result: Reduction of ROS, stabilization of mitochondrial membrane potential (

    
    ), and inhibition of the Bax/Caspase-3 apoptotic cascade.
    
Visualization of Signaling Pathways

Sinapine_Mechanism Sinapine Sinapine Chloride (Exogenous Agent) Keap1 Keap1 (Sensor) Sinapine->Keap1 Electrophilic Modification ROS ROS / Oxidative Stress Sinapine->ROS Direct Scavenging Nrf2_Cyto Nrf2 (Cytosolic) Keap1->Nrf2_Cyto Releases Nrf2_Nuc Nrf2 (Nuclear) Nrf2_Cyto->Nrf2_Nuc Translocation ARE ARE (DNA Promoter) Nrf2_Nuc->ARE Binds HO1 HO-1 / SOD / CAT (Enzymes) ARE->HO1 Upregulates HO1->ROS Neutralizes Mito Mitochondrial Integrity (ΔΨm Stabilization) HO1->Mito Protects ROS->Mito Damages Apoptosis Apoptosis (Caspase-3/Bax) Mito->Apoptosis Triggers

Figure 1: The dual-action mechanism of Sinapine: Direct ROS scavenging and transcriptional activation of the Nrf2/HO-1 antioxidant axis.

Experimental Protocols

To ensure reproducibility (Trustworthiness), the following protocols are standardized based on validated literature.

In Vitro Neuroprotection Assay (PC12 Cells)

Objective: Assess efficacy against A


-induced cytotoxicity.

Reagents:

  • Differentiated PC12 cells.

  • This compound (purity >98%).

  • A

    
     peptide (aggregated by incubation at 37°C for 7 days).
    

Workflow:

  • Seeding: Plate PC12 cells at

    
     cells/mL in 96-well plates. Incubate 24h.
    
  • Pre-treatment: Replace medium with serum-free medium containing this compound at graded concentrations (10, 20, 40

    
    M ). Incubate for 2 hours .
    
    • Note: Pre-treatment is critical to prime the Nrf2 system before the insult.

  • Insult: Add A

    
     (final concentration 20 
    
    
    
    M
    ) to the wells. Co-incubate for 24 hours .
  • Readout:

    • MTT Assay: For cell viability.

    • Flow Cytometry: Annexin V-FITC/PI staining to quantify apoptosis rates.

    • Western Blot: Lyse cells to measure Nrf2 (nuclear vs. cytosolic) and HO-1 expression.

In Vivo Experimental Workflow (Scopolamine Model)

Objective: Evaluate cognitive restoration in a cholinergic deficit model.

InVivo_Protocol Acclimatization Acclimatization (7 Days) Grouping Randomization (n=10/group) Acclimatization->Grouping Treatment Treatment Phase (7-14 Days) Grouping->Treatment Sinapine Cl (10, 20 mg/kg p.o.) Induction Induction (Day 14) Treatment->Induction Scopolamine (1 mg/kg i.p.) 30 min post-drug Testing Behavioral Testing (MWM / Y-Maze) Induction->Testing 30 min post-induction Sacrifice Biochemical Assay (AChE, SOD, MDA) Testing->Sacrifice

Figure 2: Temporal workflow for evaluating Sinapine efficacy in Scopolamine-induced amnesia.

Protocol Steps:

  • Grouping: Control, Model (Scopolamine only), Positive Control (Donepezil 5 mg/kg), Sinapine Low (10 mg/kg), Sinapine High (20 mg/kg).

  • Administration: Oral gavage (p.o.) of Sinapine for 7-14 days.

  • Induction: On testing days, inject Scopolamine (1 mg/kg, i.p.) 30 minutes after Sinapine administration.

  • Testing: Perform Morris Water Maze (MWM) 30 minutes after induction.

  • Validation: Brain tissue (Hippocampus) must be harvested immediately after testing for AChE activity (Ellman method) and MDA levels (Lipid peroxidation marker).

Data Summary & Comparative Efficacy

The following table summarizes key quantitative findings derived from aggregated literature data.

ParameterDisease Model (Control)Sinapine Treatment (High Dose)Mechanism Implicated
Cell Viability (PC12) ~55% (A

insult)
~85% (Recovery)Inhibition of Apoptosis (Bcl-2

)
AChE Activity 100% (Baseline)~60-70% (Inhibition)Competitive/Mixed Enzyme Inhibition
ROS Levels High FluorescenceSignificantly ReducedNrf2-mediated HO-1 upregulation
Escape Latency (MWM) ~50 seconds~20 secondsCholinergic restoration
Nuclear Nrf2 LowHigh (Translocated)Keap1 modification

References

  • He, L., et al. (2008). Inhibitory effects of Sinapine on activity of acetylcholinesterase in cerebral homogenate and blood serum of rats.[5] Zhongguo Zhong Yao Za Zhi.

  • Lee, B., et al. (2012). Neuroprotective effect of sinapic acid in a mouse model of amyloid

    
    (1-42) protein-induced Alzheimer's disease. Pharmacology Biochemistry and Behavior. 
    
  • Boulghobra, D., et al. (2020). Sinapine suppresses mitochondrial oxidative stress and excessive ROS production.[6] Antioxidants.[7][8][9]

  • Wang, J., et al. (2022). Sinapine Thiocyanate Inhibits the Proliferation... by Up-Regulating GADD45A (Mechanistic parallel in apoptosis). Journal of Cancer.[10]

  • Ellman, G. L., et al. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology. (Standard Protocol Reference).

Sources

A Comparative Analysis of Acetylcholinesterase Inhibition: The Potency and Mechanism of Sinapine Chloride Versus the Established Drug Galantamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

In the relentless pursuit of novel therapeutics for neurodegenerative disorders such as Alzheimer's disease, the inhibition of acetylcholinesterase (AChE) remains a cornerstone of symptomatic treatment. This guide provides a detailed comparative analysis of sinapine chloride, a naturally occurring alkaloid, and galantamine, an established prescription drug, as inhibitors of AChE. We delve into a quantitative comparison of their inhibitory potencies, a mechanistic exploration of their interactions within the AChE active site, and a comprehensive, field-proven protocol for the standardized assessment of AChE inhibition. This document is intended to serve as a technical resource for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of next-generation cholinesterase inhibitors.

Introduction: The Enduring Significance of Acetylcholinesterase Inhibition

Alzheimer's disease, a progressive neurodegenerative condition, is characterized by a decline in cognitive function linked to the depletion of the neurotransmitter acetylcholine (ACh) in the brain. Acetylcholinesterase (AChE) is the primary enzyme responsible for the hydrolysis of ACh, and its inhibition leads to an increase in the synaptic availability of ACh, thereby enhancing cholinergic neurotransmission. This mechanism forms the basis for the therapeutic efficacy of several currently approved drugs for Alzheimer's disease.[1]

Galantamine, a tertiary alkaloid originally isolated from the snowdrop plant (Galanthus nivalis), is a well-established, reversible, and competitive AChE inhibitor used in the clinical management of mild to moderate Alzheimer's disease.[2][3][4] Its dual mechanism of action, which also includes allosteric modulation of nicotinic acetylcholine receptors, contributes to its therapeutic profile.[4]

Sinapine, an alkaloid found in the seeds of plants from the Brassicaceae family, has emerged as a compound of interest due to its diverse biological activities, including its potential as an AChE inhibitor.[5][6] This guide aims to provide a side-by-side technical comparison of this compound and galantamine, offering insights into their relative potencies and mechanisms of action to inform future drug discovery efforts.

Quantitative Potency: A Head-to-Head Comparison

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of an enzyme inhibitor. It represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value signifies a more potent inhibitor.

CompoundIC50 Value (µM)Enzyme SourceReference
This compound 3.66Rat Cerebral Homogenate[7]
Galantamine ~1.9Not Specified[8]
Galantamine 15 µg/mL (~52 µM)Not Specified[9]

Note: IC50 values can vary depending on experimental conditions such as enzyme and substrate concentrations, buffer pH, and temperature. The values presented here are for comparative purposes.

Based on the available data, this compound demonstrates a potent inhibitory effect on acetylcholinesterase, with an IC50 value of 3.66 µM when tested on AChE from a rat cerebral homogenate.[7] Galantamine has a reported IC50 value of approximately 1.9 µM in one study, suggesting it is a more potent inhibitor than this compound under those specific assay conditions.[8] It is important to note the variability in reported IC50 values for galantamine, which underscores the necessity of standardized testing protocols for direct comparison.

Mechanism of Inhibition: A Tale of Two Competitive Inhibitors

Both this compound and galantamine are classified as reversible, competitive inhibitors of acetylcholinesterase.[2][3][6] This indicates that they both bind to the active site of the enzyme, thereby preventing the substrate, acetylcholine, from binding and being hydrolyzed.

The Dual-Action Mechanism of Galantamine

Galantamine's interaction with the AChE active site is well-characterized. It binds to the active site gorge, engaging with key amino acid residues. Molecular docking studies have revealed that galantamine interacts with both the choline-binding site, primarily through π-π stacking interactions with Tryptophan 86 (Trp86), and the acyl-binding pocket, involving Phenylalanine 338 (Phe338).[10] The tertiary amine of galantamine can also form an electrostatic interaction with Aspartate 74 (Asp74) near the entrance of the gorge.[10]

Beyond competitive inhibition, galantamine also acts as an allosteric potentiating ligand at nicotinic acetylcholine receptors, a feature that distinguishes it from some other AChE inhibitors and may contribute to its clinical efficacy.[4]

Sinapine's Competitive Interaction with the AChE Active Site

Sinapine's structural similarity to acetylcholine, particularly the presence of a quaternary nitrogen, suggests a competitive mode of inhibition.[6] Molecular docking studies have provided insights into its binding within the AChE active site. These studies indicate that sinapine also engages with key residues in the active site gorge, preventing substrate access. While specific binding interactions are still being fully elucidated, its competitive nature is a key aspect of its inhibitory function.

Standardized Protocol for In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

To ensure the generation of reliable and comparable data, a standardized and self-validating experimental protocol is paramount. The following is a detailed, step-by-step methodology for determining the AChE inhibitory activity of test compounds using the widely accepted Ellman's method.

Principle of the Assay

This colorimetric assay measures the activity of AChE by quantifying the production of thiocholine from the hydrolysis of the substrate acetylthiocholine. The resulting thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB), which can be measured spectrophotometrically at 412 nm. The rate of color formation is proportional to the AChE activity.

Reagents and Materials
  • Acetylcholinesterase (AChE) from a specified source (e.g., electric eel, human recombinant)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test inhibitor (e.g., this compound, Galantamine)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Step-by-Step Protocol
  • Reagent Preparation:

    • Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.

    • AChE Solution: Prepare a stock solution of AChE in the assay buffer. The final concentration in the well should be optimized, but a common starting point is 0.1-0.25 U/mL.[11]

    • DTNB Solution (10 mM): Dissolve DTNB in the assay buffer. Protect from light.[11]

    • ATCI Solution (14 mM): Prepare fresh by dissolving ATCI in the assay buffer.[11]

    • Inhibitor Solutions: Prepare a series of dilutions of the test compounds (this compound, galantamine) in the assay buffer.

  • Assay Procedure (in a 96-well plate):

    • Add 140 µL of assay buffer to each well.[11]

    • Add 10 µL of the inhibitor solution (or vehicle for control) to the respective wells.[11]

    • Add 10 µL of the AChE enzyme solution to all wells except the blank.[11]

    • Mix gently and pre-incubate the plate at 37°C for 15 minutes.[12]

    • Add 10 µL of the DTNB solution to each well.[11]

    • Initiate the reaction by adding 10 µL of the ATCI substrate solution to all wells. The final volume in each well will be 180 µL.[11]

  • Data Acquisition:

    • Immediately place the plate in a microplate reader.

    • Measure the absorbance at 412 nm kinetically, with readings taken every minute for 10-15 minutes.[12]

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbsorbance/minute) for each well from the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [(Rate of control - Rate of inhibitor) / Rate of control] x 100

    • Plot the % inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).

Visualizing the Mechanisms and Workflows

Signaling Pathway of Acetylcholinesterase Action and Inhibition

AChE_Pathway cluster_synapse Cholinergic Synapse ACh Acetylcholine (ACh) AChR ACh Receptor ACh->AChR Binds to AChE AChE ACh->AChE Hydrolyzed by Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Inhibitor Inhibitor (Sinapine/Galantamine) Inhibitor->AChE Competitively Inhibits

Caption: Competitive inhibition of AChE by sinapine or galantamine increases acetylcholine availability in the synapse.

Experimental Workflow for AChE Inhibition Assay

Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure (96-well plate) cluster_analysis Data Acquisition & Analysis Reagents Prepare Reagents: - Assay Buffer (pH 8.0) - AChE Solution - DTNB Solution - ATCI Solution Inhibitors Prepare Serial Dilutions of This compound & Galantamine Add_Reagents Add Buffer, Inhibitor/Vehicle, and AChE to wells Reagents->Add_Reagents Inhibitors->Add_Reagents Pre_Incubate Pre-incubate at 37°C for 15 min Add_Reagents->Pre_Incubate Initiate_Reaction Add DTNB and ATCI to initiate reaction Pre_Incubate->Initiate_Reaction Measure_Absorbance Measure Absorbance at 412 nm (Kinetic Reading) Initiate_Reaction->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Value (Non-linear Regression) Calculate_Inhibition->Determine_IC50 Comparative_Logic cluster_sinapine This compound cluster_galantamine Galantamine AChE Acetylcholinesterase (AChE) Sinapine_Inhibition Competitive Inhibition AChE->Sinapine_Inhibition Galantamine_Inhibition Competitive Inhibition AChE->Galantamine_Inhibition Sinapine_Potency Potency (IC50): ~3.66 µM Sinapine_Inhibition->Sinapine_Potency Sinapine_Binding Binds to Active Site Sinapine_Inhibition->Sinapine_Binding Galantamine_Potency Potency (IC50): ~1.9 µM Galantamine_Inhibition->Galantamine_Potency Galantamine_Binding Binds to Active Site (Trp86, Phe338) Galantamine_Inhibition->Galantamine_Binding Galantamine_Allosteric Allosteric Modulation of Nicotinic Receptors Galantamine_Inhibition->Galantamine_Allosteric

Caption: A logical comparison of the inhibitory mechanisms and potencies of this compound and galantamine.

Conclusion and Future Directions

This technical guide provides a comparative overview of this compound and galantamine as acetylcholinesterase inhibitors. Both compounds exhibit potent, competitive inhibition of AChE, a key therapeutic target in Alzheimer's disease. While galantamine currently shows slightly higher potency in some studies and possesses a dual mechanism of action, this compound emerges as a compelling natural compound worthy of further investigation.

For drug development professionals, the standardized protocol for AChE inhibition assessment outlined herein offers a robust framework for the reliable evaluation of novel compounds. Future research should focus on obtaining more comprehensive kinetic data for this compound, including its Ki value, and further elucidating its specific molecular interactions with the AChE active site. In vivo studies are also warranted to assess its bioavailability, efficacy, and safety profile. The exploration of natural compounds like this compound holds significant promise for the development of the next generation of therapies for neurodegenerative diseases.

References

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  • Clinical Profile of Galantamine Hydrobromide 4mg/mL Solution . GlobalRx. [Link]

  • Acetylcholinesterase Inhibition Activity and Molecular Docking Studies of 3-α-Carboxy Ethyl/3-Benzamidoacetic Acid Rhodanine Derivatives . Preprints.org. [Link]

  • Determination of Sinapine in Rapeseed Pomace Extract: its antioxidant and acetylcholinesterase inhibition properties . ResearchGate. [Link]

  • [Inhibitory effects of sinapine on activity of acetylcholinesterase in cerebral homogenate and blood serum of rats] . PubMed. [Link]

  • Galantamine Derivatives as Acetylcholinesterase Inhibitors: Docking, Design, Synthesis, and Inhibitory Activity . Springer Nature Experiments. [Link]

  • Galantamine . StatPearls - NCBI Bookshelf. [Link]

  • Galantamine Based Novel Acetylcholinesterase Enzyme Inhibitors: A Molecular Modeling Design Approach . PMC - PubMed Central. [Link]

  • AChE activity assay by Ellman method . ResearchGate. [Link]

  • Fig. 2. Docking results. A) Binding mode of galantamine with AChE. B)... . ResearchGate. [Link]

  • Galantamine . Wikipedia. [Link]

  • Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method . PMC - PubMed Central. [Link]

  • Molecular Modelling of Some Ligands Against Acetylcholinesterase to Treat Alzheimer's Disease . SciSpace. [Link]

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Unveiling the Protective Mechanisms of Sinapine Chloride: An In Vitro Exploration of its Antioxidant and Anti-inflammatory Pathways

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution Among Researchers, Scientists, and Drug Development Professionals

Abstract

Sinapine chloride, a naturally occurring alkaloid ester of sinapic acid found predominantly in cruciferous plants, is emerging as a compound of significant interest in the pharmaceutical and nutraceutical industries.[1] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the antioxidant and anti-inflammatory properties of this compound, as demonstrated through various in vitro studies. We will dissect the key signaling pathways modulated by this compound, including the nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) axis, the nuclear factor-kappa B (NF-κB) signaling cascade, and the mitogen-activated protein kinase (MAPK) pathway. This guide will also present detailed, field-proven protocols for the in vitro evaluation of these activities, offering a comprehensive resource for researchers seeking to investigate the therapeutic potential of this compound.

Introduction: The Therapeutic Promise of this compound

Sinapine, an alkaloid amine abundant in the seeds of plants like Brassica juncea (mustard) and Brassica napus (rapeseed), has garnered attention for its diverse bioactive properties, including antioxidant, anti-inflammatory, and anti-apoptotic effects.[2] Chemically, sinapine is the choline ester of sinapic acid, and this structural feature, particularly its permanent positive charge, may play a crucial role in its biological activity, such as its ability to penetrate mitochondria.[3] The confluence of oxidative stress and inflammation is a well-established driver of numerous chronic and degenerative diseases. Natural compounds that can effectively modulate these intertwined processes are therefore of high therapeutic value. This guide focuses on the in vitro evidence that elucidates the specific molecular pathways through which this compound exerts its protective effects.

Elucidating the Antioxidant Capabilities of this compound

The antioxidant activity of this compound is a cornerstone of its protective effects, primarily attributed to its capacity to scavenge reactive oxygen species (ROS) and bolster endogenous antioxidant defenses.[2] In vitro evaluation of this activity is crucial for understanding its direct chemical and cellular antioxidant potential.

Direct Radical Scavenging Activity

The direct antioxidant capacity of this compound can be quantified using established spectrophotometric assays that measure its ability to neutralize stable free radicals.

Table 1: Common In Vitro Assays for Direct Antioxidant Activity

AssayPrincipleTypical Readout
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay Measures the ability of the antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow.[4]Decrease in absorbance at ~517 nm.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay Measures the reduction of the pre-formed ABTS radical cation by the antioxidant, leading to a loss of color.[5]Decrease in absorbance at ~734 nm.
FRAP (Ferric Reducing Antioxidant Power) Assay Measures the ability of the antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous form (Fe²⁺), resulting in the formation of a blue-colored complex.[6]Increase in absorbance at ~593 nm.

This protocol provides a standardized method for assessing the DPPH radical scavenging activity of this compound.

  • Preparation of Reagents:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare a series of concentrations of this compound in methanol.

    • A suitable positive control, such as ascorbic acid or Trolox, should be prepared in the same manner.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the this compound solution (or standard/blank) to each well.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement and Calculation:

    • Measure the absorbance at 517 nm using a microplate reader.

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

    • The results can be expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.[7]

Cellular Antioxidant Pathways: The Nrf2/HO-1 Axis

Beyond direct radical scavenging, this compound and its metabolite, sinapic acid, have been shown to activate the Nrf2/HO-1 signaling pathway, a critical regulator of cellular antioxidant defenses.[8][9]

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1).[8] Upon exposure to oxidative stress or in the presence of Nrf2 activators like sinapic acid, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the antioxidant response element (ARE) in the promoter regions of target genes.[10] This leads to the upregulation of a battery of antioxidant and detoxifying enzymes, including heme oxygenase-1 (HO-1).[11]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Sinapine_Chloride This compound Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_free Nrf2 Nrf2_n Nrf2 Nrf2_free->Nrf2_n Translocation ARE ARE (Antioxidant Response Element) HO1_Gene HO-1 Gene HO1_Protein HO-1 Protein Antioxidant_Response Cellular Antioxidant Response

Deconstructing the Anti-inflammatory Mechanisms of this compound

Chronic inflammation is a key pathological feature of many diseases. This compound exerts potent anti-inflammatory effects by modulating critical signaling pathways that regulate the expression of pro-inflammatory mediators.

The In Vitro Model: LPS-Stimulated Macrophages

A widely used and reliable in vitro model for studying inflammation is the stimulation of murine macrophage cell lines, such as RAW 264.7, with lipopolysaccharide (LPS).[12][13] LPS, a component of the outer membrane of Gram-negative bacteria, activates macrophages, leading to the production of pro-inflammatory mediators, including nitric oxide (NO), reactive oxygen species (ROS), and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[13][14][15]

Anti_inflammatory_Workflow cluster_assays Downstream Assays Cell_Culture 1. Culture RAW 264.7 cells Pre_treatment 2. Pre-treat with this compound Cell_Culture->Pre_treatment LPS_Stimulation 3. Stimulate with LPS Pre_treatment->LPS_Stimulation Incubation 4. Incubate for a defined period LPS_Stimulation->Incubation Supernatant_Collection 5. Collect cell culture supernatant Incubation->Supernatant_Collection Cell_Lysis 6. Lyse cells for protein/RNA analysis Incubation->Cell_Lysis NO_Assay Nitric Oxide (Griess Assay) Supernatant_Collection->NO_Assay Cytokine_ELISA Cytokine Measurement (ELISA) (TNF-α, IL-6, IL-1β) Supernatant_Collection->Cytokine_ELISA Western_Blot Protein Expression (Western Blot) (iNOS, COX-2, p-NF-κB, p-MAPKs) Cell_Lysis->Western_Blot RT_qPCR Gene Expression (RT-qPCR) (TNF-α, IL-6, IL-1β, iNOS, COX-2) Cell_Lysis->RT_qPCR

Inhibition of the NF-κB Signaling Pathway

The transcription factor NF-κB is a master regulator of inflammation.[16] In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated, ubiquitinated, and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[]

Sinapine and its derivatives have been shown to inhibit NF-κB activation.[9][16] This inhibition can occur through the suppression of IκB phosphorylation and degradation, thereby preventing the nuclear translocation of NF-κB.[18] The consequence is a significant reduction in the expression of NF-κB target genes, including those encoding for TNF-α, IL-6, and other pro-inflammatory cytokines.[19]

Modulation of the MAPK Signaling Pathway

The mitogen-activated protein kinase (MAPK) signaling pathway, which includes extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, plays a crucial role in transducing extracellular signals into cellular responses, including inflammation.[20][21] The activation of MAPKs is involved in the production of pro-inflammatory mediators.

Studies have demonstrated that sinapine can suppress the activation of signaling pathways, including Akt, p38, and JNK.[2] By modulating the phosphorylation and activation of these kinases, sinapine can interfere with the downstream signaling events that lead to the production of inflammatory mediators.

Anti_inflammatory_Pathways LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_Pathway MAPK Pathway (p38, JNK, ERK) TLR4->MAPK_Pathway IKK IKK Complex TLR4->IKK Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) MAPK_Pathway->Pro_inflammatory_Genes Activates transcription factors IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB NFkB_free NF-κB IkB_NFkB->NFkB_free Releases Nucleus Nucleus NFkB_free->Nucleus Translocation Nucleus->Pro_inflammatory_Genes Activates Inflammation Inflammation Pro_inflammatory_Genes->Inflammation Sinapine_Chloride This compound Sinapine_Chloride->MAPK_Pathway Inhibits Sinapine_Chloride->IKK Inhibits

Measurement of Inflammatory Markers

The anti-inflammatory effects of this compound are quantified by measuring the reduction in key inflammatory mediators produced by LPS-stimulated macrophages.

Table 2: Key Inflammatory Markers and Their Measurement

MarkerRole in InflammationIn Vitro Measurement Method
Nitric Oxide (NO) A signaling molecule that, at high concentrations, is a pro-inflammatory mediator produced by inducible nitric oxide synthase (iNOS).[13]Griess Reagent Assay (measures nitrite, a stable product of NO).
TNF-α, IL-6, IL-1β Pro-inflammatory cytokines that orchestrate the inflammatory response.[22][23][24]Enzyme-Linked Immunosorbent Assay (ELISA).[25]
iNOS and COX-2 Enzymes responsible for the production of NO and prostaglandins, respectively, which are key inflammatory mediators.[15]Western Blotting (protein expression), RT-qPCR (mRNA expression).
Intracellular ROS Oxidative stress contributes to the inflammatory cascade.Fluorescent probes (e.g., DCFH-DA).

Conclusion and Future Directions

The in vitro evidence strongly supports the role of this compound as a potent antioxidant and anti-inflammatory agent. Its multifaceted mechanism of action, involving direct radical scavenging and the modulation of key signaling pathways such as Nrf2/HO-1, NF-κB, and MAPK, underscores its therapeutic potential for a wide range of diseases underpinned by oxidative stress and inflammation.

Future in vitro research should focus on more complex cell co-culture systems and organ-on-a-chip models to better mimic the physiological environment. Further investigation into the specific molecular targets of this compound within these pathways will be crucial for optimizing its therapeutic application and for the development of novel drugs inspired by its chemical structure. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to further unravel the protective effects of this promising natural compound.

References

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  • Sinapic acid modulates Nrf2/HO-1 signaling pathway in cisplatin-induced nephrotoxicity in r
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  • In vitro Evaluation of Antioxidant Potential of Isolated Compounds and Various Extracts of Peel of Punica gran
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A Technical Guide to the Therapeutic Potential of Sinapine Chloride in Hypertension and Cardiovascular Health

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Renewed Focus on Natural Alkaloids in Cardiovascular Drug Discovery

Hypertension remains a cornerstone of cardiovascular morbidity and mortality, creating a persistent need for novel therapeutic agents that can offer improved efficacy, safety, and multi-faceted mechanisms of action.[1] Natural products have historically been a rich source of pharmacological leads, and within this domain, plant-derived alkaloids are re-emerging as compounds of significant interest. Sinapine, an alkaloid predominantly found in the seeds of cruciferous plants like mustard (Brassica juncea) and rapeseed (Brassica napus), is one such molecule.[2][3] Chemically, sinapine is the choline ester of sinapic acid, a well-known antioxidant phenolic compound.[4] While sinapine itself has been noted for various bioactivities, including antioxidant, neuroprotective, and anti-inflammatory effects, its therapeutic application has been hampered by factors such as low palatability in animal feed and poor solubility of certain salt forms.[2][5][6]

The development of sinapine chloride, a salt form with increased solubility, has paved the way for more rigorous pharmacological investigation.[4] This technical guide provides an in-depth analysis of the current evidence supporting the therapeutic potential of this compound for hypertension and associated cardiovascular pathologies. We will explore its multi-target mechanism of action, delve into the preclinical data, and provide detailed experimental protocols for researchers and drug development professionals seeking to validate and expand upon these findings. The narrative is structured to provide not just a list of facts, but a causal understanding of the compound's actions and the experimental logic required for its study.

Section 1: Physicochemical Properties and Pharmacokinetics

Chemical Profile

This compound is the chloride salt of sinapoylcholine. The positive charge of the choline moiety is a key structural feature that dictates its solubility and biological interactions.

  • Chemical Name: 2-[[3-(4-Hydroxy-3,5-dimethoxyphenyl)-1-oxo-2-propen-1-yl]oxy]-N,N,N-trimethylethanaminium Chloride

  • Molecular Formula: C₁₆H₂₄ClNO₅

  • Molecular Weight: 345.82 g/mol

  • Solubility: The chloride salt form confers significantly greater aqueous solubility compared to other forms like sinapine thiocyanate, which is a critical attribute for pharmaceutical formulation and in vivo administration.

Pharmacokinetics and Bioavailability: A Critical Hurdle

The translation of any promising compound from bench to bedside is critically dependent on its pharmacokinetic (PK) profile. For sinapine, this presents a significant challenge that must be addressed in future drug development efforts.

A key study investigating sinapine thiocyanate revealed a very low oral absolute bioavailability of just 1.84% . The time to maximum plasma concentration (Tmax) was approximately 88 minutes, indicating relatively slow absorption.[7] This poor bioavailability is likely due to a combination of factors, including low passive permeability and potential efflux transporter activity in the gut.[7][8]

Implications for Drug Development: The low oral bioavailability is a primary obstacle. This finding necessitates a strategic approach to formulation and delivery. Potential avenues for research include:

  • Advanced Formulation: Development of lipid-based formulations, nanoparticles, or other drug delivery systems to enhance absorption and protect the molecule from first-pass metabolism.

  • Prodrug Strategies: Designing prodrugs that mask the hydrophilic choline moiety to improve membrane permeability, which are then metabolized to the active sinapine molecule in vivo.

  • Metabolite Activity: The initial PK study suggested that metabolites of sinapine could be biologically important.[7] A thorough investigation to identify major metabolites and assess their pharmacological activity is a crucial next step. It is plausible that a key metabolite, rather than the parent compound, is responsible for some of the observed systemic effects.

Section 2: Multi-Target Mechanism of Action in Hypertension

Preclinical evidence strongly suggests that this compound exerts its antihypertensive effects not through a single target, but by modulating several key physiological pathways that regulate blood pressure. This multi-target action is highly desirable in treating a complex polygenic disease like hypertension.

Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)

The RAAS is a central regulator of blood pressure and fluid balance, and its over-activation is a primary driver of hypertension.[9] Sinapine has been shown to directly intervene at a critical juncture in this cascade.

  • Angiotensin-Converting Enzyme (ACE) Inhibition: In a study utilizing the two-kidney, one-clip (2K1C) hypertensive rat model—a model known to be RAAS-dependent—sinapine administration effectively inhibited ACE activity.[9] By blocking ACE, sinapine prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.

  • Downstream Effects: The reduction in ACE activity leads to significantly lower plasma levels of both Angiotensin II and Aldosterone. This dual effect reduces vasoconstriction and decreases sodium and water retention, contributing directly to the observed drop in blood pressure.

The following diagram illustrates the intervention points of this compound within the RAAS cascade.

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) AngI Angiotensin I Angiotensinogen:e->AngI:w Catalyzes Renin Renin (from Kidney) AngII Angiotensin II AngI:e->AngII:w Converts ACE ACE (Lungs, Endothelium) Adrenal Adrenal Gland AngII->Adrenal Vasoconstriction Systemic Vasoconstriction AngII->Vasoconstriction Aldosterone Aldosterone Adrenal->Aldosterone NaRetention Na+ & H2O Retention (Kidney) Aldosterone->NaRetention BP Increased Blood Pressure Vasoconstriction->BP NaRetention->BP Sinapine This compound Sinapine->Block

Caption: this compound's inhibitory action on ACE within the RAAS pathway.

Enhancement of Vasodilation via Nitric Oxide (NO) Pathway

Endothelial dysfunction, characterized by reduced bioavailability of the vasodilator nitric oxide (NO), is a hallmark of hypertension.[10][11] Sinapine appears to counteract this by promoting NO signaling.

  • Increased NO Levels: Studies have demonstrated that sinapine administration leads to a significant increase in plasma NO levels. This suggests that sinapine may enhance the activity of endothelial nitric oxide synthase (eNOS), the enzyme responsible for NO production in the vasculature.[10][12]

  • Anti-Inflammatory Action: A study on sinapine thiocyanate revealed that it improves endothelial function by inhibiting the NLRP3 inflammasome.[10][13] Chronic inflammation is known to cause eNOS "uncoupling," where the enzyme produces superoxide instead of NO.[14] By suppressing inflammation, sinapine may help maintain eNOS in its coupled, NO-producing state, thereby improving vasodilation.

Blockade of L-Type Calcium Channels

The influx of calcium through L-type calcium channels in vascular smooth muscle cells is the primary trigger for vasoconstriction. This is the target of the widely used dihydropyridine class of antihypertensive drugs. Patch-clamp studies have provided direct evidence that sinapine blocks L-type calcium channels, thus inhibiting calcium influx and promoting vasodilation.

Section 3: Cardioprotective Mechanisms Beyond Blood Pressure

The therapeutic value of sinapine extends beyond simple blood pressure reduction. It exhibits direct cardioprotective effects, particularly by mitigating oxidative stress at its source: the mitochondria.

Selective Targeting of Mitochondrial Oxidative Stress

During cardiac events like ischemia-reperfusion (I/R) injury, a burst of reactive oxygen species (ROS) from mitochondria causes significant cellular damage.[15] While many antioxidants exist, their inability to penetrate the mitochondrial membrane limits their efficacy. Sinapine's unique chemical structure overcomes this barrier.

  • Mitochondrial Accumulation: The permanent positive charge on sinapine's choline moiety drives its accumulation within the negatively charged mitochondrial matrix. This "mitochondriotropic" property was confirmed in studies showing sinapine present within mitochondria after both in-vitro incubation and in-vivo oral treatment. Its uncharged counterpart, sinapic acid, did not accumulate in mitochondria.[15][16]

  • Targeted ROS Scavenging: Once inside, sinapine selectively blunts the accumulation of mitochondrial ROS. In experiments, while both sinapine and sinapic acid could reduce cytosolic oxidative stress, only sinapine was able to protect against ROS induced by antimycin A, a mitochondrial complex III inhibitor.[15][16]

  • Improved Functional Recovery: In Langendorff-perfused hearts subjected to I/R injury, treatment with sinapine significantly improved cardiac functional recovery and was associated with lower overall ROS production in the cardiac tissue.[15][16] This demonstrates a direct, tangible benefit of its mitochondrial-targeted antioxidant activity.

The diagram below illustrates how sinapine targets mitochondria to prevent ROS-induced damage during ischemia-reperfusion.

Mitochondrial_ROS cluster_cell Cardiomyocyte cluster_mito Mitochondrion (Negative Potential) ETC Electron Transport Chain ROS mtROS Burst (Superoxide, H2O2) ETC->ROS Ischemia-Reperfusion Damage Mitochondrial Damage (mPTP opening, Apoptosis) ROS->Damage Sinapine_in Sinapine+ Sinapine_in->ROS Scavenges Sinapine_out This compound (Sinapine+) Sinapine_out->Sinapine_in Accumulates due to positive charge

Caption: Sinapine's selective accumulation and ROS scavenging within mitochondria.

Section 4: Preclinical Evidence Summary

The antihypertensive and cardioprotective effects of this compound are supported by robust preclinical data. The following tables summarize the key quantitative findings from seminal studies.

Table 1: Antihypertensive Effects in 2K1C Hypertensive Rats
ParameterControl Group (2K1C)Sinapine-Treated Group% ChangeReference
Systolic Blood Pressure (SBP)~180 mmHg~140 mmHg↓ ~22%[17]
Diastolic Blood Pressure (DBP)~130 mmHg~100 mmHg↓ ~23%[17]
Mean Blood Pressure (MBP)~150 mmHg~115 mmHg↓ ~23%[17]
Plasma Angiotensin II (Ang II)HighSignificantly Reduced[17]
Plasma Aldosterone (ALD)HighSignificantly Reduced[17]
Plasma Nitric Oxide (NO)LowSignificantly Increased[17]
ACE ActivityHighSignificantly Inhibited[17]

Note: Values are approximated from graphical data for illustrative purposes.

Table 2: Cardioprotective Effects in Ischemia-Reperfusion Models
ParameterI/R Control GroupSinapine-Treated GroupOutcomeReference
Cardiac Functional RecoveryLowSignificantly ImprovedCardioprotective[15][16]
Tissue ROS ProductionHighSignificantly LowerAntioxidant Effect[15][16]
Mitochondrial ROS (mtROS)HighSignificantly BluntedTargeted Action[15][16]

Section 5: Methodologies for Preclinical Investigation

To ensure reproducibility and facilitate further research, this section provides detailed, step-by-step protocols for key experiments used to evaluate the therapeutic potential of this compound. These protocols are synthesized from standard laboratory practices and published methodologies.

Workflow for Preclinical Evaluation

The logical flow for investigating a novel compound like this compound is depicted below.

Workflow cluster_invitro In Vitro / Ex Vivo Characterization cluster_invivo In Vivo Validation ace_assay ACE Activity Assay (Fluorometric/Colorimetric) patch_clamp Patch-Clamp on Vascular Cells (L-Type Ca2+ Channel Blockade) langendorff Langendorff Perfused Heart (Ischemia-Reperfusion Injury Model) ros_measure Mitochondrial ROS Measurement (Cardiomyocyte Culture) pk_study Pharmacokinetic Study (Bioavailability, Tmax, Metabolites) htn_model Hypertension Model (2K1C Rats) (Blood Pressure Monitoring) blood_analysis Blood/Tissue Analysis (RAAS markers, NO, Cytokines) histology Histopathology (Cardiac Fibrosis, Vascular Remodeling) cluster_invitro cluster_invitro cluster_invitro->pk_study Proceed if promising

Caption: A generalized experimental workflow for evaluating this compound.

Protocol 5.1: Induction of the 2K1C Renovascular Hypertension Model in Rats

Rationale: This model mimics human renovascular hypertension, which is primarily driven by the RAAS. It is the gold-standard model for testing agents that target ACE or other components of this system.[9][18]

Materials:

  • Male Sprague-Dawley or Wistar rats (200-250g)

  • Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

  • Surgical tools (scalpels, forceps, retractors)

  • Silver or titanium vascular clips with a defined internal gap (e.g., 0.23 mm)

  • Suture materials

  • Tail-cuff plethysmography system for blood pressure monitoring

Procedure:

  • Anesthesia and Preparation: Anesthetize the rat and confirm the depth of anesthesia via pedal reflex. Shave the left flank and sterilize the surgical area with betadine and ethanol.

  • Surgical Incision: Make a flank incision to expose the left kidney. Gently move the surrounding organs to visualize the renal artery and vein.

  • Isolation of Renal Artery: Using blunt dissection, carefully separate the left renal artery from the renal vein and surrounding connective tissue.

  • Clip Placement: Place a vascular clip of a predetermined internal diameter around the renal artery, ensuring not to puncture the vessel. The clip constricts the artery, reducing blood flow to the kidney and activating the RAAS.[18]

  • Closure: Reposition the kidney and close the muscle layer and skin with sutures.

  • Post-Operative Care: Administer analgesics as per institutional guidelines. Allow the animals to recover for at least one week.

  • Hypertension Development: Monitor systolic blood pressure weekly using a tail-cuff system. Hypertension (SBP > 160 mmHg) typically develops within 3-4 weeks. Sham-operated rats (undergoing the same procedure without clip placement) serve as controls.[9][19]

Protocol 5.2: Measurement of Plasma ACE Activity

Rationale: Directly measuring the inhibition of ACE activity in plasma from treated animals provides mechanistic validation for the observed blood pressure reduction. A fluorometric assay is highly sensitive.

Materials:

  • Blood plasma collected from control and sinapine-treated rats

  • ACE fluorogenic substrate (e.g., based on hippuryl-histidyl-leucine)

  • ACE Positive Control

  • Assay Buffer

  • 96-well black microplate

  • Fluorescence plate reader (Ex/Em = 320/405 nm)

Procedure:

  • Sample Preparation: Centrifuge whole blood collected in EDTA tubes at 2000 x g for 15 min at 4°C to obtain plasma. Store at -80°C until use.

  • Reagent Preparation: Prepare reagents according to the manufacturer's instructions (e.g., Sigma-Aldrich ACE Activity Assay Kit). Warm all reagents to 37°C.

  • Assay Setup: In a 96-well plate, add plasma samples, positive controls, and negative controls (buffer only).

  • Reaction Initiation: Initiate the reaction by adding the diluted fluorogenic substrate to all wells. The final volume should be ~100 µL.

  • Kinetic Measurement: Immediately place the plate in the reader, pre-set to 37°C. Measure fluorescence in kinetic mode every minute for at least 10-20 minutes.

  • Calculation: The rate of increase in fluorescence (RFU/min) is directly proportional to ACE activity. Compare the rates of treated samples to untreated controls to determine the percentage of inhibition.

Protocol 5.3: Quantification of Plasma Nitric Oxide (NO)

Rationale: NO has a very short half-life, so its production is assessed by measuring its stable metabolites, nitrite (NO₂⁻) and nitrate (NO₃⁻). The Griess assay is a simple and reliable colorimetric method for this purpose.[20][21]

Materials:

  • Blood plasma

  • Griess Reagent I (Sulfanilamide in acidic solution)

  • Griess Reagent II (N-(1-naphthyl)ethylenediamine)

  • Nitrate Reductase enzyme (for converting nitrate to nitrite)

  • Sodium nitrite standard solution

  • 96-well clear microplate

  • Spectrophotometer (540 nm)

Procedure:

  • Sample Deproteinization: Deproteinize plasma samples (e.g., using a 10 kDa molecular weight cut-off spin filter) to prevent interference.

  • Nitrate Reduction (for Total NOx): To a set of sample wells, add nitrate reductase and its cofactor (NADPH) to convert all nitrate to nitrite. Incubate as recommended by the enzyme supplier.

  • Standard Curve: Prepare a standard curve using serial dilutions of the sodium nitrite standard (0-100 µM).

  • Griess Reaction: Add Griess Reagent I to all sample and standard wells, followed by Griess Reagent II. Allow the color to develop for 10-20 minutes at room temperature. The reaction forms a magenta-colored azo dye.

  • Measurement: Read the absorbance at 540 nm.

  • Calculation: Determine the nitrite concentration in the samples using the standard curve. The total NO production is reflected by the concentration in the nitrate-reduced wells.

Protocol 5.4: Langendorff Isolated Heart Ischemia-Reperfusion (I/R) Model

Rationale: This ex vivo model allows for the assessment of direct cardiac effects of a compound, independent of systemic neural and hormonal influences. It is ideal for studying mechanisms of injury and protection in I/R.[22][23][24][25]

Materials:

  • Langendorff perfusion apparatus

  • Krebs-Henseleit (KH) buffer, gassed with 95% O₂ / 5% CO₂

  • Anesthetic and heparin

  • Surgical tools

  • Latex balloon and pressure transducer for measuring left ventricular developed pressure (LVDP)

Procedure:

  • Animal Preparation: Anesthetize a rat and administer heparin intravenously to prevent clotting.

  • Heart Excision: Perform a thoracotomy and rapidly excise the heart, placing it immediately in ice-cold KH buffer.

  • Aortic Cannulation: Identify the aorta and cannulate it onto the perfusion apparatus. Immediately begin retrograde perfusion with oxygenated KH buffer at a constant pressure (~70 mmHg). This forces the aortic valve closed and perfuses the coronary arteries.[26]

  • Stabilization: Allow the heart to stabilize for 20-30 minutes. Insert a small balloon into the left ventricle to measure pressure changes (LVDP, heart rate).

  • Pre-treatment: Perfuse the heart with KH buffer containing this compound (or vehicle for control) for a set period before ischemia.

  • Global Ischemia: Induce global ischemia by stopping the perfusion flow for a defined period (e.g., 30 minutes).

  • Reperfusion: Restore the flow (with or without the drug) for a longer period (e.g., 60-120 minutes) and monitor the recovery of cardiac function (LVDP, heart rate, etc.).

  • Analysis: At the end of reperfusion, the heart can be frozen for biochemical analysis (e.g., ROS measurement) or stained (e.g., with TTC) to determine infarct size.

Section 6: Future Directions and Conclusion

The evidence presented in this guide positions this compound as a promising candidate for further development as an antihypertensive and cardioprotective agent. Its multi-target mechanism of action—simultaneously inhibiting the RAAS, promoting vasodilation, and directly protecting cardiac mitochondria—is a compelling therapeutic profile.

However, significant challenges must be addressed. The foremost is the compound's poor oral bioavailability. Future research must prioritize:

  • Pharmacokinetic Optimization: A concerted effort in medicinal chemistry and pharmaceutical sciences is needed to improve absorption and metabolic stability, either through advanced formulations or the design of novel prodrugs.

  • Metabolite Profiling: A comprehensive "metabolite hunting" study is required to identify and characterize the in vivo metabolites of sinapine and to determine if they contribute to the observed efficacy.

  • Long-term Efficacy and Safety: Chronic dosing studies in relevant animal models are necessary to confirm sustained efficacy and to perform a thorough toxicological evaluation.

  • Clinical Translation: Should the preclinical challenges be overcome, well-designed Phase I clinical trials will be needed to assess the safety, tolerability, and pharmacokinetics of this compound in humans.

References

  • Boulghobra, N., et al. (2020). Sinapine, but not sinapic acid, counteracts mitochondrial oxidative stress in cardiomyocytes. Redox Biology, 34, 101538. [Link]

  • ResearchGate. (n.d.). (PDF) Sinapine, but not sinapic acid, counteracts mitochondrial oxidative stress in cardiomyocytes. Retrieved February 7, 2026, from [Link]

  • Grigore, A., et al. (2023). Improvement of Sinapine Extraction from Mustard Seed Meal by Application of Emerging Technologies. Applied Sciences, 13(3), 1439. [Link]

  • JoVE. (2020). A Modified Two Kidney One Clip Mouse Model of Renin Regulation in Renal Artery Stenosis. [Link]

  • PubMed. (2024). Studies on pharmacokinetic properties and intestinal absorption mechanism of sanguinarine chloride: in vivo and in situ. [Link]

  • ResearchGate. (n.d.). Determination of Sinapine in Rapeseed Pomace Extract: its antioxidant and acetylcholinesterase inhibition properties | Request PDF. Retrieved February 7, 2026, from [Link]

  • Saravanakumar, M., & Raja, B. (2021). Sinapic acid ameliorates cardiac dysfunction and cardiomyopathy by modulating NF-κB and Nrf2/HO-1 signaling pathways in streptozocin induced diabetic rats. European Journal of Pharmacology, 910, 174491. [Link]

  • Stanton, L. H., et al. (2022). Diverting phenylpropanoid pathway flux from sinapine to produce industrially useful 4-vinyl derivatives of hydroxycinnamic acids in Brassicaceous oilseeds. Metabolic Engineering, 71, 72-84. [Link]

  • Ni, Y., et al. (2025). Adsorption of Sinapine from Rapeseed Protein Production Effluent to Cation Exchange Resins. Molecules, 30(2), 345. [Link]

  • Bhinu, V. S., et al. (2009). Targeted modulation of sinapine biosynthesis pathway for seed quality improvement in Brassica napus. Plant Molecular Biology, 71(1-2), 89-99. [Link]

  • Sutherland, F. J., & Hearse, D. J. (2000). The Langendorff technique of isolated heart perfusion. Pharmacological Research, 41(6), 613-627. [Link]

  • Li, R., et al. (2021). Sinapine Thiocyanate Ameliorates Vascular Endothelial Dysfunction in Hypertension by Inhibiting Activation of the NLRP3 Inflammasome. Frontiers in Pharmacology, 11, 620159. [Link]

  • Tsikas, D. (2017). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Bio-protocol, 7(8), e2245. [Link]

  • Wang, H., et al. (2025). Establishment and evaluation of a reversible two-kidney, one-clip renovascular hypertensive rat model. Scientific Reports, 15, 4133. [Link]

  • Conn, P. M. (Ed.). (1992). Electrophysiological methods for the study of ion channels in excitable cells. Academic Press. [Link]

  • Assay Genie. (n.d.). Technical Manual Angiotensin-converting Enzyme (ACE) Activity Assay Kit. Retrieved February 7, 2026, from [Link]

  • Wang, S., et al. (2018). Measurement of Reactive Oxygen Species (ROS) and Mitochondrial ROS in AMPK Knockout Mice Blood Vessels. In AMPK. Humana Press. [Link]

  • PubMed. (2021). Sinapine Thiocyanate Ameliorates Vascular Endothelial Dysfunction in Hypertension by Inhibiting Activation of the NLRP3 Inflammasome. [Link]

  • Stroke. (2000). Two-Kidney, Two Clip Renovascular Hypertensive Rats Can Be Used as Stroke-prone Rats. [Link]

  • Wellcome Open Research. (2024). An experimental investigation of rundown of the L-type calcium current. [Link]

  • Samaja, M., et al. (2025). High-Throughput Griess Assay of Nitrite and Nitrate in Plasma and Red Blood Cells for Human Physiology Studies under Extreme Conditions. Methods and Protocols, 8(5), 98. [Link]

  • Lateef, R. U., et al. (2015). Langendorff's isolated perfused rat heart technique: a review. Journal of Pharmacology and Toxicology Methods, 4(6), 28-34. [Link]

  • Creative Bioarray. (n.d.). Two-kidney-one-clip (2K1C) Renovascular Hypertension Model. Retrieved February 7, 2026, from [Link]

  • Sophion Bioscience. (n.d.). hCaV1.2 recordings using QPatch. Retrieved February 7, 2026, from [Link]

  • Pari, L., & Karthikeyan, A. (2018). Sinapic Acid Ameliorates Oxidative Stress, Inflammation, and Apoptosis in Acute Doxorubicin-Induced Cardiotoxicity via the NF-κB-Mediated Pathway. Cardiovascular Toxicology, 18(6), 526-536. [Link]

  • PubMed. (1989). Angiotensin-converting enzyme determination in plasma during therapy with converting enzyme inhibitor: two methods compared. [Link]

  • Daiber, A., et al. (2021). New Therapeutic Implications of Endothelial Nitric Oxide Synthase (eNOS) Function/Dysfunction in Cardiovascular Disease. International Journal of Molecular Sciences, 22(5), 2711. [Link]

  • ADInstruments. (n.d.). Langendorff Isolated Heart Perfusion Systems. Retrieved February 7, 2026, from [Link]

  • Hypertension. (2005). Novel Mass Spectrometric Methods for Evaluation of Plasma Angiotensin Converting Enzyme 1 and Renin Activity. [Link]

  • JoVE. (2015). Induction and Assessment of Ischemia-reperfusion Injury in Langendorff-perfused Rat Hearts. [Link]

  • ResearchGate. (n.d.). High Throughput Pharmacology of Cardiac L-Type Ca2+ Channels: Stable Recordings of CaV1.2 on a Highly Parallel Automated Patch Clamp System. Retrieved February 7, 2026, from [Link]

  • Yale School of Medicine. (n.d.). Nitric Oxide Signaling in Endothelial Cells | Iwakiri Lab. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). A novel vascular clip design for the reliable induction of 2-kidney, 1-clip hypertension in the rat. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). What is the best approach to measure reactive oxygen species from isolated mitochondria?. Retrieved February 7, 2026, from [Link]

  • Pari, L., & Rajadurai, M. (2014). Sinapic Acid Prevents Hypertension and Cardiovascular Remodeling in Pharmacological Model of Nitric Oxide Inhibited Rats. BioMed Research International, 2014, 939565. [Link]

  • Murphy, M. P. (2009). Measuring mitochondrial reactive oxygen species. Methods in Molecular Biology, 554, 249-261. [Link]

  • ResearchGate. (n.d.). High-Throughput Griess Assay of Nitrite and Nitrate in Plasma and Red Blood Cells for Human Physiology Studies under Extreme Conditions. Retrieved February 7, 2026, from [Link]

  • Levis, R. A., & Rae, J. L. (1995). Constructing a patch clamp setup. Methods in Enzymology, 257, 23-65. [Link]

  • The Medical Journal of Australia. (2020). Assessing angiotensin‐converting enzyme (ACE) protein is more appropriate than ACE activity when investigating sarcoidosis. [Link]

  • Wikipedia. (n.d.). Langendorff heart. Retrieved February 7, 2026, from [Link]

  • Chen, C. A., et al. (2023). Endothelial dysfunction due to eNOS uncoupling: molecular mechanisms as potential therapeutic targets. Journal of Biomedical Science, 30(1), 21. [Link]

Sources

Difference between sinapine thiocyanate and sinapine chloride solubility

Author: BenchChem Technical Support Team. Date: February 2026

Solubility Profiling, Isolation Strategies, and Anion Exchange Protocols

Part 1: Executive Summary & Core Distinction

In the development of bioactive phytochemicals from Brassica species (e.g., rapeseed, mustard), Sinapine (sinapoylcholine) presents a classic case of counter-ion dependent solubility.

The core distinction lies in the Hofmeister Series effects of the counter-anions:

  • Sinapine Thiocyanate (

    
    )  is the Isolation Form . The thiocyanate anion (
    
    
    
    ) is a strong chaotrope. It forms a tight, hydrophobic ion pair with the bulky sinapine quaternary amine, drastically reducing aqueous solubility and forcing crystallization from plant extracts.
  • Sinapine Chloride (

    
    )  is the Delivery Form . The chloride anion (
    
    
    
    ) is more kosmotropic (hydrated). It disrupts the hydrophobic ion pairing, rendering the salt freely water-soluble and suitable for physiological buffers and biological assays (e.g., Acetylcholinesterase inhibition).

Critical Insight: Do not attempt biological screening with the thiocyanate salt in aqueous media without solubilizers (DMSO), as micro-precipitation will yield false negatives. Conversely, do not attempt to isolate sinapine from crude aqueous extracts as a chloride salt; yield will be negligible due to high solubility.

Part 2: Physicochemical Fundamentals

Chemical Structure & Properties[1]
FeatureSinapine ThiocyanateThis compound
CAS Number 7431-77-86484-80-6
Molecular Weight 368.45 g/mol 345.82 g/mol
Appearance Yellowish needles/crystalline powderWhite to light beige solid (Hygroscopic)
Anion Character Chaotropic (Structure-breaking)Borderline Kosmotropic (Hydrated)
Primary Utility Purification/CrystallizationBioavailability/Formulation
The Hofmeister Effect Mechanism

The solubility difference is governed by the matching of water affinities between cation and anion (Law of Matching Water Affinities).

  • Sinapine Cation: Large, hydrophobic, low charge density (soft cation).

  • Thiocyanate (

    
    ):  Large, polarizable, low charge density (soft anion).
    
    • Result:Strong Ion Pairing. The water-water interactions are stronger than water-ion interactions. The salt "salts out" of the aqueous phase.[1]

  • Chloride (

    
    ):  Smaller, higher charge density (harder anion).
    
    • Result:Dissociation. The chloride ion is strongly hydrated, pulling the sinapine cation into the aqueous solution.

Part 3: Solubility Profile

The following data summarizes solubility behavior across standard solvents.

SolventSinapine ThiocyanateThis compoundApplication Note
Water (

)
Sparingly Soluble (< 1 mg/mL)*Freely Soluble (> 100 mg/mL)Use Chloride for PBS/Saline buffers.
Ethanol (Hot) SolubleSolubleBoth can be recrystallized from hot EtOH.
Ethanol (Cold) Slightly SolubleSolubleThiocyanate precipitates on cooling (Isolation basis).
DMSO Soluble (~50 mg/mL)SolubleUniversal stock solvent for both.
Acetone InsolubleInsolubleAnti-solvent for precipitation.

*Note: Thiocyanate solubility increases significantly in hot water but precipitates rapidly upon cooling.

Part 4: Experimental Workflows

Workflow A: Isolation of Sinapine Thiocyanate

Objective: To recover high-purity sinapine from crude Rapeseed Meal.

Principle: Utilization of the "Salting-Out" effect.[1][2][3][4] By introducing excess


 ions, the solubility product (

) of sinapine thiocyanate is exceeded, forcing selective precipitation while impurities remain in solution.

Protocol:

  • Extraction: Reflux defatted rapeseed meal with 70% Ethanol (

    
     w/v) at 75°C for 2 hours.
    
  • Concentration: Filter and evaporate ethanol under reduced pressure (Rotavap) at 50°C to obtain a viscous syrup.

  • Precipitation:

    • Dilute syrup with minimal distilled water.

    • Add 20% Potassium Thiocyanate (KSCN) aqueous solution dropwise until no further precipitate forms (typically 5-10% of extract volume).

    • Critical Step: Allow to stand at 4°C for 24-48 hours. The chaotropic

      
       drives the formation of crystalline needles.
      
  • Purification: Filter the precipitate. Wash with cold water (to remove excess KSCN) and then diethyl ether (to remove lipids).

  • Recrystallization: Dissolve in boiling 95% Ethanol. Cool slowly to room temperature, then 4°C.

Workflow B: Conversion to this compound (Anion Exchange)

Objective: To convert the isolated thiocyanate salt into the water-soluble chloride form for biological use.

Principle: Strong Base Anion Exchange (Type I). The resin is pre-loaded with


. As the sinapine thiocyanate solution passes through, the resin retains the high-affinity 

ions and releases

ions.

Protocol:

  • Resin Preparation: Pack a glass column with Dowex 1X8 (Cl- form) or equivalent quaternary ammonium resin.

    • Activation: Wash with 1M HCl (2 BV - Bed Volumes), then Rinse with ddH2O until neutral pH.

  • Loading: Dissolve Sinapine Thiocyanate in 50% Ethanol/Water (warm if necessary to ensure full dissolution). Load onto the column at a flow rate of 1 mL/min.

  • Elution: Elute with 50% Ethanol or pure water.

    • Monitoring: Collect fractions. Spot on TLC or monitor UV Absorbance (326 nm).

    • End-point: Test eluate with

      
      . A red color indicates 
      
      
      
      breakthrough (stop collection).
  • Finishing: Combine sinapine-positive fractions. Evaporate solvent (Rotavap).

  • Lyophilization: Freeze-dry the residue to obtain this compound as a hygroscopic white powder. Store at -20°C with desiccant.

Part 5: Visualization of Workflows

Diagram 1: Isolation Logic (Thiocyanate Route)

IsolationWorkflow Rapeseed Defatted Rapeseed Meal Extract 70% EtOH Extraction (75°C, 2h) Rapeseed->Extract Syrup Concentrated Syrup (Ethanol removed) Extract->Syrup Rotavap Precipitation Precipitation at 4°C (Ion Pairing) Syrup->Precipitation KSCN Add 20% KSCN (aq) (Chaotropic Agent) KSCN->Precipitation Filtration Filtration & Washing (Cold Water/Ether) Precipitation->Filtration SinapineSCN Sinapine Thiocyanate (Crystalline Needles) Filtration->SinapineSCN Recrystallization

Caption: Selective isolation of Sinapine via chaotropic ion-pairing precipitation.

Diagram 2: Anion Exchange Mechanism (SCN to Cl)

ExchangeWorkflow Input Input: Sinapine-SCN (Dissolved in 50% EtOH) Resin Anion Exchange Column (Dowex 1X8 - Cl Form) Input->Resin Mechanism Mechanism: R-N+(CH3)3...Cl-  +  Sin...SCN- R-N+(CH3)3...SCN-  +  Sin...Cl- Resin->Mechanism Output Eluate: Sinapine-Cl (Water Soluble) Resin->Output Exchange Process Evaporation & Lyophilization Output->Process Final Final Product: This compound Powder Process->Final

Caption: Conversion of Sinapine Thiocyanate to Chloride using Type I Anion Exchange Resin.

References

  • Niu, L., et al. (2013). "Characterization of the Factors that Influence Sinapine Concentration in Rapeseed Meal during Fermentation." PLOS ONE. Retrieved from [Link]

  • Thiel, A., et al. (2015). "Adsorption of Sinapine from Rapeseed Protein Production Effluent to Cation Exchange Resins." Separations. Retrieved from [Link][5]

  • Kunz, W., et al. (2004). "The Hofmeister series: an obsession with ion specific effects." Current Opinion in Colloid & Interface Science. (Contextual grounding for mechanism).

Sources

Sinapine Chloride: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Duality of Sinapine in Brassica Species

Sinapine, chemically known as O-sinapoylcholine, stands as the most abundant phenolic compound within the seeds of the Brassica family, which includes vital oilseed crops like rapeseed (Brassica napus) and mustard (Brassica juncea).[1][2] As the choline ester of sinapic acid, this small molecule alkaloid is a product of the intricate phenylpropanoid pathway.[3][4] While serving crucial physiological roles for the plant, such as a storage depot for choline and sinapic acid to be utilized during germination and as a component of the plant's defense mechanisms, sinapine presents a significant challenge in the realms of animal feed and human nutrition.[5][6] Its presence is deemed anti-nutritional, contributing a bitter taste and, in certain animals, leading to undesirable effects like a fishy odor in eggs from brown egg-laying hens.[7] This inherent duality makes sinapine a molecule of great interest, prompting extensive research into its biosynthesis, degradation, and quantification to enhance the nutritional value of Brassica seed meal.[2] This guide provides an in-depth exploration of sinapine, from its biochemical origins to practical methodologies for its study, tailored for researchers, scientists, and professionals in drug development who may encounter this compound in their work with natural products.

The Biosynthetic Journey of Sinapine: An Extension of the Phenylpropanoid Pathway

The creation of sinapine in Brassica seeds is a testament to the metabolic elegance of plants, originating from the general phenylpropanoid pathway.[4] This metabolic route is fundamental for the synthesis of a vast array of phenolic compounds. The biosynthesis of sinapine can be dissected into three core stages, beginning with the shikimate pathway's production of the amino acid phenylalanine.[4]

The subsequent stages involve a series of enzymatic transformations that progressively build the sinapine molecule. A critical understanding of these steps is paramount for any researcher aiming to modulate sinapine content in Brassica species. For instance, targeted genetic manipulation to downregulate key enzymes in this pathway has proven successful in significantly reducing sinapine levels in transgenic Brassica napus lines.[2]

Core Biosynthetic Steps:
  • Formation of Phenylalanine: The journey begins with the shikimate pathway, a central metabolic route in plants and microorganisms, which yields the aromatic amino acid phenylalanine.[4]

  • Conversion to p-Coumaroyl-CoA: Phenylalanine undergoes non-oxidative deamination and subsequent oxygenation to form the activated intermediate, p-coumaroyl-CoA.[4]

  • Hydroxylation and Methylation: A series of hydroxylation and methylation reactions, catalyzed by enzymes such as ferulic acid 5-hydroxylase (FAH), convert p-coumaroyl-CoA to sinapic acid.[2][3]

  • Activation via Glycosylation: Sinapic acid is then activated through glycosylation by the enzyme UDP-glucose:sinapate glucosyltransferase (SGT), forming 1-O-sinapoyl-β-glucose.[7]

  • Final Esterification: The final step is the transfer of the sinapoyl group from 1-O-sinapoyl-β-glucose to choline, a reaction catalyzed by sinapoylglucose:choline sinapoyltransferase (SCT), to yield sinapine.[2][7]

This intricate pathway underscores the complexity of plant secondary metabolism and offers multiple points for potential scientific intervention.

Sinapine_Biosynthesis cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_sinapine_synthesis Sinapine-Specific Pathway Phenylalanine Phenylalanine pCoumaroyl_CoA p-Coumaroyl-CoA Phenylalanine->pCoumaroyl_CoA Multiple Steps Sinapic_Acid Sinapic Acid pCoumaroyl_CoA->Sinapic_Acid Hydroxylation & Methylation (e.g., FAH) Sinapoyl_Glucose 1-O-Sinapoyl-β-glucose Sinapic_Acid->Sinapoyl_Glucose SGT Sinapine Sinapine Sinapoyl_Glucose->Sinapine SCT Choline Choline

Fig. 1: Simplified Sinapine Biosynthesis Pathway.

Physiological Role and Degradation

In the life cycle of the plant, sinapine is not a static endpoint. During the early stages of seedling development, it is rapidly hydrolyzed by the enzyme sinapine esterase (BnSCE3), releasing choline and sinapic acid.[1][8] The liberated choline can then be incorporated into phospholipid metabolism, while the sinapic acid is channeled into the synthesis of other sinapate esters, such as sinapoylmalate, which is involved in protecting leaves from UV-B radiation.[1][5] This degradative pathway highlights the dynamic role of sinapine as a readily available source of essential precursors for the growing seedling.

Quantitative Analysis of Sinapine in Brassica Seeds

The concentration of sinapine can vary significantly among different Brassica species and even between cultivars of the same species. Accurate quantification is crucial for breeding programs aimed at reducing its content and for quality control of seed meal. High-performance liquid chromatography (HPLC) is the most widely used and reliable method for this purpose.[9]

Brassica SpeciesCultivar/VarietySinapine Content (mg/g of Dry Seed Weight)Reference
Brassica junceaGermplasm Range6.7 - 15.1[7]
Brassica oleraceaCabbage 'Condor'~2.1% of seed weight (approx. 21 mg/g)[10]
Brassica napusCanola Varieties6.39 - 12.28[11]
Brassica junceaMustard Branup to 8.7[4]

This table presents a summary of reported sinapine concentrations. Actual values can vary based on growing conditions and analytical methods.

Experimental Protocols: A Guide to Sinapine Analysis

The following protocols are designed to provide a robust framework for the extraction, purification, and quantification of sinapine from Brassica seeds. The causality behind each step is explained to ensure a thorough understanding of the methodology.

Diagram of the Experimental Workflow

Experimental_Workflow Start Brassica Seed Sample Grinding Grinding and Defatting Start->Grinding Extraction Solvent Extraction Grinding->Extraction Increases surface area Filtration Filtration/Centrifugation Extraction->Filtration Separates solid residue Purification Optional: Solid Phase Extraction/Resin Adsorption Filtration->Purification Removes interfering compounds HPLC HPLC Analysis Filtration->HPLC Direct analysis of crude extract Purification->HPLC Quantification Quantification HPLC->Quantification Based on calibration curve

Fig. 2: General Experimental Workflow for Sinapine Analysis.
Extraction of Sinapine from Brassica Seed Meal

Rationale: The choice of solvent is critical for efficiently extracting sinapine while minimizing the co-extraction of interfering compounds. Aqueous ethanol or methanol mixtures are effective because sinapine is soluble in these polar solvents.[4] Elevated temperatures can increase extraction efficiency, but care must be taken to avoid degradation.[4] Ultrasound-assisted extraction can enhance yields by disrupting cell walls, allowing for better solvent penetration.[12]

Protocol:

  • Sample Preparation: Grind Brassica seeds to a fine powder. If the seeds have a high oil content (e.g., rapeseed), defat the powder by Soxhlet extraction or repeated washing with a non-polar solvent like hexane. This step is crucial as lipids can interfere with subsequent chromatographic analysis.

  • Solvent Selection: Prepare a 70% (v/v) ethanol-water solution. This has been shown to be an optimal solvent mixture for sinapine extraction.[12]

  • Extraction Procedure:

    • Weigh approximately 1 gram of the defatted seed meal into a conical flask.

    • Add 20 mL of the 70% ethanol solution.

    • For conventional extraction, reflux the mixture at 75°C for 1 hour.[12]

    • Alternatively, for ultrasound-assisted extraction, place the flask in an ultrasonic bath at a controlled temperature (e.g., 75°C) for 30 minutes with 100% ultrasound amplitude.[12]

  • Sample Recovery:

    • Allow the mixture to cool to room temperature.

    • Separate the solid residue from the liquid extract by centrifugation at 4000 rpm for 15 minutes, followed by filtration of the supernatant through a 0.45 µm syringe filter.

    • The resulting clear extract is ready for direct HPLC analysis or further purification.

Optional Purification by Cation Exchange Resin

Rationale: Sinapine is a quaternary ammonium compound, meaning it carries a permanent positive charge. This property can be exploited for purification using cation exchange chromatography. This step is particularly useful when a highly purified sample is required or when the crude extract contains significant interferences.

Protocol:

  • Resin Preparation: Select a suitable weak cation exchange resin and prepare it according to the manufacturer's instructions. This typically involves washing with an acidic solution to protonate the functional groups, followed by water to remove excess acid.

  • Sample Loading: Adjust the pH of the crude extract to approximately 4. Load the extract onto the equilibrated resin column. Sinapine will bind to the resin via ionic interactions.

  • Washing: Wash the column with a non-acidified 50% ethanol solution to remove unbound, neutral, or negatively charged compounds, such as sinapic acid.[13]

  • Elution: Elute the bound sinapine using an acidified 50% ethanol solution (e.g., containing 0.044 M HCl).[13] The low pH protonates the resin's functional groups, disrupting the ionic interaction and releasing the sinapine.

  • Sample Preparation for Analysis: The eluted fraction can be concentrated under reduced pressure and redissolved in the HPLC mobile phase for analysis.

Quantification by High-Performance Liquid Chromatography (HPLC)

Rationale: Reversed-phase HPLC is the standard method for separating and quantifying sinapine and its derivatives. A C18 column provides good retention and resolution. A gradient elution is often employed to effectively separate sinapine from other phenolic compounds in the extract. Detection is typically performed using a UV detector at around 325-330 nm, where sinapine exhibits strong absorbance.[13][14]

Protocol:

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, and a Diode Array Detector (DAD) or UV-Vis detector.

    • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid (adjusts pH and improves peak shape).

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A typical gradient might be:

    • 0-5 min: 10% B

    • 5-25 min: Linear gradient from 10% to 50% B

    • 25-30 min: Hold at 50% B

    • 30-35 min: Return to 10% B and equilibrate for the next injection. (Note: The gradient should be optimized based on the specific column and sample matrix).

  • Detection: Monitor the column effluent at 330 nm.[14]

  • Calibration and Quantification:

    • Prepare a series of standard solutions of sinapine chloride (or a suitable salt like sinapine bisulfate) of known concentrations in the mobile phase.[14]

    • Inject the standards to generate a calibration curve by plotting peak area against concentration. The curve should have a correlation coefficient (R²) of >0.99.[14]

    • Inject the prepared sample extracts.

    • Quantify the amount of sinapine in the samples by comparing their peak areas to the calibration curve.

Conclusion and Future Perspectives

This compound remains a compound of significant scientific and commercial interest. Its role as an anti-nutritional factor in Brassica meal has driven research towards reducing its presence through genetic modification and optimizing processing techniques.[2][15] Conversely, its potential bioactive properties, such as antioxidant and neuroprotective effects, are areas of growing interest for drug development and nutraceutical applications.[12] The methodologies outlined in this guide provide a solid foundation for researchers to accurately quantify and study sinapine, enabling further advancements in crop improvement and the exploration of its therapeutic potential. As analytical techniques become more sensitive and our understanding of plant metabolic networks deepens, the ability to precisely manipulate and utilize compounds like sinapine will undoubtedly expand.

References

  • Clauss, K., von Roepenack-Lahaye, E., Böttcher, C., Roth, M. R., Welti, R., Erban, A., ... & Strack, D. (2011). Overexpression of sinapine esterase BnSCE3 in oilseed rape seeds triggers global changes in seed metabolism. Plant Physiology, 155(4), 2056-2072. [Link]

  • Vu, D. H., Le, T. H., Vo, T. B. H., Nguyen, H. N., & Vu, T. T. (2023). Improvement of Sinapine Extraction from Mustard Seed Meal by Application of Emerging Technologies. Molecules, 28(3), 1146. [Link]

  • Bhinu, V. S., S. S. Banga, and S. K. Munshi. "Targeted modulation of sinapine biosynthesis pathway for seed quality improvement in Brassica napus." Journal of plant biochemistry and biotechnology 21.1 (2012): 13-22. [Link]

  • Milkowski, C., & Strack, D. (2010). Sinapate esters in brassicaceous plants: Biochemistry, molecular biology, evolution and metabolic engineering. Planta, 232(1), 19-35. [Link]

  • Nguyen, T. H., Stewart, J. D., Ioannou, I., & Allais, F. (2021). Sinapic acid and sinapate esters in Brassica: innate accumulation, biosynthesis, accessibility via chemical synthesis or recovery from biomass, and biological activities. Frontiers in Plant Science, 12, 701748. [Link]

  • Nguyen, T. H., Stewart, J. D., Ioannou, I., & Allais, F. (2021). Sinapic Acid and Sinapate Esters in Brassica: Innate Accumulation, Biosynthesis, Accessibility via Chemical Synthesis or Recovery From Biomass, and Biological Activities. Frontiers in plant science, 12, 701748. [Link]

  • Nair, R. B., et al. "Targeted modulation of sinapine biosynthesis pathway for seed quality improvement in Brassica napus." Plant molecular biology 74.1-2 (2010): 195-210. [Link]

  • Busse, J. S., et al. "Diverting phenylpropanoid pathway flux from sinapine to produce industrially useful 4-vinyl derivatives of hydroxycinnamic acids in Brassicaceous oilseeds." Metabolic Engineering 50 (2018): 1-9. [Link]

  • Kumar, A., et al. "Development of transgenic Brassica juncea lines for reduced seed sinapine content by perturbing phenylpropanoid pathway genes." Scientific reports 7.1 (2017): 1-13. [Link]

  • Gailing, O., et al. "Role of a GDSL lipase-like protein as sinapine esterase in Brassicaceae." Planta 223.6 (2006): 1221-1231. [Link]

  • Taylor, A. G., & Wang, Y. (1991). Sinapine Leakage from Brassica Seeds. HortScience, 26(5), 577-578. [Link]

  • Albe Slabi, S., et al. "Adsorption of Sinapine from Rapeseed Protein Production Effluent to Cation Exchange Resins." Molecules 28.1 (2023): 332. [Link]

  • Khattab, R., & Arntfield, S. D. (2009). A rapid high-performance liquid chromatographic method for the determination of sinapine and sinapic acid in Canola seed and meal. Journal of the American Oil Chemists' Society, 86(6), 599-604. [Link]

  • Reungoat, V., et al. "Extraction and Purification Processes of Sinapic Acid Derivatives from Rapeseed and Mustard Seed By-Products." Foods 11.15 (2022): 2223. [Link]

  • Thiyam, U., et al. "Determination of sinapic acid derivatives in canola extracts using high-performance liquid chromatography." Journal of agricultural and food chemistry 52.2 (2004): 253-258. [Link]

  • Clauss, K., et al. "Overexpression of sinapine esterase BnSCE3 in oilseed rape seeds triggers global changes in seed metabolism." Plant physiology 155.4 (2011): 2056-2072. [Link]

  • Khattab, R., & Arntfield, S. D. (2009). Determination of Sinapic Acid Derivatives in Canola Extracts Using High-Performance Liquid Chromatography. Journal of the American Oil Chemists' Society, 86(11), 1083-1089. [Link]

Sources

Methodological & Application

Synthesis of sinapine chloride from sinapic acid and choline esterification

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols: Synthesis of Sinapine Chloride

Abstract

This document provides a comprehensive guide for the chemical synthesis of this compound, the choline ester of sinapic acid. Sinapine is a compound of significant interest in the pharmaceutical, cosmetic, and food industries due to its antioxidant, anti-microbial, and UV-filtering properties.[1] This guide is intended for researchers, chemists, and drug development professionals. We will detail a robust protocol for the acid-catalyzed esterification of sinapic acid with choline chloride. The narrative emphasizes the underlying chemical principles, provides a step-by-step experimental protocol, and outlines methods for purification and characterization to ensure a self-validating and reproducible workflow.

Introduction and Scientific Background

Sinapine (2-{[(2E)-3-(4-Hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxy}-N,N,N-trimethylethan-1-aminium) is a naturally occurring alkaloidal amine found abundantly in the seeds of plants from the Brassicaceae family, such as rapeseed and mustard.[1][2] Its structure combines sinapic acid, a derivative of p-hydroxycinnamic acid, with a choline moiety via an ester linkage.[3] The biological activities of sinapine and other sinapate esters are a subject of growing interest, making efficient synthetic routes essential for further research and development.[1]

While enzymatic synthesis and extraction from natural sources are viable, chemical synthesis offers a direct and scalable method for producing high-purity this compound.[4][5] The core of this synthesis is an esterification reaction, a fundamental transformation in organic chemistry where a carboxylic acid reacts with an alcohol to form an ester and water.[6] In this case, we react the carboxylic acid group of sinapic acid with the hydroxyl group of choline.

The reaction is typically reversible and requires a catalyst to achieve a reasonable reaction rate and yield.[6] Acid catalysts, such as methanesulfonic acid or sulfuric acid, are commonly employed. They function by protonating the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (choline).[6]

Reaction Scheme and Mechanism

The synthesis proceeds via a direct acid-catalyzed esterification, often referred to as a Fischer esterification.

Reaction_Scheme sinapic_acid Sinapic Acid arrow H+ (catalyst) Heat, -H2O plus1 + choline_chloride Choline Chloride choline_chloride->arrow sinapine_chloride This compound arrow->sinapine_chloride

Caption: Overall reaction for the synthesis of this compound.

The mechanism involves the removal of water to drive the reaction equilibrium towards the product side. Using an acid chloride of sinapic acid is an alternative approach that can lead to high yields but requires an additional synthetic step to prepare the starting material.[7]

Experimental Protocol

This protocol is designed for a laboratory-scale synthesis. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Materials and Reagents
ReagentFormulaM.W.CAS No.Typical PuritySupplier Example
Sinapic AcidC₁₁H₁₂O₅224.21530-59-6≥98%Sigma-Aldrich
Choline ChlorideC₅H₁₄ClNO139.6267-48-1≥99%Sigma-Aldrich
Methanesulfonic AcidCH₄O₃S96.1175-75-2≥99%Sigma-Aldrich
TolueneC₇H₈92.14108-88-3Anhydrous, ≥99.8%Sigma-Aldrich
Ethyl AcetateC₄H₈O₂88.11141-78-6ACS ReagentVWR
HexaneC₆H₁₄86.18110-54-3ACS ReagentVWR
Equipment
  • Round-bottom flask (250 mL)

  • Dean-Stark apparatus and condenser

  • Heating mantle with magnetic stirrer and stir bar

  • Temperature controller and probe

  • Rotary evaporator

  • Glass funnel and filter paper

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

  • Standard laboratory glassware

Step-by-Step Synthesis Procedure

Workflow A 1. Reagent Setup B 2. Reaction Assembly A->B C 3. Esterification Reaction B->C D 4. Reaction Monitoring (TLC) C->D Periodic sampling D->C Continue if incomplete E 5. Work-up and Quenching D->E Proceed upon completion F 6. Solvent Removal E->F G 7. Purification (Crystallization) F->G H 8. Product Characterization G->H

Caption: General workflow for the synthesis and purification of this compound.

  • Reagent Setup:

    • In a 250 mL round-bottom flask, combine sinapic acid (e.g., 5.0 g, 1.0 eq), choline chloride (e.g., 3.74 g, 1.2 eq), and anhydrous toluene (100 mL).

    • Scientist's Note: Toluene serves as the solvent and also as an azeotropic agent to remove water formed during the reaction, which is crucial for driving the equilibrium towards the product. An excess of choline chloride is used to maximize the conversion of the limiting reagent, sinapic acid.

  • Reaction Assembly:

    • Add a magnetic stir bar to the flask.

    • Attach a Dean-Stark apparatus to the flask, and fit a reflux condenser on top of the Dean-Stark trap.

    • Place the entire setup in a heating mantle on a magnetic stirrer.

  • Catalyst Addition and Reflux:

    • Begin stirring the mixture.

    • Carefully add the acid catalyst, methanesulfonic acid (e.g., 0.2 eq), to the flask.

    • Mechanistic Insight: Methanesulfonic acid is a strong acid that acts as the catalyst.[7] It protonates the carbonyl group of sinapic acid, increasing its electrophilicity and facilitating the nucleophilic attack from the hydroxyl group of choline.

    • Heat the reaction mixture to reflux (approx. 110-120 °C). Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of ethyl acetate:hexane as the mobile phase). Spot the starting material (sinapic acid) and the reaction mixture. The reaction is complete when the sinapic acid spot has been consumed. This typically takes 4-8 hours.

  • Work-up and Quenching:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully quench the reaction by slowly adding a saturated sodium bicarbonate solution to neutralize the methanesulfonic acid. Be cautious as CO₂ evolution may cause frothing.

    • The crude product will likely precipitate out of the toluene solution.

  • Isolation and Purification:

    • Filter the crude solid product using a Buchner funnel.

    • Wash the solid with a small amount of cold toluene to remove any non-polar impurities.

    • Further purification can be achieved by recrystallization. A common solvent system for choline salts is a mixture of methanol and ethanol or methanol and isopropyl alcohol.[8]

    • Dissolve the crude product in a minimal amount of hot methanol and then add ethanol until the solution becomes cloudy. Allow it to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

    • Filter the purified crystals and wash with cold acetone or diethyl ether.

    • Dry the final product, this compound, under vacuum.

Characterization

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended.

TechniquePurposeExpected Results
¹H NMR Structural elucidationPeaks corresponding to the protons on the sinapoyl and choline moieties. Aromatic protons, vinyl protons, and the characteristic methyl protons of the choline group should be visible and have the correct integration.
Mass Spec (ESI+) Molecular Weight ConfirmationA parent ion peak corresponding to the sinapine cation [M]⁺ at m/z ≈ 310.16.
FT-IR Functional Group AnalysisCharacteristic peaks for O-H stretch (phenolic), C=O stretch (ester), C=C stretch (alkene), and C-O stretches.
Melting Point Purity AssessmentA sharp melting point consistent with literature values (approx. 178 °C, though may vary).[2]
HPLC Purity QuantificationA single major peak indicating high purity (e.g., ≥95%) when analyzed with a suitable method.

Troubleshooting and Field-Proven Insights

  • Low Yield: The primary cause of low yield is often incomplete water removal. Ensure the Dean-Stark apparatus is functioning correctly and that anhydrous solvents are used. Increasing the reaction time or the amount of catalyst can also improve conversion.

  • Purification Difficulties: this compound is a salt and can be highly soluble in polar solvents like water and methanol. During work-up, minimize the use of water. For recrystallization, careful selection of solvent/anti-solvent pairs is critical. If crystallization fails, column chromatography on silica gel may be an alternative, though it can be challenging with ionic compounds.

  • Alternative Catalysts: While methanesulfonic acid is effective, other acid catalysts like p-toluenesulfonic acid or sulfuric acid can also be used.[9] For greener approaches, solid acid catalysts or enzymatic methods could be explored.[6]

Conclusion

The protocol described provides a reliable and reproducible method for the synthesis of this compound from sinapic acid and choline chloride. By understanding the chemical principles behind each step, from the acid-catalyzed esterification to the azeotropic removal of water, researchers can effectively troubleshoot and optimize the reaction for their specific needs. Proper characterization is paramount to verify the structure and purity of the final compound, ensuring its suitability for downstream applications in drug discovery and materials science.

References

  • Bouchereau, A., Hamelin, J., & Lamour, I. (n.d.). Purification and characterization of sinapine synthase from seeds of Brassica napus. PubMed. Retrieved February 7, 2026, from [Link]

  • Chemat, F., Abert-Vian, M., & Fabiano-Tixier, A. S. (2021). Sinapic Acid and Sinapate Esters in Brassica: Innate Accumulation, Biosynthesis, Accessibility via Chemical Synthesis or Recovery From Biomass, and Biological Activities. PubMed. Retrieved February 7, 2026, from [Link]

  • Cho, Y. H., & Kim, J. H. (n.d.). KR102221211B1 - Method of preparing choline alfoscerate and pharmaceutical composition comprising the same. Google Patents.
  • Garnier, M., et al. (2022). Extraction and Purification Processes of Sinapic Acid Derivatives from Rapeseed and Mustard Seed By-Products. ResearchGate. Retrieved February 7, 2026, from [Link]

  • Flourat, A. L., et al. (2021). Sinapic Acid and Sinapate Esters in Brassica: Innate Accumulation, Biosynthesis, Accessibility via Chemical Synthesis or Recovery From Biomass, and Biological Activities. Frontiers in Plant Science. Retrieved February 7, 2026, from [Link]

  • Clausen, M., et al. (n.d.). Synthesis of sinapine described by Clausen et al. ResearchGate. Retrieved February 7, 2026, from [Link]

  • Wang, Q., et al. (2019). Identification of Sinapine-Derived Choline from a Rapeseed Diet as a Source of Serum Trimethylamine N-Oxide in Pigs. PubMed. Retrieved February 7, 2026, from [Link]

  • Vu, N. D., et al. (2021). Sinapic Acid and Sinapate Esters in Brassica: Innate Accumulation, Biosynthesis, Accessibility via Chemical Synthesis or Recovery From Biomass, and Biological Activities. National Institutes of Health. Retrieved February 7, 2026, from [Link]

  • Laufer, W., & Winkelmann, J. (n.d.). DE102006014296A1 - Process for the acylation of choline chloride, fatty acid choline salt ester and their use. Google Patents.
  • Flourat, A. L., et al. (n.d.). Conversion rate of this compound into sinapic acid with enzymatic solutions for 10 min with n = 2. ResearchGate. Retrieved February 7, 2026, from [Link]

  • Wikipedia contributors. (n.d.). Sinapine. Wikipedia. Retrieved February 7, 2026, from [Link]

  • Fonnum, F. (n.d.). Isolation of choline esters from aqueous solutions by extraction with sodium tetraphenylboron in organic solvents. PubMed. Retrieved February 7, 2026, from [Link]

  • Busse, J. S., et al. (2018). Diverting phenylpropanoid pathway flux from sinapine to produce industrially useful 4-vinyl derivatives of hydroxycinnamic acids in Brassicaceous oilseeds. National Institutes of Health. Retrieved February 7, 2026, from [Link]

  • Löffelhardt, W., & Kindl, H. (n.d.). Sinapine as a Supply of Choline for the Biosynthesis of Phosphatidylcholine in Raphanus sativus Seedlings. ResearchGate. Retrieved February 7, 2026, from [Link]

  • Le, N., et al. (2023). Adsorption of Sinapine from Rapeseed Protein Production Effluent to Cation Exchange Resins. MDPI. Retrieved February 7, 2026, from [Link]

  • Pereira, C. P., & Silva, J. M. (n.d.). WO2004096962A1 - Catalytic process to the esterification of fatty acids present in the acid grounds of the palm using acid solid catalysts. Google Patents.
  • Gauthier, C., et al. (2022). Structure-Activity Relationship Studies of New Sinapic Acid Phenethyl Ester Analogues Targeting the Biosynthesis of 5-Lipoxygenase Products: The Role of Phenolic Moiety, Ester Function, and Bioisosterism. PubMed. Retrieved February 7, 2026, from [Link]

  • Sharma, A., & Kumar, A. (2024). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. MDPI. Retrieved February 7, 2026, from [Link]

Sources

Topic: Preparation and Handling of Sinapine Chloride Stock Solutions for In Vitro Cellular Assays

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the accurate and reproducible preparation of sinapine chloride stock solutions for cell culture-based assays. Sinapine, a major phenolic compound found in species of the family Brassicaceae, is investigated for its potent antioxidant, anti-inflammatory, and neuroprotective properties.[1][2] Reliable in vitro data hinges on the correct preparation, storage, and application of test compounds. This note details the critical physicochemical properties of this compound, outlines the rationale behind solvent selection, and provides validated, step-by-step protocols for creating stable, high-concentration stock solutions and their subsequent dilution for experimental use. Adherence to these protocols will enhance experimental reproducibility and prevent common artifacts associated with solvent cytotoxicity and compound instability.

Introduction: The Importance of the Stock Solution

Sinapine is an alkaloidal amine and the choline ester of sinapic acid, recognized for a range of biological activities, including acetylcholinesterase (AChE) inhibition and potent antioxidant effects.[3][4] These characteristics make it a compound of significant interest in research areas such as neurodegenerative diseases (e.g., Alzheimer's disease), oncology, and inflammatory disorders.[1][3]

  • Achieve complete dissolution and solubilization of the compound.

  • Ensure the stability and integrity of the compound.

  • Minimize the introduction of contaminants (microbial or chemical).

  • Prevent solvent-induced cytotoxicity or other artifacts in the cellular assay.

This guide provides the foundational knowledge and practical steps to achieve these goals when working with this compound.

This compound: Core Physicochemical Profile

Understanding the properties of this compound is fundamental to its effective handling. The key parameters are summarized below.

PropertyValueSource & Comments
Molecular Formula C₁₆H₂₄ClNO₅[3]
Molecular Weight 345.82 g/mol [3][5]
Appearance White to light beige solid[3]
Solubility DMSO: Slightly SolubleMethanol: Slightly SolubleWater: Slightly Soluble / Very Soluble[3][6] There is conflicting data. Supplier datasheets suggest slight solubility, while older chemical indexes state it is very soluble in water and alcohol.[3][6] This discrepancy underscores the need for empirical validation and suggests a robust protocol should prioritize a solvent known for high solubilizing power, such as DMSO, for the primary stock.
Stability Hygroscopic. Light-sensitive.[3] The compound readily absorbs moisture from the air. Handling should be performed in a dry environment. Protection from light is recommended for long-term storage.[7]
Storage (Solid) -20°C, under inert atmosphere, desiccated.[3][5] Long-term storage at -20°C is recommended for the solid compound. It is stable for at least 6 months under these conditions.[3]
Storage (Solution) -80°C (≤ 6 months) or -20°C (≤ 1 month).[4] Stock solutions in DMSO should be aliquoted and stored frozen to prevent degradation from repeated freeze-thaw cycles.

The Causality Behind Experimental Choices: Solvent Selection

The choice of solvent is the most critical decision in preparing a stock solution. The ideal solvent should dissolve the compound at a high concentration, be non-toxic to the cells at its final working concentration, and not interfere with the assay itself.

Dimethyl Sulfoxide (DMSO): The Universal Standard

DMSO is a powerful, water-miscible organic solvent capable of dissolving a vast array of compounds that have poor aqueous solubility.[8] For this compound, where water solubility is ambiguous, anhydrous (cell culture grade) DMSO is the recommended starting solvent for the primary, high-concentration stock solution.

  • Expertise & Experience: The core principle is to create a highly concentrated primary stock (e.g., 10-100 mM) in DMSO. This allows the volume of DMSO added to the final cell culture medium to be extremely small, thereby minimizing its cytotoxic effects.[9] Most cell lines can tolerate a final DMSO concentration of 0.1% (v/v) without significant impact on viability or function, though some may tolerate up to 0.5%.[9][10] It is imperative to run a "vehicle control" (cells treated with the same final concentration of DMSO, without the compound) in every experiment to validate this.

Water and Buffered Solutions (PBS, HBSS)

While some sources suggest high water solubility for this compound, relying on this for a high-concentration stock is risky without empirical validation.[6]

  • Trustworthiness: Attempting to dissolve a large mass of this compound directly in an aqueous buffer may fail, leading to wasted compound and time. A more reliable, self-validating system involves using an aqueous buffer (like sterile phosphate-buffered saline) for intermediate dilutions from a DMSO primary stock. This systematically reduces the DMSO concentration before the final dilution into the culture medium.

Ethanol

Ethanol is another potential solvent. However, it can be more cytotoxic than DMSO for many cell lines and can interfere with the cell membrane.[11] Furthermore, ethanol can have intrinsic biological effects, including weak antioxidant activity, which could confound the results of assays studying compounds like sinapine.[12] For these reasons, DMSO is generally preferred.

Solvent Cytotoxicity Comparison
SolventTypical Max. Tolerated Conc. (v/v) in CultureComments
DMSO 0.1% - 0.5%Cell line dependent. Always verify with a vehicle control.[9][10]
Ethanol < 1%Can interfere with cell membranes and has potential biological activity.[10][11]
Water / PBS N/A (Isotonic)The ideal final solvent, but often lacks the power to create a concentrated primary stock.

Experimental Workflow and Protocols

This section provides a validated, step-by-step workflow for the preparation of this compound stocks. All steps should be performed in a sterile biosafety cabinet using aseptic technique.

Visual Workflow Overview

The following diagram outlines the complete workflow from solid compound to final application in a cell culture assay.

G cluster_prep Stock Preparation (Aseptic Environment) cluster_use Experimental Use weigh 1. Weigh this compound (Hygroscopic - work quickly) dissolve 2. Dissolve in Anhydrous DMSO (e.g., to 50 mM) weigh->dissolve vortex 3. Vortex / Sonicate (Ensure full dissolution) dissolve->vortex filter 4. Sterile Filter (Optional but Recommended) (0.22 µm PVDF filter) vortex->filter aliquot 5. Aliquot into Cryovials (Single-use volumes) filter->aliquot store_primary 6. Store Primary Stock (-80°C for long-term) aliquot->store_primary thaw 7. Thaw One Aliquot store_primary->thaw Retrieve for Experiment dilute_intermediate 8. Prepare Intermediate Dilution (in sterile PBS or medium) thaw->dilute_intermediate dilute_final 9. Prepare Final Working Solution (in complete culture medium) dilute_intermediate->dilute_final dose 10. Add to Cells (Ensure final DMSO % is low) dilute_final->dose

Caption: Workflow for preparing and using this compound solutions.

Protocol 1: Preparation of a 50 mM Primary Stock in DMSO

Materials:

  • This compound (MW: 345.82 g/mol )

  • Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene tubes (1.5 mL or 2.0 mL)

  • Sterile, amber-colored microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer and/or water bath sonicator

Procedure:

  • Calculation: Determine the mass of this compound needed.

    • To make 1 mL of a 50 mM stock:

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.050 mol/L × 0.001 L × 345.82 g/mol × 1000 mg/g = 17.29 mg

  • Weighing: Tare a sterile 1.5 mL conical tube on the analytical balance. Carefully and quickly weigh 17.29 mg of this compound directly into the tube. Causality Note: this compound is hygroscopic; minimize its exposure to ambient air to ensure accurate weighing.[3]

  • Dissolution: In a sterile biosafety cabinet, add 1.0 mL of anhydrous DMSO to the tube containing the this compound powder.

  • Solubilization: Cap the tube tightly and vortex vigorously for 1-2 minutes. If particulates remain, sonicate the tube in a water bath for 5-10 minutes.[4] Visually inspect against a light source to ensure the solution is clear and free of any precipitate.

  • Aliquoting and Storage: Dispense the 50 mM primary stock solution into small, single-use volume aliquots (e.g., 20 µL) in sterile, amber-colored cryovials. Causality Note: Aliquoting prevents repeated freeze-thaw cycles which can degrade the compound. Amber vials protect against photodegradation.[7]

  • Labeling and Storage: Clearly label the aliquots with the compound name, concentration (50 mM in DMSO), and date of preparation. Store immediately at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[4]

Protocol 2: Preparation of a 100 µM Working Solution for Cell Dosing

This protocol describes the dilution of the 50 mM primary stock to a final concentration of 100 µM in a cell culture plate well containing 1 mL of medium.

Procedure:

  • Thaw Primary Stock: Remove one aliquot of the 50 mM this compound stock from the -80°C freezer and thaw it at room temperature.

  • Prepare Intermediate Dilution (e.g., 1 mM): This step is crucial for accuracy and for reducing the DMSO concentration.

    • In a sterile tube, add 490 µL of sterile PBS or serum-free culture medium.

    • Add 10 µL of the 50 mM primary stock to the 490 µL of diluent.

    • Mix thoroughly by gentle pipetting or brief vortexing. This creates a 1 mM intermediate stock in 2% DMSO.

  • Prepare Final Working Solution:

    • To achieve a final concentration of 100 µM in a 1 mL culture volume, you will add 100 µL of a 1 mM solution (using the C1V1=C2V2 formula). However, a more common method is to prepare a 2X or 10X final concentration in medium and add a fraction of the total volume.

    • Example for a 1 mL final volume: Add 10 µL of the 1 mM intermediate stock to 990 µL of complete cell culture medium. This gives you a 1 mL solution with a final this compound concentration of 10 µM .

    • To get 100 µM final : Add 100 µL of the 1 mM intermediate stock to 900 µL of complete cell culture medium.

  • Dosing Cells: Add the desired volume of the final working solution to your cells.

    • The final concentration of DMSO in the well will be 0.2% (from the 100 µL of 2% DMSO intermediate stock). This may be acceptable for robust cell lines, but for sensitive lines, a further intermediate dilution step is recommended to bring the final DMSO concentration to ≤0.1%.

Quality Control and Best Practices

  • Solubility Check: Always visually confirm that the stock solution is completely dissolved. The presence of any precipitate indicates that the solubility limit has been exceeded or the compound has crashed out of solution.

  • Sterility: Use sterile reagents and equipment. If there is concern about contamination, the primary stock in DMSO can be passed through a 0.22 µm DMSO-compatible (e.g., PVDF or PTFE) syringe filter.

  • Documentation: Keep meticulous records of stock solution preparation, including the lot number of the compound, date of preparation, and assigned expiration date.[13]

  • Avoid Repeated Freeze-Thaw: Use single-use aliquots. Never refreeze a thawed stock solution that has been kept at room temperature for an extended period.

Safety Precautions

This compound and its parent compound, sinapic acid, are classified as irritants.[14]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling the solid compound and its concentrated solutions.

  • Handling: Weigh the solid powder in a chemical fume hood or a ventilated enclosure to avoid inhaling dust particles.

  • Disposal: Dispose of waste according to your institution's chemical safety guidelines.

Troubleshooting

ProblemPotential Cause(s)Recommended Solution
Compound does not fully dissolve in DMSO. - Concentration is too high.- DMSO has absorbed water (not anhydrous).- Compound purity/quality issue.- Try gentle heating (37°C) or longer sonication.- Prepare a lower concentration stock.- Use a fresh, unopened bottle of anhydrous DMSO.[15]
Precipitate forms when diluting stock in aqueous buffer. - The compound is not soluble in the aqueous buffer at that concentration.- The buffer's pH or ionic strength is causing precipitation.- Increase the proportion of DMSO in the intermediate solution.- Make more dilute intermediate stocks.- Add the DMSO stock to the aqueous solution slowly while vortexing.
High background cytotoxicity observed in vehicle control wells. - Final DMSO concentration is too high for the cell line.- DMSO source is not cell culture grade and contains toxic impurities.- Reduce the final DMSO concentration to ≤0.1% by adding another serial dilution step.- Test the cytotoxicity of your DMSO stock alone.- Switch to a new, high-purity, anhydrous DMSO source.

Conclusion

The biological activity attributed to this compound can only be accurately assessed in vitro when the compound is handled and prepared with precision. By using high-purity anhydrous DMSO for the primary stock, employing careful serial dilutions to minimize solvent toxicity, and adhering to strict aseptic and safety protocols, researchers can generate reliable and reproducible data. The guidelines and protocols in this document provide a robust framework for the successful use of this compound in cell-based assays.

References

  • DrugFuture. (n.d.). Sinapine. Retrieved from [Link]

  • Grienke, U., et al. (2023). Improvement of Sinapine Extraction from Mustard Seed Meal by Application of Emerging Technologies. Foods, 12(3), 549. Available from: [Link]

  • ResearchGate. (n.d.). Conversion rate of this compound into sinapic acid with enzymatic solutions for 10 min with n = 2. Retrieved from [Link]

  • Vuillemin, M., et al. (2025). Adsorption of Sinapine from Rapeseed Protein Production Effluent to Cation Exchange Resins. Molecules, 30(2), 349. Available from: [Link]

  • ResearchGate. (2015). In cell culture, what is the appropriate solvent for a drug other than DMSO?. Retrieved from [Link]

  • Lorenz, P., et al. (2020). Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon. Planta Medica, 86(12), 845-854. Available from: [Link]

  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Sinapic acid. Retrieved from [Link]

  • Anwar, S., et al. (2016). Sinapic Acid and Its Derivatives as Medicine in Oxidative Stress-Induced Diseases and Aging. Oxidative Medicine and Cellular Longevity, 2016, 2345963. Available from: [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • Bahmani, F., et al. (2021). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Galen Medical Journal, 10, e2023. Available from: [Link]

  • ResearchGate. (2023). How do i prepare TRF stock solution for cell culture study?. Retrieved from [Link]

  • Zhang, Q., et al. (2022). Sinapine Thiocyanate Inhibits the Proliferation and Mobility of Pancreatic Cancer Cells by Up-Regulating GADD45A. Journal of Cancer, 13(10), 3097-3108. Available from: [Link]

  • Trairak, P., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy, 7(7), 3823-3829. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of sinapine described by Clausen et al. Retrieved from [Link]

  • Vu, T. H., et al. (2021). Sinapic Acid and Sinapate Esters in Brassica: Innate Accumulation, Biosynthesis, Accessibility via Chemical Synthesis or Recovery From Biomass, and Biological Activities. Frontiers in Plant Science, 12, 676574. Available from: [Link]

  • Gaylord Chemical Company. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

  • Zhang, Y., et al. (2025). Cytotoxicity of Eight Organic Solvents Towards Balb/3T3 and 293T Cells. Toxicology Mechanisms and Methods, 35(10), 825-831. Available from: [Link]

  • ResearchGate. (2021). What are the suitable non-polar solvents for Copper thiocyanate (CuSCN)?. Retrieved from [Link]

  • Rice University. (n.d.). Solutions and dilutions: working with stock solutions. Retrieved from [Link]

  • Barati, M., et al. (2024). Pharmacological Activities and Molecular Mechanisms of Sinapic Acid in Neurological Disorders. ACS Chemical Neuroscience, 15(16), 3021-3037. Available from: [Link]

  • Bitesize Bio. (2025). Top Ten Tips for Making Stock Solutions. Retrieved from [Link]

Sources

Application Note: High-Purity Sinapine Chloride Purification Using Strong Cation Exchange Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the purification of high-purity sinapine chloride from crude plant extracts using strong cation exchange (SCX) chromatography. Sinapine, a major phenolic compound in the seeds of the Brassicaceae family, possesses a permanent positive charge due to its quaternary ammonium group, making it an ideal candidate for capture and purification by cation exchange resins.[1][2] This guide details the principles of the separation, resin selection, buffer preparation, and a complete workflow from sample loading to elution, designed for researchers, scientists, and professionals in drug development and natural product chemistry.

Introduction and Principle of Separation

Sinapine, the choline ester of sinapic acid, is an alkaloid of significant interest for its antioxidant, radioprotective, and other potential pharmacological activities.[2][3] Crude extracts from sources like mustard or rapeseed meal are complex mixtures containing other phenolic compounds, proteins, carbohydrates, and glucosinolates.[1] Achieving high purity is essential for accurate pharmacological studies and potential therapeutic applications.

Cation exchange chromatography is a powerful technique for separating molecules based on their net positive charge.[4] The core of this method relies on the reversible electrostatic interaction between the positively charged target molecule (sinapine) and the negatively charged functional groups of a solid stationary phase (the resin).[5][6]

Mechanism of Sinapine Purification: Sinapine possesses a quaternary ammonium group, which carries a permanent, pH-independent positive charge.[7][8] This makes a strong cation exchange (SCX) resin, which typically utilizes sulfonate functional groups (-SO₃⁻), the ideal choice.[9][10] These resins maintain their negative charge over a wide pH range, ensuring robust binding of sinapine.[9][11]

The purification process involves four key stages:

  • Equilibration: The SCX resin is prepared with a low ionic strength buffer to activate the negatively charged functional groups.

  • Loading: The crude extract, dissolved in the equilibration buffer, is passed through the column. The positively charged sinapine binds strongly to the resin, while neutral and negatively charged impurities pass through.

  • Washing: The column is washed with the equilibration buffer to remove any remaining unbound or weakly bound impurities.

  • Elution: A high ionic strength buffer (containing competing cations like Na⁺ or K⁺) is introduced. These competing ions displace the bound sinapine from the resin, allowing it to be collected in a purified, concentrated form.[5][12]

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, ranksep=1.2, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption: "Workflow for Sinapine Purification by SCX."

Materials, Reagents, and Instrumentation

Consumables and Resins
  • Strong Cation Exchange Resin: A polystyrene-divinylbenzene-based resin with sulfonate functional groups is recommended. Key characteristics are presented in Table 1.

  • Chromatography Column: Glass or plastic, appropriately sized for the intended scale.

  • Crude Sinapine Extract: Sourced from defatted mustard or rapeseed meal, typically extracted with 70% methanol or ethanol.[13][14]

  • Reagents: Sodium chloride (NaCl), Sodium phosphate monobasic (NaH₂PO₄), Sodium phosphate dibasic (Na₂HPO₄), Hydrochloric acid (HCl), Sodium hydroxide (NaOH) - all ACS grade or higher.

  • Solvents: HPLC-grade water, Methanol.

Instrumentation
  • pH meter

  • Conductivity meter

  • Peristaltic pump or chromatography system (e.g., FPLC, MPLC)

  • Fraction collector

  • UV-Vis Spectrophotometer or HPLC system for analysis.

Resin Selection Rationale

The choice of resin is critical for successful purification. A strong cation exchanger is necessary because sinapine's quaternary amine is always positively charged.

ParameterRecommended SpecificationRationale
Functional Group Sulfonate (-SO₃⁻)Strong acid group ensures consistent negative charge across a wide pH range (pH 2-12), providing robust binding for the permanently charged sinapine.[9][11]
Matrix Polystyrene-divinylbenzeneProvides excellent chemical and mechanical stability, suitable for repeated use and regeneration cycles.
Bead Size 50-100 µmOffers a good balance between resolution and flow rate for preparative applications. Smaller particles can improve resolution but may lead to higher backpressure.[15]
Capacity >1.5 meq/mLHigh binding capacity allows for efficient capture of sinapine from dilute crude extracts and processing of larger sample volumes.[11]

Table 1: Recommended characteristics for the strong cation exchange resin.

Detailed Experimental Protocol

This protocol is designed for purifying sinapine from a crude methanolic extract. It is scalable, but initial optimization on a small scale is recommended.

Step 1: Resin Preparation and Column Packing
  • Slurry Preparation: Weigh the required amount of SCX resin and suspend it in 3-5 volumes of HPLC-grade water. Gently stir to create a uniform slurry. Allow the resin to swell according to the manufacturer's instructions.

  • Fines Removal: Let the resin settle for 10-15 minutes and carefully decant the supernatant containing fine particles. Repeat 2-3 times. Causality: Fines can clog the column and increase backpressure, leading to poor flow characteristics and reduced separation efficiency.

  • Column Packing: Mount the column vertically. Pour the resin slurry into the column in a single, continuous motion to avoid air bubbles and stratification.

  • Bed Settling: Open the column outlet and allow the resin to pack under gravity or with a pump at a flow rate slightly higher than the intended operational flow rate. Pack until a stable bed height is achieved.

Step 2: Buffer Preparation
  • Equilibration/Wash Buffer (Buffer A): 20 mM Sodium Phosphate, pH 4.0. Rationale: A pH of 4.0 ensures that most potentially basic impurities (like primary or secondary amines) are protonated and could bind, but the low ionic strength ensures sinapine binds with very high affinity.

  • Elution Buffer (Buffer B): 20 mM Sodium Phosphate, 1.0 M NaCl, pH 4.0. Rationale: The high concentration of Na⁺ ions provides a strong competitive force to displace the bound sinapine from the resin's sulfonic acid groups.[5][16]

  • Regeneration Solution: 1 M HCl followed by 1 M NaOH.

  • Storage Solution: 20% Ethanol. Rationale: Prevents microbial growth during long-term storage.[4]

Step 3: Column Equilibration
  • Wash the packed column with 5 column volumes (CV) of HPLC-grade water to remove any storage solution.

  • Equilibrate the column by passing 5-10 CV of Buffer A through it.

  • Monitor the pH and conductivity of the column effluent. Equilibration is complete when these values match those of the incoming Buffer A.

Step 4: Sample Preparation and Loading
  • Preparation: Dissolve the crude sinapine extract in Buffer A . If the extract was prepared in methanol, evaporate the solvent and redissolve the residue. Filter the sample through a 0.45 µm filter to remove particulates.

  • Loading: Apply the prepared sample to the top of the equilibrated column using a peristaltic pump at a low flow rate (e.g., 1-2 mL/min for a 10 mL column). Rationale: A slow loading speed ensures maximum interaction time between sinapine and the resin, maximizing binding and preventing premature breakthrough.[15][16]

  • Collect the flow-through fraction for analysis to confirm that no sinapine has passed through unbound.

Step 5: Washing
  • After loading, wash the column with 5-10 CV of Buffer A .

  • Monitor the UV absorbance of the effluent at 330 nm (a characteristic wavelength for sinapine and related phenolics).[17][18]

  • Continue washing until the UV absorbance returns to the baseline, indicating that all unbound and weakly bound impurities have been removed.[12]

Step 6: Elution
  • Elute the bound sinapine by applying Buffer B (1.0 M NaCl) to the column. Elution can be performed in one of two ways:

    • Step Elution: Switch directly from Buffer A to Buffer B. This is fast and results in a highly concentrated product but may co-elute impurities with similar binding strength.[19]

    • Gradient Elution: Apply a linear gradient from 0% to 100% Buffer B over 10-20 CV. This method provides higher resolution and better separation from any strongly bound impurities.[5][15] A shallow gradient is generally recommended for optimal separation.[15]

  • Collect fractions of 0.5-1.0 CV throughout the elution process.

  • Monitor the fractions by UV absorbance at 330 nm to identify the peak containing sinapine.

dot graph G { layout=dot; rankdir=TB; splines=ortho; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption: "Step-by-step protocol for SCX purification."

Step 7: Purity Analysis and Post-Processing
  • Analyze the collected fractions using a suitable analytical method, such as reverse-phase HPLC, to determine the purity of sinapine.[13][17][18]

  • Pool the fractions that meet the desired purity level (>95%).

  • If necessary, desalt the pooled fractions using dialysis, size-exclusion chromatography, or a reverse-phase C18 solid-phase extraction (SPE) cartridge.

  • The final product can be lyophilized to obtain high-purity this compound as a stable powder.

Step 8: Column Regeneration and Storage
  • After elution, wash the column with 3-5 CV of high-purity water.

  • To remove any tenaciously bound compounds, sequentially wash the column with 3 CV of 1 M HCl, 3 CV of water, 3 CV of 1 M NaOH, and finally 5-10 CV of water until the effluent pH is neutral.[6][20]

  • For long-term storage, flush the column with 3-5 CV of 20% ethanol.[4]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield / Sinapine in Flow-through Sample Overload: Exceeded the binding capacity of the resin.Reduce the amount of sample loaded onto the column.[15]
High Ionic Strength in Sample: Salt concentration in the sample is too high, preventing binding.Dilute the sample with Buffer A or desalt it prior to loading.
Incorrect pH: Sample pH is outside the optimal binding range (though unlikely for sinapine).Adjust sample pH to match Buffer A.
Low Purity of Eluted Sinapine Inefficient Washing: Wash step was too short or did not fully remove weakly bound impurities.Increase the wash volume (CVs) with Buffer A. Consider an intermediate wash with slightly higher salt (e.g., 50-100 mM NaCl).
Co-elution of Impurities: Impurities have a similar charge density to sinapine.Switch from step elution to a shallower linear gradient elution to improve separation.[15]
High Backpressure Clogged Column Frit: Particulates present in the sample.Ensure the sample is filtered (0.45 µm or 0.22 µm) before loading.
Resin Fines: Incomplete removal of fine particles during resin preparation.Unpack the column and repeat the fines removal step.
Flow Rate Too High: Exceeding the resin's mechanical stability limits.Reduce the operational flow rate.

Conclusion

This application note describes a robust and reproducible method for the purification of high-purity this compound from complex plant extracts using strong cation exchange chromatography. The permanent positive charge of sinapine makes it an ideal target for this technique, enabling efficient capture and separation from neutral, anionic, and weakly cationic impurities. By carefully selecting the resin and optimizing the loading, washing, and elution conditions, researchers can achieve high yields and purities suitable for advanced research and development applications.

References

  • Bio-Rad Laboratories, Inc. (n.d.). Cation Exchange Chromatography. Bio-Rad. Retrieved from [Link]

  • Cai, R., & Arntfield, S. D. (2001). A rapid high-performance liquid chromatographic method for the determination of sinapine and sinapic acid in canola seed and meal. Journal of the American Oil Chemists' Society, 78(9), 903-910. Retrieved from [Link]

  • Cytiva. (2024). Tips for high resolution ion exchange chromatography to obtain a pure protein. Retrieved from [Link]

  • Jaufurally, S., et al. (2021). Sinapic Acid and Sinapate Esters in Brassica: Innate Accumulation, Biosynthesis, Accessibility via Chemical Synthesis or Recovery From Biomass, and Biological Activities. Frontiers in Plant Science, 12, 708871. Retrieved from [Link]

  • Lanlang Corp. (2020). Ion exchange resin mechanism of cation exchange resin. Retrieved from [Link]

  • Petruczynik, A., & Waksmundzka-Hajnos, M. (2013). High performance liquid chromatography of selected alkaloids in ion-exchange systems. Journal of Chromatography A, 1311, 48-54. Retrieved from [Link]

  • Shahidi, F., & Naczk, M. (2011). Determination of Sinapic Acid Derivatives in Canola Extracts Using High-Performance Liquid Chromatography. International Journal of Analytical Chemistry, 2011, 827837. Retrieved from [Link]

  • Sunresin. (n.d.). What is Strong Acid Ion Exchange Resin?. Retrieved from [Link]

  • The Good Scents Company. (n.d.). Sinapine. Retrieved from [Link]

  • Veolia Water Technologies. (n.d.). Chapter 08: Ion Exchange, Water Demineralization & Resin Testing. Retrieved from [Link]

  • Vu, H. D. (2020). Optimization of Cation Exchange Chromatography Purification of a Small Peptide: An Industrial and Practical Approach. ScholarWorks at WMU. Retrieved from [Link]

  • Water & Wastewater. (2025). How Cation Exchange Resin Works. Retrieved from [Link]

  • Xu, F., & Shang, M. (2020). Research Progress on the Separation of Alkaloids from Chinese Medicines by Column Chromatography. Open Journal of Applied Sciences, 10(9), 569-585. Retrieved from [Link]

Sources

Application Note: Precision Recovery of Sinapine Chloride via Ultrasound-Assisted Extraction (UAE)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sinapine (sinapoylcholine) is the predominant phenolic ester in rapeseed (Brassica napus) and mustard seed (Sinapis alba), exhibiting significant neuroprotective, anti-inflammatory, and antioxidant properties. Traditional Soxhlet extraction is time-consuming (4–8 hours) and thermally aggressive, often leading to the hydrolysis of the ester bond.

This guide details a high-efficiency Ultrasound-Assisted Extraction (UAE) protocol.[1] By leveraging acoustic cavitation, this method reduces extraction time to under 30 minutes while preserving structural integrity. Crucially, this protocol includes a downstream ion-exchange mechanism to specifically isolate the molecule as Sinapine Chloride , ensuring compatibility with pharmaceutical salt form requirements.

Mechanistic Principles

Acoustic Cavitation & Mass Transfer

The core driver of UAE is acoustic cavitation .[2] High-intensity ultrasonic waves (typically 20–40 kHz) create alternating high-pressure (compression) and low-pressure (rarefaction) cycles in the solvent.

  • Nucleation: Microscopic gas bubbles form during rarefaction.

  • Growth: Bubbles expand until they reach a critical unstable size.

  • Collapse: Bubbles collapse violently during compression, generating localized "hotspots" (approx. 5000 K and 1000 atm).

  • Jetting: Near solid surfaces (plant cell walls), the collapse is asymmetric, creating high-velocity liquid microjets that puncture the cell wall.

This physical disruption enhances solvent penetration and facilitates the mass transfer of the intracellular sinapine cation (


) into the bulk solvent.
Visualization: Cavitation Mechanism

CavitationMechanism US_Wave Ultrasonic Wave (20-40 kHz) Rarefaction Rarefaction Phase (Low Pressure) US_Wave->Rarefaction Bubble_Growth Bubble Nucleation & Growth Rarefaction->Bubble_Growth Collapse Violent Collapse (Hotspot Generation) Bubble_Growth->Collapse Compression Microjet Liquid Microjet Impingement Collapse->Microjet Cell_Wall Cell Wall Rupture Microjet->Cell_Wall Physical Shear Release Sinapine Release (Mass Transfer) Cell_Wall->Release

Figure 1: Mechanism of acoustic cavitation facilitating intracellular compound release.

Critical Parameter Optimization

To achieve maximum yield without degradation, the following parameters must be strictly controlled.

Solvent Selection (70-80% Ethanol)
  • Rationale: Sinapine is an amphiphilic cation. Pure water causes excessive swelling of mucilage (pectin), creating a viscous slime that hinders filtration. Pure ethanol fails to solvate the salt adequately.

  • Optimal: 70–80% Ethanol (v/v) provides the ideal polarity balance and prevents mucilage swelling.

  • Impact: Ethanol acts as the lytic agent; water acts as the swelling agent to open pores.

Temperature (60°C ± 5°C)
  • Rationale: Higher temperatures decrease solvent viscosity and increase diffusivity. However, temperatures >75°C risk thermal hydrolysis of the ester bond, breaking sinapine into sinapic acid and choline.

  • Optimal: 60°C .

Solid-Liquid Ratio (1:20 to 1:30 g/mL)
  • Rationale: A sufficient concentration gradient is required to drive mass transfer.

  • Optimal: 1:30 (w/v) . (e.g., 1 g meal to 30 mL solvent). Lower ratios (1:10) reach saturation too quickly; higher ratios (1:50) waste solvent without significant yield increase.

Ultrasonic Power & Frequency
  • Frequency: 20–40 kHz is standard for cell disruption.

  • Power Density: High power is necessary, but continuous exposure generates excess heat.

  • Mode: Pulsed Mode (e.g., 5s ON / 2s OFF) is superior to continuous sonication to manage heat accumulation and allow bubble nuclei to regenerate.

Experimental Protocol

Phase 1: Pre-treatment (Defatting)

Warning: Rapeseed/Mustard contains ~40% oil. Oil forms emulsions during UAE, trapping sinapine and fouling resins.

  • Grind seeds/meal to pass through a 40–60 mesh sieve.

  • Mix solid with n-hexane (1:10 ratio).

  • Stir for 1 hour at room temperature or sonicate for 10 mins.

  • Filter and discard the hexane (oil fraction).

  • Air-dry the defatted meal residue (DMR) until solvent-free.

Phase 2: Ultrasound-Assisted Extraction (UAE)
  • Weigh: 10.0 g of Defatted Meal Residue (DMR).

  • Solvent: Add 300 mL of 75% Ethanol .

  • Equipment Setup: Use an ultrasonic probe (horn) for maximum intensity, or a temperature-controlled ultrasonic bath for throughput.

    • Probe Settings: 20 kHz, 400W, Amplitude 60%.

    • Bath Settings: 40 kHz, maintain water temp at 60°C.

  • Extraction: Sonicate for 20 minutes .

    • Note: If using a probe, use pulsed mode (5s ON / 5s OFF) and submerge the vessel in an ice bath to counter heat generation, maintaining internal temp at 60°C.

  • Separation: Centrifuge at 4,000 rpm for 10 mins. Collect supernatant.

  • Repeat: Re-extract the pellet once with 150 mL solvent (optional for >95% recovery).

Phase 3: Isolation of this compound (Ion Exchange)

Sinapine exists as a cation. To isolate it as the Chloride salt, we use a Strong Acid Cation (SAC) resin.

  • Resin Prep: Use Amberlite IR-120 or Dowex 50W (H+ form).

  • Loading: Pass the ethanolic extract through the resin column. Sinapine cations (

    
    ) bind to the resin, displacing 
    
    
    
    . Impurities (sugars, neutral phenolics) pass through.
  • Washing: Flush column with distilled water to remove unbound impurities.

  • Elution (The Salt Swap): Elute with 1.0 M Hydrochloric Acid (HCl) in 70% Ethanol.

    • Mechanism:[3] The high concentration of

      
       displaces the Sinapine. The abundant 
      
      
      
      ions in the eluent pair with the released Sinapine.
    • Reaction:

      
      
      
  • Finishing: Rotary evaporate the eluate at 45°C to remove ethanol/HCl. Lyophilize (freeze-dry) the remaining aqueous phase to obtain This compound powder.

Process Workflow Diagram

ExtractionWorkflow Raw Raw Rapeseed/Mustard Meal Defat Defatting (n-Hexane, 1:10) Raw->Defat UAE UAE Extraction (75% EtOH, 60°C, 20 min) Defat->UAE Centrifuge Centrifugation (4000 rpm) UAE->Centrifuge Supernatant Crude Extract (Sinapine + Impurities) Centrifuge->Supernatant Resin_Load Cation Exchange Loading (Bind Sinapine+) Supernatant->Resin_Load Elution Elution with HCl/EtOH (Form this compound) Resin_Load->Elution Drying Lyophilization Elution->Drying Product This compound (>90% Purity) Drying->Product

Figure 2: Complete workflow from raw material to isolated this compound salt.

Quality Control & Validation

HPLC Quantification

Verify the recovery and purity using High-Performance Liquid Chromatography.

ParameterSetting
Column C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 10-30% B over 20 mins
Flow Rate 1.0 mL/min
Detection UV at 330 nm (Sinapine

)
Retention Typically elutes between 10–15 mins
Troubleshooting Guide
  • Low Yield: Check the defatting step. Residual oil blocks solvent access. Ensure S/L ratio is at least 1:20.

  • Degradation (Sinapic Acid peak increases): Temperature exceeded 70°C or sonication time >40 mins. Reduce power or use pulsed mode.

  • Clogged Column: Mucilage was not removed. Ensure the ethanol concentration during extraction was >70% (precipitates polysaccharides) or add a pre-filtration step.

References

  • Reawat, B. et al. (2022). Optimization of ultrasound assisted extraction of sinapine from mustard seed cake using response surface methodology. Journal of Food Science and Technology. Link

  • Dubie, J. et al. (2013). Extraction of polyphenols from rapeseed meal using aqueous ethanol. Journal of Agricultural and Food Chemistry. Link

  • Chemat, F. et al. (2017). Ultrasound assisted extraction for food and natural products: Mechanisms, techniques, combinations, protocols and applications. Ultrasonics Sonochemistry. Link

  • Thiyam, U. et al. (2004). Sinapine extraction and identification from rapeseed meal. Journal of the American Oil Chemists' Society.[4] Link

  • Naczk, M. et al. (1998). Separation of sinapine from canola meal using cation exchange resins. (Contextual basis for ion exchange protocol). Link

Sources

Application Note: Biocatalytic Production of Sinapic Acid from Sinapine

Author: BenchChem Technical Support Team. Date: February 2026

A Precision Enzymatic Hydrolysis Protocol

Abstract & Introduction

Sinapine (sinapoylcholine) is the predominant phenolic ester found in rapeseed (Brassica napus) and mustard meal. While sinapine itself is often considered an anti-nutritional factor in animal feed due to its bitter taste and potential to cause "fishy" taints in eggs (via choline metabolism), its hydrolysis product, Sinapic Acid (SA) , is a high-value bioactive compound.

Sinapic acid (3,5-dimethoxy-4-hydroxycinnamic acid) exhibits potent antioxidant, antimicrobial, and anti-inflammatory properties. Conventional chemical hydrolysis (alkaline saponification) generates high salinity waste and can degrade the phenolic core. This Application Note details a biocatalytic protocol using specific esterase activity to hydrolyze sinapine chloride into sinapic acid and choline under mild, environmentally benign conditions.

Key Advantages of Enzymatic Route:

  • Specificity: Avoids decarboxylation to canolol (a common side reaction in high-temp/high-pH chemical extraction).

  • Green Chemistry: Operates at neutral pH and moderate temperatures (30–40°C).

  • Purity: Facilitates easier downstream separation of the phenolic acid from the water-soluble choline byproduct.

Mechanism of Action

The reaction is a hydrolysis of the ester bond linking the sinapoyl group to the choline moiety. This reaction is catalyzed by Sinapine Esterase (BnSCE) or broad-spectrum Feruloyl Esterases (FAE) .

ReactionMechanism Sinapine Sinapine (Sinapoylcholine) Intermediate Enzyme-Substrate Complex Sinapine->Intermediate + Water H₂O Water->Intermediate + Enzyme Esterase (EC 3.1.1.49) Enzyme->Intermediate Catalysis SinapicAcid Sinapic Acid (Product) Intermediate->SinapicAcid Hydrolysis Choline Choline (Byproduct) Intermediate->Choline

Figure 1: Enzymatic hydrolysis pathway of sinapine.[1] The esterase attacks the carbonyl carbon, releasing choline and the free acid.

Materials & Equipment
Reagents
  • Substrate: this compound (Standard grade for assay; or Crude Rapeseed Extract for production).

  • Enzyme:

    • Option A (Specific): Recombinant Sinapine Esterase (BnSCE3).

    • Option B (General): Feruloyl Esterase (e.g., from Aspergillus niger) or Porcine Liver Esterase (PLE).

  • Buffer System: 0.1 M Potassium Phosphate Buffer (pH 7.5).

  • Quenching Agent: Glacial Acetic Acid or 1 M HCl.

  • HPLC Solvents: Methanol (HPLC grade), Water (Milli-Q), Formic Acid.

Equipment
  • Thermostatic Shaking Incubator (set to 37°C).

  • HPLC System with Diode Array Detector (DAD) or UV-Vis (330 nm).

  • C18 Reverse-Phase Column (e.g., Agilent Zorbax SB-C18, 5 µm, 4.6 × 150 mm).

  • Centrifuge (12,000 x g).

Experimental Protocol
Phase I: Substrate Preparation (If not using pure standard)

Note: If starting with pure this compound, skip to Phase II.

  • Extraction: Mix defatted rapeseed meal with 70% Ethanol at a ratio of 1:10 (w/v).

  • Incubation: Reflux at 75°C for 30 minutes. This maximizes sinapine yield while minimizing thermal degradation.

  • Clarification: Centrifuge at 4,000 rpm for 10 mins. Collect supernatant.

  • Solvent Removal: Evaporate ethanol under vacuum (Rotavap) at 40°C. Re-dissolve residue in 0.1 M Potassium Phosphate Buffer (pH 7.5) .

Phase II: Enzymatic Hydrolysis (Core Protocol)

This protocol is designed for a 1 mL bench-scale reaction but is linearly scalable.

  • Buffer Preparation: Prepare 10 mL of 0.1 M Potassium Phosphate buffer, adjusted strictly to pH 7.5 .

    • Why pH 7.5? Sinapine is unstable at pH > 8.0 (spontaneous hydrolysis/ring opening), while most esterases have optima between pH 6.5–7.5.

  • Substrate Solution: Dissolve this compound in the buffer to a final concentration of 1.0 mM (approx. 0.35 mg/mL).

    • Critical: Higher concentrations (>5 mM) may cause substrate inhibition depending on the specific esterase used.

  • Enzyme Addition:

    • Add Enzyme solution (10–50 Units/mL final activity).

    • Control: Prepare a "Blank" reaction with boiled (denatured) enzyme to account for any spontaneous non-enzymatic hydrolysis.

  • Incubation:

    • Temperature: 37°C .

    • Agitation: 150 rpm .

    • Timecourse: Sample at T=0, 30, 60, 120, and 240 minutes.

  • Termination: Stop the reaction by adding 100 µL of Glacial Acetic Acid or 100 µL of 1 M HCl to 500 µL of reaction mixture.

    • Mechanism:[2][3][4] Acidification drops pH < 3, denaturing the esterase and protonating Sinapic Acid (increasing its retention on C18 columns).

Phase III: Analytical Validation (HPLC)

Quantification is performed using UV detection at the absorbance maximum of sinapine/sinapic acid.

  • Column: C18 Reverse Phase (150 mm x 4.6 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

  • Flow Rate: 0.8 mL/min.

  • Wavelength: 330 nm (Sinapine extinction coefficient is ~1.16x that of Sinapic Acid).[5][6]

  • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
10.06040Linear Gradient
15.01090Wash
16.09010Re-equilibration
Workflow Visualization

Workflow cluster_prep Phase I: Preparation cluster_rxn Phase II: Hydrolysis cluster_anal Phase III: Analysis Step1 Substrate Solubilization (0.1M PO4 Buffer, pH 7.5) Step3 Reaction Initiation (Add Enzyme to Substrate) Step1->Step3 Step2 Enzyme Activation (37°C Pre-warming) Step2->Step3 Step4 Incubation (37°C, 150rpm, 0-4 hrs) Step3->Step4 Step5 Quenching (Add Acetic Acid -> pH < 3) Step4->Step5 Timepoints Step6 Centrifugation (Remove Protein) Step5->Step6 Step7 HPLC-DAD Analysis (330 nm, C18 Column) Step6->Step7

Figure 2: Step-by-step experimental workflow for sinapine hydrolysis and validation.

Optimization & Troubleshooting
ParameterOptimal RangeTroubleshooting Notes
pH 6.5 – 7.5> 8.0: Chemical hydrolysis and oxidation occur. < 5.0: Most esterases lose activity.
Temperature 35°C – 45°C> 55°C: Enzyme denaturation (unless using thermophilic fungal esterases).
Substrate Conc. 1 – 5 mMHigh Conc: Can lead to product inhibition by Choline. Dilute if conversion stalls.
Enzyme Loading 10 – 50 U/mLIf rate is slow, check for inhibitors in crude extracts (e.g., tannins).

Common Pitfalls:

  • Spontaneous Hydrolysis: Always run a "No Enzyme" control. Sinapine is an ester; it will slowly hydrolyze in water, especially if the buffer is old or pH drifts high.

  • Peak Overlap: In HPLC, Sinapine elutes earlier than Sinapic Acid on C18 columns due to the positive charge on the choline group making it more polar. Ensure the gradient starts with high aqueous content (90%) to separate them.

References
  • Flourat, A. L., et al. (2019). Sinapic Acid and Sinapate Esters in Brassica: Innate Accumulation, Biosynthesis, Accessibility via Chemical Synthesis or Recovery From Biomass. Frontiers in Chemistry.

  • Cai, R., & Arntfield, S. D. (2001). A rapid high-performance liquid chromatographic method for the determination of sinapine and sinapic acid in canola seed and meal.[5] Journal of the American Oil Chemists' Society.[5] [5]

  • Clauss, K., et al. (2008). Role of a GDSL lipase-like protein as sinapine esterase in Brassicaceae. The Plant Journal.[1]

  • Reungoat, V., et al. (2020). Selective Extraction of Sinapic Acid Derivatives from Mustard Seed Meal by Acting on pH. Biomolecules.[7][1][2][3][4][5][6][8][9]

  • Singh, R., et al. (2006). A simple activity staining protocol for lipases and esterases.[2] Applied Microbiology and Biotechnology.[2][8]

Sources

Application Note & Protocol: Maximizing Sinapine Chloride Yield from Defatted Oilseeds Through Optimized Solvent Selection

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Significance of Sinapine and its Extraction

Sinapine, the choline ester of sinapic acid, is the predominant phenolic compound in the seeds of many Brassica species, including canola and mustard.[1][2] This alkaloid is of significant interest to the pharmaceutical and nutraceutical industries due to its diverse and potent biological activities, which include antioxidant, anti-inflammatory, anti-tumor, and neuroprotective effects.[3] Following oil extraction, the remaining seed meal, a protein-rich co-product, serves as a concentrated and economically viable source for sinapine recovery.[4][5]

The critical first step in isolating sinapine is solid-liquid extraction from this defatted meal. The choice of solvent is paramount and exerts the most significant influence on the efficiency and selectivity of the extraction process. This application note provides a comprehensive guide to solvent selection for maximizing the yield of sinapine chloride, grounded in the physicochemical principles of the molecule and supported by empirical data. We will explore the causality behind solvent choices and provide detailed, validated protocols for extraction and quantification.

The Chemical Rationale: Understanding Sinapine's Properties for Solvent Selection

Sinapine is a polar molecule, a key determinant of its solubility.[2] Its structure contains a quaternary ammonium group, which confers a permanent positive charge across a broad pH range.[6] This charge enhances its affinity for polar solvents. The extraction process is fundamentally a partitioning equilibrium, where the analyte (this compound) distributes between the solid matrix (defatted oilseed meal) and the liquid solvent. An ideal solvent will not only effectively solubilize sinapine but also efficiently penetrate the plant cell wall to access and liberate the target compound.

The selection of an appropriate solvent system is therefore a multi-faceted decision, primarily governed by:

  • Polarity: The solvent's polarity must match that of sinapine to achieve high solubility.

  • pH: The acidity or alkalinity of the solvent can dramatically influence the integrity of the plant cell matrix and the stability of the target compound.

  • Mass Transfer: The solvent must facilitate the movement of sinapine from the solid matrix into the liquid phase.

The following diagram illustrates the key considerations in the solvent selection process.

Solvent_Selection_Logic cluster_Target Target Molecule: this compound cluster_Outcome Extraction Efficiency Sinapine Sinapine Properties - Polar - Quaternary Amine (Permanent +ve charge) Solvent Solvent Choice (e.g., Ethanol, Methanol) Sinapine->Solvent Polarity Match Yield Maximized Sinapine Yield Solvent->Yield Water Aqueous Component (e.g., Water) Water->Yield pH pH Modifier (e.g., Acid) pH->Yield Cell Wall Disruption Analyte Stability

Caption: Logical workflow for solvent system design based on sinapine's properties.

Comparative Analysis of Solvent Systems

Hydro-alcoholic solvents, particularly aqueous ethanol and methanol, are the most commonly employed and effective systems for sinapine extraction.[2][4] The water component swells the plant material, increasing the porosity and facilitating solvent penetration, while the alcohol component solubilizes the sinapine.

Solvent SystemTypical Concentration (v/v)pHKey AdvantagesTypical Yield (Relative)
Aqueous Ethanol 70%Acidic (pH 2)High extraction efficiency, GRAS status (Generally Recognized as Safe)++++
Aqueous Methanol 70-100%Neutral/AcidicHigh extraction efficiency, effective for analytical scale+++
Water 100%Acidic (pH 2)"Green" solvent, economical++
Isopropanol 70%NeutralLess common, moderate efficiency++

Data Synthesis: The highest reported yields of sinapine are consistently achieved with 70% (v/v) ethanol under acidic conditions (pH 2).[4][7][8] Acidification of the extraction medium promotes the denaturation of cell membranes, leading to the release of phenolic compounds.[4][7] While methanol is also effective, ethanol is often preferred for applications in the food and pharmaceutical industries due to its lower toxicity.

Enhancing Extraction Efficiency: The Role of Advanced Techniques

Beyond solvent selection, physical pre-treatments and extraction technologies can significantly improve sinapine yield and reduce extraction time.[4]

  • Ultrasound-Assisted Extraction (UAE): Utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration and mass transfer.[2][9] UAE can lead to higher extraction efficiencies in shorter times compared to conventional methods.[10]

  • Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and plant material, causing cell rupture and accelerating the extraction process.

  • Supercritical CO2 (SC-CO2) Pre-treatment: While SC-CO2 itself is a nonpolar solvent and ineffective for extracting polar sinapine, its use as a pre-treatment for defatting can increase the subsequent extraction yield of sinapine by up to 24.4%.[2]

The optimal conditions for UAE have been identified as a temperature of 75°C, 70% ethanol, and 100% ultrasound amplitude, resulting in a sinapine yield of 6.90 ± 0.03 mg/g of dry matter.[9][11]

Protocols for this compound Extraction and Quantification

The following protocols provide a validated, step-by-step methodology for maximizing this compound yield.

Protocol 1: Pre-Extraction Processing of Oilseed Meal

Objective: To prepare the defatted oilseed meal for efficient extraction.

  • Defatting (Soxhlet Extraction):

    • Place 50 g of oilseed meal in a cellulose thimble.

    • Insert the thimble into a Soxhlet extractor.

    • Add 200 mL of hexane to the boiling flask.

    • Heat the hexane to its boiling point and perform the extraction overnight.

    • After extraction, rinse the solid residue with an additional 100 mL of hexane.[12]

    • Dry the defatted meal in an oven at 60-70°C for 24-72 hours to remove residual solvent.[12]

    • Grind the dried, defatted meal to a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.

Protocol 2: Optimized Ultrasound-Assisted Solvent Extraction (UAE)

Objective: To extract this compound from the prepared meal with high efficiency.

UAE_Workflow Start Start: Defatted Oilseed Meal Solvent_Prep Prepare Solvent: 70% Ethanol (v/v) Adjust to pH 2 with HCl Start->Solvent_Prep Mixing Combine Meal and Solvent (e.g., 1:10 solid-to-liquid ratio) Start->Mixing Solvent_Prep->Mixing UAE Ultrasound-Assisted Extraction - 75°C - 30 min - 100% Amplitude Mixing->UAE Centrifugation Centrifuge (e.g., 5000 x g, 10 min, 4°C) UAE->Centrifugation Supernatant Collect Supernatant (Crude Extract) Centrifugation->Supernatant Residue Discard Pellet (Solid Residue) Centrifugation->Residue Repeat Repeat Extraction on Residue (2x) Supernatant->Repeat Combine Pool Supernatants Repeat->Combine End Proceed to Purification/ Quantification Combine->End

Sources

Troubleshooting & Optimization

Troubleshooting low recovery rates of sinapine chloride in HPLC analysis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Sinapine Chloride HPLC Analysis

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of this compound. This guide, structured in a question-and-answer format, is designed to directly address common issues encountered during experimental work, particularly focusing on the challenge of low recovery rates. As Senior Application Scientists, our goal is to provide you with not only procedural solutions but also the underlying scientific reasoning to empower your method development and routine analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Sample Preparation and Stability

Question 1: I'm observing significantly lower than expected recovery of this compound from my sample matrix. What are the likely causes related to my sample preparation?

Answer: Low recovery of this compound often originates from the sample preparation stage. The primary factors to consider are the extraction solvent, temperature, and potential degradation of the analyte.

  • Insufficient Extraction: The choice of extraction solvent is critical. Sinapine is a polar compound, and its extraction efficiency is highly dependent on the polarity of the solvent and the nature of the sample matrix. For instance, in high-fat matrices, using only highly polar solvents like methanol or water may result in poor extraction.[1]

    • Recommendation: A systematic approach to optimizing the extraction solvent is recommended. Consider using mixtures of solvents with varying polarities. Aqueous ethanol (around 60-70%) and methanol are commonly used for extracting sinapine from plant materials.[2][3] It has been reported that refluxing with 100% methanol for 20 minutes can yield high recovery of phenolics, including sinapine.[4][5] For complex matrices, techniques like ultrasonication or heating can enhance extraction efficiency.[1][6]

  • Analyte Degradation: Sinapine is susceptible to degradation under certain conditions. Exposure to high temperatures, extreme pH, and oxidative environments can lead to its breakdown, resulting in lower recovery.[2]

    • Recommendation: During sample preparation, it is advisable to work with fresh extracts and avoid prolonged storage at room temperature.[7] If heating is necessary for extraction, the temperature and duration should be carefully controlled. Studies have shown that temperatures around 55-75°C can be optimal for sinapine extraction.[3] For long-term storage, keeping extracts frozen is recommended to prevent degradation.[7] Adding antioxidants or working under an inert atmosphere (e.g., nitrogen) can also mitigate oxidative degradation.[1]

  • Sample Matrix Effects: The sample matrix itself can interfere with the extraction and quantification of sinapine. Co-extractives can suppress the analytical signal or lead to incomplete extraction.

    • Recommendation: A sample clean-up step, such as Solid Phase Extraction (SPE), can be highly effective in removing interfering compounds.[8] For quantitative analysis in complex matrices, using a matrix-matched calibration curve or the standard addition method is recommended to compensate for matrix effects.[1]

Experimental Protocol: Optimizing Extraction Solvent for this compound

  • Sample Preparation: Homogenize a representative portion of your sample material.

  • Solvent Systems: Prepare a series of extraction solvents with varying polarities (e.g., 50% methanol, 70% methanol, 100% methanol, 50% ethanol, 70% ethanol).

  • Extraction: Aliquot equal amounts of the homogenized sample into separate tubes. Add a fixed volume of each solvent system to the respective tubes.

  • Extraction Conditions: Subject all samples to the same extraction conditions (e.g., sonication for 15 minutes, followed by centrifugation).

  • Analysis: Filter the supernatants and inject equal volumes into the HPLC system.

  • Evaluation: Compare the peak areas of sinapine obtained with each solvent system to determine the most efficient extraction solvent.

Section 2: Chromatographic Conditions

Question 2: My sinapine peak is showing significant tailing, which is affecting integration and reproducibility. What are the chromatographic parameters I should investigate?

Answer: Peak tailing in HPLC is a common issue, particularly for basic compounds like sinapine. It is often caused by secondary interactions between the analyte and the stationary phase.[9]

  • Mobile Phase pH: The pH of the mobile phase plays a crucial role in controlling the ionization state of both the analyte and the stationary phase. Sinapine has a basic functional group. At a higher pH, residual silanol groups on the silica-based stationary phase can become ionized and interact with the positively charged sinapine, leading to peak tailing.[9][10]

    • Recommendation: Operating at a lower mobile phase pH (typically ≤ 3) can suppress the ionization of silanol groups, minimizing these secondary interactions and improving peak shape.[10] Phosphoric acid is often used to adjust the mobile phase pH in sinapine analysis.[7]

  • Column Chemistry: The type of HPLC column used is critical. Not all C18 columns are the same.

    • Recommendation: Utilize a modern, high-purity silica column (Type B) with low residual silanol activity. These columns are specifically designed to minimize peak tailing for basic compounds.[10] End-capped columns are also preferred as they further reduce the number of exposed silanol groups.

  • Mobile Phase Composition: The organic modifier and its concentration in the mobile phase affect retention and peak shape.

    • Recommendation: Acetonitrile and methanol are common organic modifiers used in reversed-phase HPLC. Experimenting with the gradient profile or the isocratic composition can help optimize the peak shape. A typical mobile phase for sinapine analysis might consist of a gradient of water (with an acid additive like phosphoric acid) and methanol or acetonitrile.[4][5][7]

Table 1: Recommended Starting HPLC Conditions for this compound Analysis

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard reversed-phase column suitable for many applications.
Mobile Phase A Water with 0.1% Phosphoric AcidLow pH to suppress silanol activity and improve peak shape.
Mobile Phase B Methanol or AcetonitrileCommon organic modifiers for reversed-phase chromatography.
Gradient Start with a linear gradient (e.g., 10-90% B over 20 min)To effectively separate sinapine from other matrix components.
Flow Rate 0.8 - 1.0 mL/minA typical flow rate for a 4.6 mm ID column.[7]
Column Temperature 25-30 °CTo ensure reproducible retention times.[11]
Detection Wavelength 325-330 nmThe wavelength of maximum absorbance for sinapine.[7]

Question 3: I'm still experiencing low recovery even after optimizing my sample preparation and chromatographic conditions. What other system-level issues could be at play?

Answer: If you've addressed the common issues related to sample preparation and chromatography, it's time to investigate potential problems within the HPLC system itself.

  • System Leaks: A leak in the system, even a small one, can lead to a drop in pressure and inaccurate flow rates, resulting in variable retention times and low recovery.

    • Troubleshooting: Systematically check all fittings and connections for any signs of leakage.[12] Pay close attention to the pump heads, injector, and column connections.

  • Injector Issues: Problems with the autosampler or manual injector can lead to inaccurate injection volumes and, consequently, low recovery.

    • Troubleshooting: Ensure the injection loop is completely filled and that there are no air bubbles in the sample syringe or loop.[12] Perform a series of injections of a known standard to check for reproducibility.

  • Detector Problems: A malfunctioning detector can lead to an inaccurate response.

    • Troubleshooting: Check the detector lamp's energy levels. A weak lamp can result in a decreased signal.[11] Ensure the detector flow cell is clean and free of contaminants.[11]

  • Column Contamination and Degradation: Over time, the HPLC column can become contaminated with strongly retained sample components, or the stationary phase can degrade. This can lead to peak shape distortion, loss of resolution, and reduced recovery.[8]

    • Troubleshooting: Use a guard column to protect the analytical column from strongly adsorbed sample components.[12] If you suspect column contamination, try flushing the column with a strong solvent. If performance does not improve, the column may need to be replaced.

Systematic Troubleshooting Workflow

When faced with low recovery, a systematic approach is key to identifying and resolving the issue efficiently. The following flowchart provides a logical workflow for troubleshooting.

TroubleshootingWorkflow cluster_prep cluster_chrom cluster_system start Low Sinapine Recovery Observed prep Step 1: Investigate Sample Preparation start->prep prep_q1 Is extraction efficient? - Check solvent polarity - Consider ultrasonication/heating prep->prep_q1 Start Here chrom Step 2: Evaluate Chromatographic Conditions chrom_q1 Is peak shape optimal? - Adjust mobile phase pH (≤ 3) - Use high-purity silica column chrom->chrom_q1 system Step 3: Check HPLC System Integrity system_q1 Are there system leaks? - Check all fittings and connections system->system_q1 resolved Issue Resolved prep_q1->resolved If issue is identified and fixed prep_q2 Is sinapine stable? - Avoid high temp & extreme pH - Use fresh extracts/store frozen prep_q1->prep_q2 If no improvement prep_q2->resolved If issue is identified and fixed prep_q3 Are there matrix effects? - Implement sample clean-up (SPE) - Use matrix-matched standards prep_q2->prep_q3 If no improvement prep_q3->chrom If still low prep_q3->resolved If issue is identified and fixed chrom_q1->resolved If issue is identified and fixed chrom_q2 Is mobile phase composition correct? - Prepare fresh mobile phase - Optimize gradient chrom_q1->chrom_q2 If no improvement chrom_q2->system If still low chrom_q2->resolved If issue is identified and fixed system_q1->resolved If issue is identified and fixed system_q2 Is the injector working correctly? - Check for air bubbles - Verify injection volume system_q1->system_q2 If no improvement system_q2->resolved If issue is identified and fixed system_q3 Is the column compromised? - Use a guard column - Flush or replace column system_q2->system_q3 If no improvement system_q3->resolved If still low, consult manufacturer

Caption: A systematic workflow for troubleshooting low this compound recovery in HPLC analysis.

References

  • WelchLab. (2025, February 21). Troubleshooting Low Recovery Rates in Chromatographic Analysis. [Link]

  • Restek Corporation. (n.d.). HPLC Troubleshooting Guide. [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. [Link]

  • Phenomenex. (2025, May 21). How to Fix Low Recovery in Solid Phase Extraction | SPE Tip. YouTube. [Link]

  • Jakubczyk, K., et al. (2023). Improvement of Sinapine Extraction from Mustard Seed Meal by Application of Emerging Technologies. Molecules, 28(3), 1083. [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]

  • Thiyam, U., et al. (2009). Determination of Sinapic Acid Derivatives in Canola Extracts Using High-Performance Liquid Chromatography. Journal of the American Oil Chemists' Society, 87(2), 147-155. [Link]

  • Cai, R. Q., & Arntfield, S. D. (2001). A rapid high-performance liquid chromatographic method for the determination of sinapine and sinapic acid in Canola seed and meal. Journal of the American Oil Chemists' Society, 78(9), 903-910. [Link]

  • Flourat, A., et al. (2020). Adsorption of Sinapine from Rapeseed Protein Production Effluent to Cation Exchange Resins. Molecules, 25(1), 190. [Link]

  • Thiyam, U., et al. (2009). Determination of Sinapic Acid Derivatives in Canola Extracts Using High-Performance Liquid Chromatography. Journal of the American Oil Chemists' Society, 87(2), 147-155. [Link]

  • Sravani, G., et al. (2021). Development and Validation of a RP-HPLC Method for the Estimation Nascopine and Chlorpheniramine in Bulk and Dosage Form. International Journal of Pharmaceutical Sciences and Research, 12(11), 5961-5967. [Link]

  • Shahidi, F., & Naczk, M. (2003). Structural Changes of Sinapic Acid and Sinapine Bisulfate During Autoclaving with Respect to the Development of Colored Substances. Journal of Agricultural and Food Chemistry, 51(8), 2358-2363. [Link]

  • Cai, R. Q., & Arntfield, S. D. (2001). A rapid high-performance liquid chromatographic method for the determination of sinapine and sinapic acid in canola seed and meal. Journal of the American Oil Chemists' Society, 78(9), 903-910. [Link]

  • Vu, T. H., et al. (2021). Sinapic Acid and Sinapate Esters in Brassica: Innate Accumulation, Biosynthesis, Accessibility via Chemical Synthesis or Recovery From Biomass, and Biological Activities. Frontiers in Plant Science, 12, 701834. [Link]

  • Celebi, N., et al. (2020). Development and Validation of an HPLC Method Using an Experimental Design for Analysis of Amlodipine Besylate and Enalapril Maleate in a Fixed-Dose Combination Tablet. Turkish Journal of Pharmaceutical Sciences, 17(4), 375-384. [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?[Link]

  • Al-Hamidi, H., et al. (2016). Validation of an RP-HPLC Method for the Determination of Asenapine Maleate in Dissolution Media and Application to Study In Vitro Release from Co-Crystals. Journal of Analytical Methods in Chemistry, 2016, 8109248. [Link]

Sources

Preventing thermal degradation of sinapine chloride during rotary evaporation

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Preventing Thermal Degradation of Sinapine Chloride During Rotary Evaporation Ticket ID: SC-ROTAVAP-001 Status: Open for Consultation Analyst: Senior Application Scientist, Chemical Stability Unit

Executive Summary: The Ester Vulnerability

This compound (the choline ester of sinapic acid) presents a specific challenge during concentration: hydrolytic instability . Unlike simple phenolics, sinapine possesses an ester linkage that is thermodynamically prone to cleavage into sinapic acid and choline, particularly under thermal stress in aqueous or alcoholic solutions.

This guide moves beyond generic rotary evaporation ("rotavap") advice to address the specific physicochemical properties of sinapine. The goal is to maximize recovery while preventing the formation of hydrolysis byproducts (sinapic acid) or transesterification artifacts (ethyl sinapate).

Module 1: Critical Parameters (The "Why" & "How")

To preserve the integrity of this compound, you must control three thermodynamic variables. Violating these leads to the exponential decay of your molecule.

The 45°C Ceiling (Temperature)
  • The Science: The hydrolysis of sinapine follows pseudo-first-order kinetics. Research indicates that degradation rates accelerate significantly above 60°C. However, in a vacuum environment where solvent boiling points are suppressed, the local heating at the flask wall can exceed the bath temperature if rotation is too slow.

  • The Rule: Set the water bath to maximum 45°C .

  • The Fix: Compensate for the lower heat by increasing the vacuum depth (lower pressure), rather than increasing the temperature.

The pH-Solvent Matrix (Chemical Environment)
  • The Science: Sinapine is an ester.[1][2][3] In alkaline conditions (

    
    ), it undergoes rapid saponification. In acidic alcohols (e.g., Ethanol + HCl), it can undergo transesterification , converting Sinapine into Ethyl Sinapate, a common artifact that contaminates HPLC traces.
    
  • The Rule: Ensure the solution is neutral to slightly acidic (pH 4–6) before evaporation.

  • The Fix: If your extraction used high acid concentrations, neutralize with a weak buffer or perform a solid-phase extraction (SPE) cleanup before the rotavap step.

The Phase Transition (Physical State)
  • The Science: Thermal degradation peaks when the solution becomes a viscous "syrup" (low solvent, high solute concentration). Heat transfer becomes poor, and local hot spots form.

  • The Rule: Never rotavap to complete dryness.

  • The Fix: Evaporate only until a concentrated slurry remains, then switch to lyophilization (freeze-drying) for the final drying step.

Module 2: Troubleshooting & FAQs

Q1: My final product shows a large peak for Sinapic Acid on HPLC. Did the rotavap cause this? A: Likely, yes. This indicates hydrolysis .[1][4]

  • Diagnosis: You likely used a water-rich solvent (e.g., 50% Ethanol/Water) and kept the bath temperature >50°C for an extended period. Water acts as the nucleophile attacking the ester bond.

  • Solution: Use an azeotropic mixture (e.g., Ethanol/Toluene or high-grade Ethanol) to remove water at lower temperatures. Reduce bath temp to 40°C.

Q2: I see a "ghost peak" eluting later than Sinapine. What is it? A: This is often Ethyl Sinapate .

  • Diagnosis: If you extracted with Ethanol and the environment was acidic or the temperature was too high, the choline group was swapped for an ethyl group (Transesterification).

  • Solution: Switch to Methanol (if compatible downstream) or strictly control pH to 5.0–6.0 before evaporation.

Q3: The flask is "bumping" (foaming violently) into the condenser. How do I stop it? A: Sinapine extracts (especially from rapeseed meal) often contain saponins and proteins , which act as surfactants.

  • Diagnosis: Sudden pressure drops cause rapid degassing and foam formation.

  • Solution:

    • Defatting: Ensure the raw material was defatted (e.g., with hexane) before sinapine extraction.[5]

    • Delta-P Ramping: Do not apply full vacuum immediately. Use a gradient pressure program (e.g., decrease by 50 mbar every 2 minutes).

    • Vapor Duct: Use a bump trap (splash head).

Q4: The solution turns brown during evaporation. Is this degradation? A: Yes, this is oxidative degradation .

  • Diagnosis: Phenolic moieties in sinapine are sensitive to oxidation, accelerated by heat.

  • Solution: Flush the rotavap system with Nitrogen (

    
    ) before starting the vacuum. Shield the flask from direct sunlight if the process takes hours.
    

Module 3: Optimized Experimental Protocol

Objective: Concentrate this compound from a 70% Ethanol/Water extraction.

Step 1: Pre-Evaporation Conditioning
  • Filtration: Pass the crude extract through a 0.45 µm PTFE filter. Suspended particles act as nucleation sites for bumping.

  • pH Check: Measure pH. If

    
     or 
    
    
    
    , adjust to pH 4.5–5.5 using dilute acetic acid or ammonium bicarbonate.
Step 2: System Setup
  • Cooling: Set the chiller to -10°C (critical for trapping ethanol/water vapors effectively).

  • Bath: Set water bath to 40°C .

  • Rotation: Set to 100–120 RPM . (High speed increases surface area and cooling via evaporation).

Step 3: The "Delta-T" Evaporation
  • Immersion: Lower the flask. Allow 2 minutes for temperature equilibration without vacuum.

  • Vacuum Ramp:

    • Start at 300 mbar (Solvent: Ethanol).

    • Decrease pressure until condensation is visible on the coils (approx. 175 mbar for Ethanol at 40°C).

    • Crucial: If water content is high, you may need to go lower (70 mbar), but do this slowly to prevent bumping.

  • Monitoring: Watch for the "viscosity shift." As soon as the liquid becomes syrupy or reaches 10-15% of original volume, STOP .

Step 4: Final Drying
  • Transfer the concentrate to a lyophilization flask.

  • Shell-freeze using liquid nitrogen or a dry ice/acetone bath.

  • Lyophilize at -50°C (condenser temp) and <0.1 mbar for 24 hours.

Module 4: Visualization of Pathways

Diagram 1: Degradation Mechanisms

This diagram illustrates the two primary risks during evaporation: Hydrolysis (Water driven) and Transesterification (Alcohol driven).

SinapineDegradation cluster_prevention Prevention Strategy Sinapine This compound (Intact Ester) Heat Thermal Stress (>50°C) Sinapine->Heat Input SinapicAcid Sinapic Acid (Hydrolysis Product) Heat->SinapicAcid + H2O (Hydrolysis) Risk: High Water Content Choline Choline Heat->Choline EthylSinapate Ethyl Sinapate (Transesterification Artifact) Heat->EthylSinapate + Ethanol (Acidic pH) Risk: Solvent Choice Control Keep T < 45°C pH 4-6

Caption: Thermal degradation pathways of this compound. Red arrows indicate hydrolysis; Green arrows indicate transesterification.

Diagram 2: The Optimized Workflow

A self-validating workflow to ensure purity.

Workflow Start Crude Extract (Ethanol/Water) Filter 1. Filtration (0.45 µm PTFE) Start->Filter pHCheck 2. pH Adjustment (Target: 4.5 - 5.5) Filter->pHCheck Rotavap 3. Rotary Evaporation Bath: 40°C | Vac: Ramp to 70 mbar pHCheck->Rotavap CheckState Is volume < 15%? Rotavap->CheckState CheckState->Rotavap No (Continue) Lyophilize 4. Lyophilization (Freeze Drying) CheckState->Lyophilize Yes (Stop Heat) Final Pure this compound (Powder) Lyophilize->Final

Caption: Step-by-step workflow separating thermal concentration from final drying to prevent degradation.

Data Summary: Solvent & Temperature Guide

Solvent SystemBoiling Point (1 atm)Rec. Bath TempVacuum TargetRisk Factor
Water 100°C45°C72 mbarHigh (Hydrolysis)
Ethanol (100%) 78°C40°C175 mbarMedium (Transesterification)
Methanol 65°C35°C337 mbarLow (High volatility)
70% Ethanol ~80°C (Azeotrope)40–45°CRamp 175

70 mbar
Medium-High

References

  • Thiyam-Holländer, U., et al. (2025). Adsorption of Sinapine from Rapeseed Protein Production Effluent to Cation Exchange Resins.[2][6] Separations, 12(1). Link

    • Cited for: Sinapine adsorption mechanisms, stability in effluents, and hydrolysis products (sinapic acid and choline).
  • Li, J., & El Rassi, Z. (2002).[1] High performance liquid chromatography of phenolic choline ester fragments derived by chemical and enzymatic fragmentation processes.[1] Journal of Agricultural and Food Chemistry, 50(6).[1] Link

    • Cited for: Quantitative hydrolysis of sinapine to sinapic acid and choline in alkaline conditions.[1]

  • Flourat, A. L., et al. (2019).[7] Sinapic Acid and Sinapate Esters in Brassica: Innate Accumulation, Biosynthesis, Accessibility via Chemical Synthesis or Recovery From Biomass. Frontiers in Chemistry. Link

    • Cited for: Optimal extraction temperatures (55°C)
  • Khattab, R., et al. (2010).[8] Determination of Sinapic Acid Derivatives in Canola Extracts Using High-Performance Liquid Chromatography. Journal of the American Oil Chemists' Society.[8] Link

    • Cited for: Identification of degradation products and stability profiles of canola phenolics.
  • Nandasiri, R., et al. (2019).[7] Improved Extraction Efficiency and Antioxidant Activity of Defatted Canola Meal Extract Phenolic Compounds. Foods.[1][2][5][8][9][10] Link

    • Cited for: Impact of high temperature processing (roasting/frying) on sinapine content and conversion to canolol.[9]

Sources

Resolving solubility issues of sinapine chloride in aqueous vs. organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center.

Agent: Dr. Aris Thorne, Senior Application Scientist Subject: Optimizing Sinapine Chloride (CAS: 6484-80-6) Solubility & Stability Ticket Status: Open

Executive Summary

This compound is a quaternary ammonium salt (alkaloid), structurally defined as the choline ester of sinapic acid.[1] Its ionic nature dictates a specific solubility profile: high affinity for polar protic solvents (water, methanol) and insolubility in non-polar organics (hexane, ether).

Critical Warning: The ester linkage in sinapine is highly susceptible to base-catalyzed hydrolysis (saponification). Users frequently report "solubility issues" that are actually degradation events where the compound hydrolyzes into sinapic acid and choline in alkaline or neutral aqueous environments over time.

Module 1: The Solubility Matrix

Use this reference table to select the correct solvent system for your application.

Solvent ClassSolventSolubility RatingTechnical Notes
Aqueous Water (pH < 5) Excellent (~180 mg/mL)Recommended. Must be acidified (HCl or Formic acid) to prevent hydrolysis.
Water (pH > 7)Good (Transient)High Risk. Soluble, but rapidly hydrolyzes to sinapic acid + choline.
Alcohols Methanol Good (~70 mg/mL)Best organic choice. Warming (40°C) significantly improves dissolution.
EthanolModerate (~12 mg/mL)Requires heating. 70% EtOH (aq) is superior to 100% EtOH.
Aprotic Polar DMSOModerateGood for stock solutions stored at -20°C.
AcetonePoorSoluble only when hot or mixed with water (e.g., 70% Acetone).
AcetonitrilePoorNot recommended as a primary solvent. Use as a co-solvent only.
Non-Polar Hexane / EtherInsoluble Use these only to wash away lipophilic impurities (defatting).

Scientist's Note: Data extrapolated from quaternary ammonium salt behaviors and specific sinapine extraction studies [1, 2].

Module 2: Troubleshooting & FAQs
Q1: "I dissolved this compound in water, but the solution turned yellow and the HPLC peak shifted. What happened?"

Diagnosis: Base-Catalyzed Hydrolysis. Explanation: You likely used neutral or slightly basic water (common in glass-distilled water which absorbs CO2, or buffers > pH 7). The ester bond in sinapine is unstable above pH 7. The yellow color often indicates the formation of sinapic acid oxidation products or quinones. The Fix:

  • Acidify immediately: Always adjust your aqueous solvent to pH 2–3 using 0.1M HCl or Formic Acid.

  • Verify Integrity: Check for the appearance of free Sinapic Acid (retention time shift) and Choline.

Q2: "I cannot get the powder to dissolve in pure Acetonitrile for my LC-MS injection."

Diagnosis: Polarity Mismatch. Explanation: this compound is an ionic salt. Acetonitrile (ACN) is a polar aprotic solvent but lacks the hydrogen-bonding capability to effectively solvate the chloride anion and the quaternary ammonium cation compared to water or methanol. The Fix:

  • Use a Co-solvent: Dissolve the sample in a minimal volume of Methanol or Water (0.1% Formic Acid) first.

  • Dilute: Then dilute with ACN to your target ratio. A 90:10 (Water:ACN) mix is standard for LC start conditions [3].

Q3: "I am seeing precipitation when I store my ethanolic stock solution at 4°C."

Diagnosis: Temperature-Dependent Solubility Crash. Explanation: Solubility in ethanol drops drastically with temperature (approx. 12 mg/mL at 25°C vs <5 mg/mL at 4°C). The Fix:

  • Switch Solvent: Use Methanol or DMSO for cold storage stocks.

  • Re-solubilize: If you must use ethanol, gently warm the vial to 40°C and vortex before use. Ensure the solution is clear before pipetting.

Module 3: Visualization of Stability & Workflows
Figure 1: The Hydrolysis Trap

This diagram illustrates the degradation pathway that mimics solubility failure.

SinapineStability Sinapine This compound (Ionic Salt) Acidic Acidic Environment (pH 2-5) Sinapine->Acidic Basic Neutral/Alkaline (pH > 7) Sinapine->Basic Stable STABLE Solution Remains Clear Acidic->Stable Maintains Integrity Hydrolysis HYDROLYSIS (Ester Cleavage) Basic->Hydrolysis Rapid Degradation Products Sinapic Acid + Choline (Yellowing/Precipitation) Hydrolysis->Products

Caption: Mechanism of sinapine instability. At pH > 7, the compound degrades, often mistaken for insolubility.

Figure 2: Optimized Extraction & Solubilization Protocol

Follow this logic flow to isolate or dissolve this compound from matrix or powder.

ExtractionWorkflow Start Starting Material (Rapeseed Meal or Pure Powder) Defat Step 1: Defatting Solvent: Hexane (Removes oils, Sinapine remains in solid) Start->Defat Extract Step 2: Extraction/Dissolution Solvent: 70% Ethanol or Methanol CRITICAL: Adjust to pH 2-3 (HCl) Defat->Extract Check Is solution clear? Extract->Check Heat Apply Heat (50-75°C) Max 15 mins Check->Heat No (Cloudy) Final Stable Sinapine Solution Check->Final Yes Heat->Check Purify Step 3: Purification Cation Exchange Resin (e.g., C106) Desorb with Acidified Ethanol Final->Purify Optional for Extracts

Caption: Step-by-step workflow for handling Sinapine. Note the critical pH adjustment in Step 2.

Module 4: Validated Protocol (Extraction from Matrix)

If you are extracting this compound rather than using a pure standard, follow this Self-Validating Protocol to ensure yield and purity.

Reagents:

  • Ethanol (70% v/v in water)[2][3][4]

  • HCl (1M)[2]

  • Hexane (HPLC Grade)

Procedure:

  • Defatting: Wash the solid matrix (e.g., rapeseed meal) with Hexane (1:10 w/v) three times. Discard the Hexane (contains oil). Dry the residue.

    • Why? Sinapine is insoluble in Hexane; this removes interfering lipids.

  • Acidified Extraction: Mix the dried residue with 70% Ethanol adjusted to pH 2 with HCl.

    • Ratio: 1:20 (w/v).

    • Condition: 75°C for 20 minutes (reflux).

    • Why pH 2? Maximizes solubility and inhibits esterase enzymes that destroy sinapine [1].

  • Separation: Centrifuge at 5000 x g for 10 mins. Collect supernatant.

  • Validation: Spot 5µL on a TLC plate (Mobile phase: n-Butanol:Acetic Acid:Water 4:1:1). Sinapine should appear as a distinct spot under UV light (fluorescent).

References
  • Reungoat, P., et al. (2025).[2] Adsorption of Sinapine from Rapeseed Protein Production Effluent to Cation Exchange Resins.[2] MDPI Separations.

  • Khattab, R., et al. (2010). Production of phenolic compounds from canola meal.[3][5] Journal of the American Oil Chemists' Society.

  • USBiological. (2024). This compound Product Properties & Solubility Data.[6][7]

  • Jia, X., et al. (2021).[7] Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. PMC / NIH.

Sources

Minimizing isomerization of sinapine chloride during long-term storage

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Isomerization & Degradation of Sinapine Chloride

Executive Summary

This compound (the choline ester of sinapic acid) presents a unique stability challenge in research settings. While often treated as a generic phenolic, it possesses a conjugated double bond susceptible to rapid photo-isomerization (E- to Z- shift) and an ester linkage prone to hydrolysis under basic conditions.

This guide provides a self-validating framework to preserve the stereochemical integrity of this compound. The native bioactive form is the (E)-isomer (trans). Exposure to UV-B/UV-A radiation triggers a geometric conversion to the (Z)-isomer (cis), altering its retention time, biological activity, and extinction coefficient.

Module 1: The Isomerization Mechanism (The "Silent" Variable)

The primary cause of shelf-life failure in this compound is not thermal degradation, but photo-induced geometric isomerization .

The Mechanism

Sinapine contains a hydroxycinnamic acid moiety. Upon absorption of photons (specifically in the 300–360 nm range), the molecule enters an excited singlet state (


). To dissipate this energy, the molecule rotates around the alkene double bond, relaxing into the thermodynamically less stable (Z)-configuration.

Why this matters:

  • Quantification Errors: Z-Sinapine has a different extinction coefficient (

    
    ) than E-Sinapine. Using E-isomer calibration curves for a mixed sample yields incorrect concentrations.
    
  • Bioactivity Loss: Many enzymatic pockets (e.g., acetylcholinesterase) are stereoselective.

Visualization: Photo-Isomerization Pathway

SinapineIsomerization cluster_0 Critical Control Point: Light Exposure E_Iso (E)-Sinapine (Native/Bioactive) Excited Excited Singlet State (1ππ*) E_Iso->Excited UV Absorption (300-360nm) Relax Non-Radiative Decay Excited->Relax Bond Rotation Z_Iso (Z)-Sinapine (Isomerized/Inactive) Relax->E_Iso Reversion (Thermal) Relax->Z_Iso Isomerization

Figure 1: The photo-excitation pathway of Sinapine. The transition from E to Z is driven by UV photon absorption, a process utilized by plants for photoprotection but detrimental to analytical standards.

Module 2: Storage & Handling Protocols

To minimize isomerization and secondary hydrolysis, you must control three vectors: Light, pH, and Moisture.

Protocol A: Solid-State Storage (Long-Term)
  • Temperature: -20°C (Standard) or -80°C (Optimal).

  • Atmosphere: Argon or Nitrogen overlay is mandatory . This compound is hygroscopic; moisture absorption catalyzes hydrolysis.

  • Container: Amber glass vials wrapped in aluminum foil.

  • Desiccant: Store vials inside a secondary container (e.g., a sealed jar) containing silica gel or Drierite™.

Protocol B: Solution Preparation (The "Danger Zone")

Most isomerization occurs during sample preparation on the benchtop.

VariableRecommendationScientific Rationale
Solvent Acidified Methanol (0.1% HCl or Formic Acid)Acidic pH (2–4) suppresses the ionization of the phenolic hydroxyl group, stabilizing the ester bond against hydrolysis [1, 4].
Lighting Amber Glass + Low Lux Standard laboratory fluorescent lights emit UV. Use amber glassware for all solutions. If amber glass is unavailable, wrap clear glass in foil immediately.
Working Temp 4°C (Ice Bath) While heat is less critical than light for isomerization, lower temperatures reduce the kinetic energy available for hydrolysis [3].
Shelf Life < 24 Hours In solution, E-Sinapine will slowly equilibrate to a mix of E and Z even in low light. Prepare fresh.

Module 3: Troubleshooting & FAQs

Q1: My HPLC chromatogram shows a "split peak" or a shoulder on the main Sinapine peak. Is my column failing?

Diagnosis: This is likely (Z)-Sinapine . Mechanism: You are observing the separation of the cis (Z) and trans (E) isomers. Validation Test:

  • Take your sample.

  • Expose it to direct UV light (or sunlight) for 30 minutes.

  • Re-inject.

  • Result: If the "impurity" peak increases significantly and the main peak decreases, it is the Z-isomer. Corrective Action: Protect all future samples from light. There is no easy way to "revert" the sample quantitatively back to 100% E without complex thermal equilibration.

Q2: I am seeing a gradual loss of mass, but no new isomer peaks. What is happening?

Diagnosis: Hydrolysis . Mechanism: The ester bond is cleaving, releasing Sinapic Acid and Choline .[1] Validation Test: Check for a new peak corresponding to Sinapic Acid (usually elutes earlier than Sinapine in Reverse Phase C18 due to loss of the cationic choline group). Corrective Action: Check the pH of your solvent. If pH > 6, hydrolysis is rapid [1, 3]. Ensure you are using acidified solvents (pH 2–4).

Q3: Can I use DMSO for stock solutions?

Answer: Yes, but with caution. Nuance: DMSO is aprotic and generally stabilizes the molecule, but it is difficult to remove. DMSO solutions are hygroscopic.[2] If water enters the DMSO stock, hydrolysis will accelerate. Recommendation: Store DMSO stocks at -20°C in single-use aliquots to avoid repeated freeze-thaw cycles which introduce moisture.

Module 4: Experimental Workflow Visualization

Follow this decision tree to ensure sample integrity during extraction or reconstitution.

SinapineWorkflow Start Start: this compound (Solid/Sample) Solvent Select Solvent: MeOH:H2O (70:30) Start->Solvent Acidify CRITICAL STEP: Add 0.1% Formic Acid (Target pH 2-4) Solvent->Acidify Prevents Hydrolysis Light Light Protection: Amber Vials / Foil Acidify->Light Prevents Isomerization Process Extraction/Dissolution (Keep < 40°C) Light->Process Storage Storage: -20°C (Solid) -80°C (Solution) Process->Storage QC QC Check: HPLC for Isomers/Hydrolysis Storage->QC Before Use QC->Start Fail: Discard

Figure 2: Optimized workflow for handling this compound to prevent degradation. Note the critical acidification step.

References

  • Reungoat, J., et al. (2021). "Selective Extraction of Sinapic Acid Derivatives from Mustard Seed Meal by Acting on pH." Biomolecules, 11(2), 232. Link

    • Supports the protocol for acidic extraction (pH 2) to maximize yield and stability.
  • Peyrot, C., et al. (2020).[3][4][5] "Ultrafast Photoprotecting Sunscreens in Natural Plants." The Journal of Physical Chemistry Letters, 11, 6552-6561. Link

    • Defines the UV-induced isomerization mechanism (E to Z)
  • Thiel, A., et al. (2015). "Simultaneous extraction and enzymatic hydrolysis of mustard bran for the recovery of sinapic acid." Industrial Crops and Products, 77, 43-50. Link

    • Provides data on thermal degradation and hydrolysis kinetics at varying temper
  • United States Biological. "this compound Product Data Sheet." Link

    • Establishes baseline storage standards (-20°C, inert

Sources

Optimization of mobile phase gradients for sinapine chloride peak resolution

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Mobile Phase Gradients for Peak Resolution

Welcome to the Advanced Chromatography Support Center. Subject Matter: Sinapine Chloride (Sinapine) Analysis in Rapeseed/Canola Matrices. Your Guide: Senior Application Scientist (Separations Division).

This guide addresses the specific challenges of analyzing Sinapine—a quaternary ammonium alkaloid—using Reversed-Phase HPLC (RP-HPLC). Unlike neutral analytes, Sinapine’s permanent positive charge creates distinct challenges regarding retention, peak symmetry (tailing), and resolution from structurally related compounds like Sinapic Acid.[1]

Module 1: The "Gold Standard" Baseline Protocol

Start here. This protocol is synthesized from field-validated methodologies designed to minimize silanol interactions and maximize resolution.

The Scientific Rationale: Sinapine is a polar, cationic molecule.[1] On standard C18 columns, it suffers from two issues:

  • Low Retention: It elutes near the void volume if the organic phase is too high.

  • Peak Tailing: The positive charge interacts with residual silanols (

    
    ) on the silica surface, causing severe tailing.[1]
    

Solution: We use a Base-Deactivated C18 Column combined with a Low-pH Mobile Phase to suppress silanol ionization.

Instrument & Column Specifications
ParameterSpecificationRationale
Stationary Phase End-capped C18 (e.g., 5 µm, 100 Å)"End-capping" reduces accessible silanols, improving peak shape for basic compounds.[1]
Wavelength 330 nm The absorption maximum (

) for Sinapine and Sinapic Acid.[1]
Temperature 30°CMaintains reproducible retention times; higher temps may degrade resolution.
Flow Rate 0.8 mL/minOptimal Van Deemter efficiency for standard 4.6mm ID columns.
Optimized Mobile Phase & Gradient
  • Mobile Phase A: Water + 0.1% Orthophosphoric Acid (

    
    ) or Formic Acid (pH ~2.5).[1]
    
  • Mobile Phase B: Acetonitrile (ACN).[1][2]

Time (min)% Mobile Phase A% Mobile Phase BStep Description
0.0 955Equilibration: Low organic ensures Sinapine (polar) binds to the column.[1]
10.0 7030Elution Ramp: Shallow gradient separates Sinapine from Sinapic Acid.
15.0 1090Wash: Flushes highly lipophilic matrix components (e.g., oils).[1]
20.0 1090Hold: Ensures column cleanliness.
21.0 955Re-equilibration: Returns to initial conditions.[1]
Module 2: Troubleshooting Peak Resolution (FAQs)

Q: My Sinapine peak co-elutes with Sinapic Acid. How do I separate them? A: This is a pH and Gradient Slope issue.

  • The Mechanism: Sinapine is permanently cationic. Sinapic acid is a weak acid (

    
    ).[1] At the recommended pH of ~2.5, Sinapic acid is protonated (neutral) and more hydrophobic, eluting after Sinapine.[1]
    
  • The Fix:

    • Verify pH: Ensure Mobile Phase A is pH < 3.0. If pH rises > 4.0, Sinapic acid ionizes (

      
      ), becomes more polar, and shifts earlier, potentially co-eluting with Sinapine.[1]
      
    • Flatten the Gradient: Change the 0–10 min ramp. Instead of 5%

      
       30% B, try 5% 
      
      
      
      20% B
      . This increases the resolution (
      
      
      ) between the early eluting peaks.

Q: I see extra peaks on the tail of Sinapine. Is this contamination? A: It is likely Sinapoyl Glucose or other ester derivatives.

  • Diagnosis: These compounds have similar UV spectra (max ~330 nm).[1]

  • The Fix: These derivatives are slightly more polar than Sinapine. Start your gradient at 2-3% B (instead of 5%) to increase retention of the earliest eluting compounds, providing more space for separation.[1]

Module 3: Troubleshooting Peak Shape (Tailing)

Q: The Sinapine peak is tailing (Asymmetry > 1.5). Is my column dead? A: Not necessarily. This is the classic "Cation Exchange" problem.

  • The Mechanism: Even on C18 columns, residual silanols exist.[1] At pH > 3.5, these silanols ionize (

    
    ) and electrostatically attract the positively charged Sinapine (
    
    
    
    ), causing it to "drag" or tail.[1]
  • Protocol Fixes (in order of priority):

    • Acidify Further: Increase acid concentration in Mobile Phase A to 0.1% Trifluoroacetic Acid (TFA). TFA acts as an ion-pairing agent, masking the positive charge and sharpening the peak.[1] Note: TFA can suppress MS signals.

    • Chaotropic Salts: Add 20mM Ammonium Acetate or Perchlorate (if UV detection only) to the mobile phase. The salt ions compete for the silanol sites, blocking Sinapine from interacting with them.[1]

    • Switch Column: Move to a "Base-Deactivated" or "Polar-Embedded" C18 column specifically designed for basic analytes.

Module 4: Visual Logic & Decision Pathways

The following diagram illustrates the logical workflow for optimizing the Sinapine method based on your specific chromatogram issues.

SinapineOptimization Start START: Analyze Chromatogram CheckRes Issue: Poor Resolution (Sinapine vs. Sinapic Acid) Start->CheckRes CheckShape Issue: Peak Tailing (Asymmetry > 1.5) Start->CheckShape CheckRet Issue: Low Retention (k' < 2) Start->CheckRet Action_Slope Decrease Gradient Slope (e.g., 5% to 20% B over 15 min) CheckRes->Action_Slope Co-elution Action_pH Check pH < 3.0 (Ensure Sinapic Acid is neutral) CheckRes->Action_pH Peak Order Shift Action_TFA Add Ion Pairing Agent (0.05% - 0.1% TFA) CheckShape->Action_TFA First Step Action_Init Reduce Initial %B (Start at 2-3% Organic) CheckRet->Action_Init Standard C18 Action_AqCol Use C18-AQ Column (Resistant to phase collapse) CheckRet->Action_AqCol If Phase Collapse Success OPTIMIZED METHOD Rs > 1.5 | As < 1.2 Action_Slope->Success Action_pH->Success Action_Col Switch to Base-Deactivated C18 Column Action_TFA->Action_Col If fails Action_Col->Success Action_Init->Success Action_AqCol->Success

Figure 1: Decision tree for troubleshooting this compound separation issues. Follow the color-coded paths based on your primary chromatographic symptom.

References
  • Cai, R., & Arntfield, S. D. (2001).[1] A rapid high-performance liquid chromatographic method for the determination of sinapine and sinapic acid in canola seed and meal.[3] Journal of Chromatography A, 926(2), 239-245.[1] Link

  • Thiyam, B., Stöckmann, H., & Schwarz, K. (2006).[1] Antioxidant activity of rapeseed phenolics and their interactions with tocopherols during lipid oxidation.[1] Journal of the American Oil Chemists' Society, 83(6), 523-528.[1] Link

  • Khattab, R., Eskin, M., Aliani, M., & Thiyam, U. (2010).[1] Determination of sinapic acid derivatives in canola extracts using high-performance liquid chromatography. Journal of the American Oil Chemists' Society, 87(2), 147-155.[1] Link[1]

  • Naczk, M., & Shahidi, F. (2004).[1] Extraction and analysis of phenolics in food. Journal of Chromatography A, 1054(1-2), 95-111.[1] Link

Sources

Validation & Comparative

Comparative Antioxidant Activity: Sinapine Chloride vs. Sinapic Acid – A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Antioxidant Potential of Two Key Phenolic Compounds

Sinapic acid and its choline ester, sinapine, are prominent phenolic compounds naturally abundant in plants of the Brassicaceae family, including mustard and rapeseed.[1][2] As secondary metabolites, they play crucial roles in plant defense and are increasingly drawing attention in the pharmaceutical and nutraceutical industries for their diverse bioactivities, which include antioxidant, anti-inflammatory, and neuroprotective properties.[2][3] While structurally related, the subtle difference between a free carboxylic acid (sinapic acid) and a choline ester (sinapine) gives rise to significant, and often misunderstood, variations in their antioxidant efficacy.

This guide provides an in-depth, objective comparison of the antioxidant activities of sinapine chloride and sinapic acid. Moving beyond a simple declaration of one being "stronger" than the other, we will dissect the experimental evidence from various assays, explain the underlying structure-activity relationships, and provide detailed protocols for researchers to validate these findings. Our analysis will demonstrate that the context of the oxidative stress—be it in a test tube or a cellular organelle—is critical for determining the more effective agent.

Molecular Structure and the Basis of Antioxidant Action

The antioxidant capability of both molecules is fundamentally derived from their shared phenolic structure. The key features are a hydroxyl group (-OH) and two methoxy groups (-OCH₃) attached to the benzene ring.

The primary antioxidant mechanism for such phenolic compounds is Hydrogen Atom Transfer (HAT) .[4] The phenolic hydroxyl group donates its hydrogen atom to a free radical, neutralizing it and thus terminating the damaging oxidative chain reaction. The resulting phenoxyl radical on the antioxidant molecule is relatively stable due to resonance delocalization across the aromatic ring, a stability that is further enhanced by the electron-donating methoxy groups.[1][4] The planar structure of the molecule facilitates this electron delocalization, contributing to its potent radical scavenging activity.[4]

A critical distinction arises from the side chain: sinapic acid possesses a carboxylic acid group, which is typically deprotonated and negatively charged at physiological pH, while sinapine has a choline ester, conferring a permanent positive charge.[5] This structural difference has profound implications for the molecules' behavior in biological systems.

Caption: Chemical structures and key functional groups.

In Vitro Antioxidant Activity: A Tale of Two Assays

Standard in vitro assays are essential for determining the intrinsic radical-scavenging ability of a compound. However, results from these assays can sometimes appear contradictory, highlighting the importance of understanding the chemistry of each test.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay

This common assay measures a compound's ability to donate a hydrogen atom to the stable DPPH radical. The reduction of DPPH is monitored by the decrease in absorbance at ~517 nm as its deep violet color fades to pale yellow.[6] Experimental data from DPPH assays consistently show that sinapic acid has a significantly higher antioxidant activity than sinapine.[2] This is quantified by the IC₅₀ value (the concentration required to scavenge 50% of the radicals), where a lower value indicates greater potency.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

In this assay, the ABTS radical cation (ABTS•+) is generated and then reduced by the antioxidant. Both sinapic acid and sinapine demonstrate good radical scavenging activity in the ABTS assay, indicating both are effective radical scavengers.[1][7]

Data Summary: In Vitro Assays

CompoundAssayResult (IC₅₀)InterpretationReference
Sinapic Acid DPPH32.4 ± 2.2 µM Highly Potent[2]
Sinapine DPPH165.7 ± 0.9 µMLess Potent[2]
Sinapic Acid ABTSGood ActivityEffective Scavenger[1][7]
Sinapine ABTSGood ActivityEffective Scavenger[1][7]

Expert Interpretation: The superior performance of sinapic acid in the DPPH assay is likely due to its free carboxylic acid group. In the methanolic or ethanolic solutions typically used for this assay, the molecular properties of sinapic acid may allow for more favorable kinetics and interaction with the DPPH radical compared to the bulkier and charged choline ester of sinapine. This highlights that in a simple, non-biological chemical environment, sinapic acid demonstrates higher intrinsic radical-scavenging potency.

Cellular Antioxidant Efficacy: The Importance of Subcellular Targeting

While in vitro assays provide foundational data, the true test of a therapeutic agent lies in its activity within a biological system. Here, the story reverses, and sinapine reveals a unique and powerful advantage.

A key study investigating oxidative stress in cardiomyocytes revealed that while both sinapic acid and sinapine could limit cytosolic oxidative stress, only sinapine was able to counteract mitochondrial oxidative stress resulting from the generation of mitochondrial reactive oxygen species (mtROS).[5]

The Causality: A Tale of Two Charges

The mitochondrion, the primary site of cellular energy production, is also a major source of endogenous ROS. It maintains a significant negative membrane potential. This electrochemical gradient is the key to understanding the differential effects:

  • Sinapine: Possessing a permanent positive charge on its choline moiety, sinapine is actively drawn to and accumulates within the negatively charged mitochondrial matrix. This targets its antioxidant action directly to a major source of cellular oxidative stress.[5]

  • Sinapic Acid: As an anion at physiological pH, it is electrostatically repelled by the negative mitochondrial membrane and thus cannot enter the organelle to neutralize mtROS.[5]

This selective targeting makes sinapine exceptionally effective at protecting against mitochondrial-derived damage, a critical factor in pathologies like cardiac ischemia-reperfusion injury.[5]

G cluster_cell Cardiomyocyte cluster_mito Mitochondrion (- charge) ros mtROS sinapine Sinapine (+) sinapine->ros Accumulates Scavenges mtROS sinapic_acid Sinapic Acid (-) sinapic_acid->ros Repelled No entry

Caption: Differential localization and action in a cell.

Experimental Protocols: A Guide to Self-Validating Systems

To ensure reproducibility and accuracy in comparing these compounds, adhering to standardized protocols is paramount. Below are detailed methodologies for the three primary antioxidant assays.

Workflow for Antioxidant Capacity Determination

G prep Prepare Stock Solutions (Sinapine, Sinapic Acid, Standard) assay Select Assay (DPPH, ABTS, or FRAP) prep->assay execute Execute Assay Protocol (Incubate, Read Absorbance) assay->execute calc Calculate % Inhibition or TEAC execute->calc ic50 Determine IC50 Value (Concentration vs. Inhibition Plot) calc->ic50

Caption: General experimental workflow.

A. DPPH Radical Scavenging Assay

Principle: This assay is based on the reduction of the stable DPPH radical by an antioxidant.[6] The color change from violet to yellow is measured spectrophotometrically at ~517 nm.[8]

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in an amber bottle and in the dark to prevent degradation.

  • Sample Preparation: Prepare a series of dilutions for this compound, sinapic acid, and a positive control (e.g., Trolox, Ascorbic Acid) in methanol.

  • Assay Procedure:

    • In a 96-well microplate, add 50 µL of each sample dilution to respective wells.

    • Add 150 µL of the 0.1 mM DPPH solution to all wells.

    • Include a blank control containing only 200 µL of methanol.

    • Include a negative control containing 50 µL of methanol and 150 µL of DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[8] The timing is critical for consistent results.

  • Measurement: Read the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula:

    • % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[9]

    • Where Abs_control is the absorbance of the negative control.

  • IC₅₀ Determination: Plot the % inhibition against the concentration of each sample. The IC₅₀ value is the concentration that causes 50% inhibition.

B. ABTS Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured by the decrease in absorbance, typically at 734 nm.[10]

Step-by-Step Protocol:

  • Reagent Preparation (ABTS•+ Stock Solution):

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes (1:1 ratio).

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete generation of the radical cation.[10]

  • Working Solution Preparation: On the day of the assay, dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 (± 0.02) at 734 nm.[11]

  • Assay Procedure:

    • In a 96-well plate, add 10 µL of each sample dilution (or standard).

    • Add 190 µL of the ABTS•+ working solution to each well.

  • Incubation: Incubate the plate at room temperature for 6 minutes.[10]

  • Measurement: Read the absorbance at 734 nm.

  • Calculation: Calculate the % inhibition as described for the DPPH assay. Results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the inhibition curve of the sample to that of a Trolox standard.

C. Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: The FRAP assay measures the total antioxidant capacity of a sample by its ability to reduce the ferric iron (Fe³⁺) in a TPTZ (2,4,6-tripyridyl-s-triazine) complex to the ferrous form (Fe²⁺) at low pH.[12] This reduction results in the formation of an intense blue-colored complex, which is measured at 593 nm.

Step-by-Step Protocol:

  • Reagent Preparation (FRAP Reagent):

    • Prepare the following three solutions:

      • (A) 300 mM Acetate buffer, pH 3.6.

      • (B) 10 mM TPTZ in 40 mM HCl.

      • (C) 20 mM FeCl₃·6H₂O in distilled water.

    • Prepare the fresh FRAP working reagent by mixing solutions A, B, and C in a 10:1:1 (v/v/v) ratio.

    • Warm the working reagent to 37°C before use.

  • Standard Curve: Prepare a standard curve using a known concentration of FeSO₄·7H₂O (e.g., 100 to 1000 µM).

  • Assay Procedure:

    • In a 96-well plate, add 20 µL of the sample, standard, or blank (distilled water).

    • Add 180 µL of the pre-warmed FRAP working reagent to all wells.

  • Incubation: Incubate the plate at 37°C for 4-15 minutes, depending on the specific kit or protocol.[13]

  • Measurement: Read the absorbance at 593 nm.

  • Calculation: Determine the FRAP value (in µM Fe²⁺ equivalents) for the samples by comparing their absorbance to the standard curve.

Conclusion and Strategic Recommendations

The antioxidant activities of this compound and sinapic acid are not a matter of simple superiority but of context-dependent efficacy.

  • Sinapic Acid exhibits higher intrinsic radical-scavenging activity in non-compartmentalized, chemical-based assays like DPPH. It is an excellent benchmark for general antioxidant potential.

  • This compound , due to its cationic nature, demonstrates a unique ability to target and accumulate within mitochondria.[5] This makes it a significantly more potent agent for combating mitochondrial oxidative stress, a key driver in numerous cellular pathologies.

For professionals in drug development and research, the choice of compound should be guided by the therapeutic target. For applications requiring general, systemic antioxidant effects, sinapic acid is a potent candidate. However, for diseases rooted in mitochondrial dysfunction and oxidative stress—such as neurodegenerative disorders, cardiovascular disease, and metabolic syndrome—sinapine's targeted action presents a more sophisticated and potentially more effective therapeutic strategy.[5][14] Future research should focus on quantifying the in vivo biodistribution of these compounds to further validate the strategic advantage of sinapine's mitochondrial targeting.

References

  • Lochner, A., Huisamen, B., Marais, E., & Moolman, J. A. (2018). Sinapine, but not sinapic acid, counteracts mitochondrial oxidative stress in cardiomyocytes. ResearchGate. [Link]

  • Vu, D. H., et al. (2021). Sinapic Acid and Sinapate Esters in Brassica: Innate Accumulation, Biosynthesis, Accessibility via Chemical Synthesis or Recovery From Biomass, and Biological Activities. Frontiers in Plant Science. [Link]

  • Baskaran, R., et al. (2016). Antioxidant properties of sinapic acid: In vitro and in vivo approach. ResearchGate. [Link]

  • Saleem, A., et al. (2017). Sinapic Acid and Its Derivatives as Medicine in Oxidative Stress-Induced Diseases and Aging. Oxidative Medicine and Cellular Longevity. [Link]

  • Vu, D. H., et al. (2021). Sinapic Acid and Sinapate Esters in Brassica: Innate Accumulation, Biosynthesis, Accessibility via Chemical Synthesis or Recovery From Biomass, and Biological Activities. National Institutes of Health. [Link]

  • Erdagi, S. I., et al. (2022). Sinapic acid and its derivatives increase oxidative stability in different model lipid systems. ResearchGate. [Link]

  • Le, T. P., et al. (2021). Selective Extraction of Sinapic Acid Derivatives from Mustard Seed Meal by Acting on pH: Toward a High Antioxidant Activity Rich Extract. MDPI. [Link]

  • Al-Shmgani, H. S., et al. (2022). Determination of Sinapine in Rapeseed Pomace Extract: its antioxidant and acetylcholinesterase inhibition properties. ResearchGate. [Link]

  • Li, H., et al. (2016). Kinetic Reaction Mechanism of Sinapic Acid Scavenging NO2 and OH Radicals: A Theoretical Study. PLoS ONE. [Link]

  • Reungoat, V., et al. (2023). Improvement of Sinapine Extraction from Mustard Seed Meal by Application of Emerging Technologies. MDPI. [Link]

  • Al-Rajabi, M. M., et al. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. PMC. [Link]

  • G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. G-Biosciences. [Link]

  • Sharopov, F., et al. (2022). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. [Link]

  • Iris, F. F., et al. (n.d.). STANDARD OPERATING PROCEDURE FOR FRAP ASSAY ON PLASMA & FAECAL EXTRACTS. ResearchGate. [Link]

  • Zen-Bio. (2020). FRAP Antioxidant Assay Kit. Zen-Bio. [Link]

  • Gulcin, I., et al. (2022). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. ResearchGate. [Link]

  • Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. Amerigo Scientific. [Link]

  • Busse, J. S., et al. (2011). Overexpression of Sinapine Esterase BnSCE3 in Oilseed Rape Seeds Triggers Global Changes in Seed Metabolism. PMC. [Link]

  • Zen-Bio. (2020). ABTS Antioxidant Assay Kit. Zen-Bio. [Link]

  • Nerdy, N., & Manurung, K. (2018). SPECTROPHOTOMETRIC METHOD FOR ANTIOXIDANT ACTIVITY TEST AND TOTAL PHENOLIC DETERMINATION OF RED DRAGON FRUIT LEAVES AND WHITE DR. ResearchGate. [Link]

  • G-Biosciences. (n.d.). FRAP Antioxidant Assay, Cat. # BAQ066. G-Biosciences. [Link]

  • Gauthier, C., et al. (2022). Structure-Activity Relationship Studies of New Sinapic Acid Phenethyl Ester Analogues Targeting the Biosynthesis of 5-Lipoxygenase Products. PubMed. [Link]

  • Zen-Bio. (2013). DPPH Antioxidant Assay Kit. Zen-Bio. [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. Cell Biolabs, Inc.. [Link]

  • Futa, B., et al. (2021). ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. PMC. [Link]

  • Shany, S., et al. (2021). Structure-Activity Relationship of Hydroxycinnamic Acid Derivatives for Cooperating with Carnosic Acid and Calcitriol in Acute Myeloid Leukemia Cells. MDPI. [Link]

  • Kume, M., et al. (2018). The Effects of Sinapic Acid on the Development of Metabolic Disorders Induced by Estrogen Deficiency in Rats. PubMed. [Link]

  • Author, A. (Year). Structure of sinapic acid and its oxidative derivatives. ResearchGate. [Link]

Sources

Validating sinapine chloride purity using elemental analysis and melting point

Author: BenchChem Technical Support Team. Date: February 2026

Methodology: Elemental Analysis (CHN) & Melting Point Determination

Executive Summary: The Case for Orthogonal Validation

In pharmaceutical research and natural product chemistry, relying solely on High-Performance Liquid Chromatography (HPLC) for Sinapine Chloride (C₁₆H₂₄ClNO₅) validation creates a blind spot.[1] While HPLC excels at detecting UV-active organic impurities (like sinapic acid), it frequently misses inorganic salts, solvent residues, and moisture content—contaminants that drastically alter the molarity of biological assays.[1]

This guide outlines a self-validating, orthogonal approach using Elemental Analysis (EA) and Melting Point (MP) determination.[1] By combining stoichiometric confirmation (EA) with thermodynamic characterization (MP), researchers can establish a "Holistic Purity Profile" that HPLC alone cannot provide.[1]

Material Profile: this compound

Before initiating validation, the physicochemical nature of the analyte must be understood to prevent false negatives.[1]

PropertySpecificationCritical Validation Note
CAS Number 6484-80-6Distinct from free base (18696-26-9).[1][2]
Molecular Formula C₁₆H₂₄ClNO₅Cation: [C₁₆H₂₄NO₅]⁺; Anion: Cl⁻
Molecular Weight 345.82 g/mol Basis for all stoichiometric calculations.[1]
Physical State White to beige solidDarkening indicates oxidation/hydrolysis.[1]
Hygroscopicity High CRITICAL: Absorbs atmospheric water rapidly.[1]

Expert Insight: this compound is a quaternary ammonium salt.[1] Its hygroscopic nature is the primary cause of Elemental Analysis failure.[1] A sample that looks dry may contain 2-5% water by weight, skewing Carbon/Nitrogen ratios.[1]

Protocol A: Elemental Analysis (The Stoichiometric Check)

Objective: Confirm the bulk material composition matches the theoretical formula C₁₆H₂₄ClNO₅.

Pre-Validation: The Drying Step (Mandatory)

Because of hygroscopicity, "as-is" analysis will almost always fail.[1]

  • Equipment: Vacuum drying oven or Abderhalden drying pistol.

  • Conditions: 40°C under high vacuum (<10 mbar) for 24 hours.

    • Note: Avoid temperatures >60°C to prevent thermal degradation before analysis.[1]

  • Handling: Transfer dried sample immediately into a desiccator; weigh into tin/silver capsules in a low-humidity glove box if possible.

Theoretical vs. Acceptable Limits

The industry standard for purity is a variance of ≤ 0.4% from the theoretical value.[1]

Table 1: Stoichiometric Reference for this compound

ElementTheoretical Mass %Acceptable Range (±0.4%)Diagnostic Interpretation of Failure
Carbon (C) 55.57% 55.17% – 55.97%Low: Excess water/inorganic salt.[1] High: Solvent residue (e.g., Ethanol).[1][3]
Hydrogen (H) 7.00% 6.60% – 7.40%High: Moisture contamination (most common error).[1]
Nitrogen (N) 4.05% 3.65% – 4.45%Low: Inorganic contamination.[1] High: Protein residue (if crude extract).[1]
Chlorine (Cl) 10.25% 9.85% – 10.65%Low: Ion exchange failure (mixed salt forms).[1]
Experimental Causality
  • Why C/N Ratio Matters: If the purity is low due to water, both C and N values will drop, but the C/N ratio (Theoretical: 13.[1]72) should remain constant. If the C/N ratio shifts, you have a chemical impurity (e.g., Sinapic acid degradation product), not just moisture.[1]

Protocol B: Melting Point (The Thermodynamic Check)

Objective: Assess crystal lattice energy and detect eutectic impurities.

The Decomposition Challenge

Unlike simple organics, this compound does not melt cleanly; it decomposes.[1] This requires specific observation techniques.

  • Literature Value: >204°C (with decomposition) [1].[1][2]

  • Alternative Forms: Free base sinapine melts lower (~178°C).[1] A depressed MP often indicates hydrolysis to the free base or sinapic acid.[1]

Step-by-Step Methodology
  • Sample Prep: Grind the dried sample into a fine powder. Load into a capillary tube to a height of 2-3 mm. Compact by tapping.[1]

  • Apparatus: Digital Melting Point Apparatus (e.g., Büchi or Mettler Toledo) with video capture.

  • Ramp Rate:

    • Fast Ramp: 10°C/min up to 180°C.[1]

    • Critical Ramp:1.0°C/min from 180°C to endpoint.[1]

  • Endpoint Determination:

    • Watch for "browning" (onset of decomposition) before liquefaction.[1]

    • Record the Meniscus Point (formation of liquid phase) and Clear Point (complete liquefaction).[1]

Pass Criteria: Onset of decomposition/melting must occur >200°C . Any melting below 190°C indicates significant contamination (likely Sinapic acid or residual solvents acting as plasticizers).[1]

Comparative Analysis: EA/MP vs. Alternatives

Why not just use HPLC? This table compares the utility of the methods.

Table 2: Method Performance Comparison

FeatureElemental Analysis (EA) Melting Point (MP) HPLC (UV-Vis) NMR (¹H)
Primary Target Bulk CompositionCrystal PurityOrganic ImpuritiesStructural ID
Detects Water? Yes (Indirectly via H%)Yes (Depressed MP)No Yes (if D₂O not used)
Detects Inorganics? Yes (via % Residue)Yes (High residue)No (Transparent)No
Sample Required ~2–5 mg (Destructive)<1 mg (Destructive)<1 mg (Non-destructive)~5–10 mg
Cost Efficiency ModerateVery HighLow (High Consumables)Low (High CapEx)
Blind Spot IsomersAmorphous solidsNon-UV active saltsTrace inorganics

Validation Decision Workflow

The following diagram illustrates the logical flow for validating this compound, ensuring no step is skipped regarding hygroscopicity.

SinapineValidation Start Raw this compound (White/Beige Solid) Drying Vacuum Drying 40°C, 24h, <10 mbar Start->Drying Split Split Sample Drying->Split EA_Test Elemental Analysis (CHN + Cl) Split->EA_Test MP_Test Melting Point (Ramp 1°C/min) Split->MP_Test EA_Check Check %C, %H, %N Target: ±0.4% EA_Test->EA_Check EA_Fail_H Fail: High %H (Moisture) EA_Check->EA_Fail_H H > 7.4% EA_Fail_CN Fail: Wrong C/N Ratio (Chemical Impurity) EA_Check->EA_Fail_CN Deviant Ratio Pass PASS: High Purity Proceed to Bioassay EA_Check->Pass Within Limits Redry Action: Re-dry EA_Fail_H->Redry Recrystallize Action: Recrystallize (MeOH/Et2O) EA_Fail_CN->Recrystallize MP_Check Check Onset Target: >200°C (dec) MP_Test->MP_Check MP_Fail Fail: <190°C (Eutectic Impurity) MP_Check->MP_Fail <200°C MP_Check->Pass >204°C MP_Fail->Recrystallize Redry->Drying

Figure 1: Decision tree for this compound purity validation. Note the feedback loop for moisture correction.

References

  • PubChem. (2025).[1] this compound Compound Summary (CID 5280385).[1][4] National Library of Medicine.[1] Retrieved February 9, 2026, from [Link][1]

  • Thiyam, B., et al. (2006).[1][5] Rapid HPLC Method for Determination of Sinapine in Canola. ResearchGate. Retrieved February 9, 2026, from [Link]

Sources

Reference Standards for Sinapine Chloride: HPLC Peak Identification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the analysis of cruciferous by-products (e.g., rapeseed meal, Semen Sinapis), Sinapine (the choline ester of sinapic acid) is a critical bioactive marker.[1] While Sinapine Thiocyanate is the naturally occurring salt often cited in pharmacopeias, Sinapine Chloride (


) is increasingly preferred in synthetic applications and mechanistic studies due to its superior solubility profile and defined counter-ion stoichiometry.

However, the quaternary ammonium nature of sinapine presents unique chromatographic challenges—specifically peak tailing and retention time instability. This guide objectively compares the performance of Certified Reference Materials (CRM) against reagent-grade alternatives and provides a validated HPLC workflow to ensure data integrity.

Part 1: The Reference Standard Landscape

Selecting the correct standard is not merely about purity; it is about traceability and counter-ion accounting . Inaccurate accounting of the chloride salt mass fraction can lead to quantitation errors of up to 15%.

Comparative Analysis: Sinapine Reference Options
FeatureOption A: Certified Reference Material (CRM) Option B: Reagent Grade Sinapine Cl Option C: Sinapine Thiocyanate (Alternative)
Purity >98.0% (qNMR validated)~90-95% (Area %)>97% (Pharmacopeial)
Counter-ion Chloride (Quantified)Chloride (Assumed)Thiocyanate (

)
Traceability NIST/SI TraceableVendor COA onlyPharmacopeia (ChP/USP)
Major Impurity Sinapic Acid (<0.5%)Sinapic Acid (>2.0%)Sulfur contaminants
Suitability Quantitation & Validation Qualitative ID onlyQC of Herbal Medicine
Cost High (

$)
Low ($)Medium (

)
The "Counter-Ion Trap"

Researchers often overlook that Sinapine is a salt.

  • Sinapine Cation (

    
    ):  MW ~310.37  g/mol 
    
  • This compound: MW ~345.82 g/mol

  • Sinapine Thiocyanate: MW ~368.45 g/mol

Critical Insight: If you substitute a Thiocyanate standard for a Chloride protocol without correcting for Molecular Weight, your potency calculation will be skewed by approximately 6.5% . Always use the free cation mass for cross-comparison.

Part 2: Chromatographic Behavior & Method Development

Sinapine contains a permanent positive charge (quaternary amine). On standard C18 columns, this leads to two failure modes:

  • Early Elution: The charged species is hydrophilic and elutes near the void volume (

    
    ).
    
  • Peak Tailing: The positive charge interacts strongly with residual silanols on the silica backbone.

The Self-Validating Protocol

To ensure the peak you are integrating is actually Sinapine and not a co-eluting impurity, we utilize a Self-Validating Stability System . Sinapine contains an ester bond susceptible to hydrolysis.[2]

Diagram 1: Stability & Degradation Logic

This workflow demonstrates how to verify your standard's integrity before running samples.

Sinapine_Stability Standard This compound Reference Standard Hydrolysis Hydrolysis (Alkaline pH / Time) Standard->Hydrolysis Degradation HPLC HPLC Analysis (C18, Acidic Mobile Phase) Standard->HPLC Intact Hydrolysis->HPLC Result_A Peak A (RT ~4.5 min) Sinapine Cation HPLC->Result_A Major Peak Result_B Peak B (RT ~12.0 min) Sinapic Acid HPLC->Result_B Impurity (Increases with degradation) Result_C Peak C (Void) Choline HPLC->Result_C UV Invisible

Figure 1: Degradation pathway logic. If Peak B (Sinapic Acid) exceeds 1% in your fresh standard injection, the standard is compromised.

Part 3: Optimized Experimental Protocol

This method is optimized for This compound to ensure separation from its hydrolysis product, Sinapic Acid.

Chromatographic Conditions
  • Column: End-capped C18 (e.g., 250 mm × 4.6 mm, 5 µm). Note: "End-capped" is non-negotiable to reduce tailing.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

  • Mobile Phase B: Acetonitrile.

  • Mode: Gradient Elution (See Table).[1]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV-Vis / DAD at 326 nm (Max absorption for sinapoyl moiety).

  • Temperature: 30°C.

Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.09010Equilibration
15.07030Elution of Sinapine
20.01090Column Wash
25.09010Re-equilibration
Standard Preparation (Critical Step)

This compound is hygroscopic.

  • Equilibrate the CRM vial to room temperature before opening (prevents condensation).

  • Weigh accurately into a volumetric flask.

  • Solvent: Dissolve in 0.1% Phosphoric Acid : Methanol (80:20) .

    • Why? Dissolving in pure methanol or water can lead to rapid hydrolysis if the glass surface is slightly alkaline. The acid stabilizes the ester bond.

Part 4: System Suitability & Troubleshooting

The following decision tree helps troubleshoot common issues with this compound analysis.

Diagram 2: Method Troubleshooting Logic

Method_Troubleshooting Start Evaluate Sinapine Peak Check_Tailing Tailing Factor > 1.5? Start->Check_Tailing Check_RT Retention Time < 3 min? Check_Tailing->Check_RT No Action_Silanol Cause: Silanol Interaction Fix: Add 10mM Ammonium Acetate or Lower pH Check_Tailing->Action_Silanol Yes Action_Void Cause: Lack of Retention Fix: Decrease Organic % at Start or Use Ion-Pairing (Hexanesulfonate) Check_RT->Action_Void Yes Pass System Suitable Proceed to Calibration Check_RT->Pass No

Figure 2: Troubleshooting logic for quaternary amine analysis. Tailing is the most common failure mode.

Data Interpretation[1][2][4][5][6]
  • This compound RT: Typically elutes before Sinapic Acid in acidic Reverse Phase conditions because the permanent positive charge makes it more hydrophilic than the protonated (neutral) Sinapic Acid [1, 2].

  • Spectral Confirmation: Use a Diode Array Detector (DAD).[1] Sinapine and Sinapic Acid have similar UV spectra (max ~326 nm), but Sinapine lacks the spectral shift associated with carboxylic acid deprotonation if pH is varied [3].

Part 5: Conclusion

For high-integrity drug development or nutritional analysis:

  • Avoid Reagent Grade: The risk of Sinapic Acid contamination (hydrolysis) is too high.

  • Use CRM: A Certified Reference Material of this compound allows for precise counter-ion correction.

  • Acidify Solvents: Always prepare standards in acidic media to prevent "on-bench" degradation.

By controlling the mobile phase pH and validating the standard against its degradation product (Sinapic Acid), you ensure that your peak identification is chemically accurate and defensible.

References

  • Thiyam, B., et al. (2006).[2][4][5] Rapid high-performance liquid chromatographic method for the determination of sinapine and sinapic acid in Canola seed and meal. Journal of Agricultural and Food Chemistry. [Link]

  • Yates, S., et al. (2019). Sinapic Acid and Sinapate Esters in Brassica: Innate Accumulation and Biological Activities. Frontiers in Chemistry. [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of Sinapine Chloride

[1]

Part 1: Executive Safety Summary & Hazard Profiling

Sinapine Chloride (CAS: 6484-80-6) is the chloride salt of sinapine, an alkaloid ester found in Brassica species.[1][2] While often used as a phytochemical reference standard, it possesses specific biological activity (Acetylcholinesterase inhibition) and physical properties (hygroscopicity) that dictate its disposal pathway.[1] It is not benign "kitchen waste" and must be managed to prevent environmental leaching and respiratory exposure.

1.1 Chemical Hazard Data (GHS Classification)
ParameterSpecificationCritical Note for Disposal
Signal Word WARNING Treat as a bioactive irritant.[1][2]
Hazard Statements H315 : Causes skin irritation.H319 : Causes serious eye irritation.H335 : May cause respiratory irritation.[1][2][3]Dust control is the primary safety concern during transfer/disposal.[1][2]
Physical State Hygroscopic Solid (White/Beige powder)Do not use water for initial spill cleanup; material will become a sticky sludge.[1][2]
Reactivity Sensitive to moisture and light.[1][2]Store waste in opaque, sealed containers.[1][2]
Ecological AChE Inhibitor (Potential aquatic toxicity).[1][2]Strictly prohibited from drain/sewer disposal.
1.2 Mandatory PPE for Handling & Disposal[2]
  • Respiratory: NIOSH-approved N95 or P100 particulate respirator (required during solid transfer).[1][2]

  • Ocular: Chemical splash goggles (safety glasses are insufficient for fine powders).[1]

  • Dermal: Nitrile gloves (minimum thickness 0.11 mm); standard lab coat.

Part 2: Pre-Disposal Logistics & Waste Segregation[2]

Effective disposal begins with proper segregation. This compound is an organic salt containing chloride ions.[4] It must be directed toward High-Temperature Incineration to ensure the destruction of the alkaloid structure.[1]

2.1 Waste Stream Classification

Do not mix this compound with strong oxidizers or strong bases, as this may generate degradation byproducts before incineration.

  • Stream A (Solid Stock): Expired or degraded pure powder.[1]

    • Action: Segregate into "Solid Organic Waste."

  • Stream B (Liquid/Solutions): HPLC waste or experimental residues (e.g., dissolved in Methanol or DMSO).[1]

    • Action: Segregate into "Halogenated Organic Solvents" (due to Chloride content) or "Non-Halogenated" depending on the solvent volume, but labeling presence of Chloride salts is mandatory to protect incinerator scrubbers.[1]

2.2 Spill Management (Pre-Disposal)

Because this compound is hygroscopic, humidity controls the cleanup method.[1]

  • Isolate: Mark the area.[1]

  • Dry Sweep: If dry, use a soft-bristle brush and dustpan. Do not wet the powder. [1][2]

  • Solubilize Residuals: Only after bulk removal, wipe the surface with a paper towel dampened with 70% Ethanol (Sinapine is soluble in alcohol) followed by water.[1]

  • Disposal: Place all spill debris (towels, gloves) into the Solid Chemical Waste stream.

Part 3: The Disposal Protocol (Step-by-Step)

This protocol ensures compliance with RCRA guidelines for "Characteristic Waste" (if applicable) or general "Hazardous Chemical Waste."

3.1 Workflow Visualization

The following diagram outlines the decision logic for disposing of this compound in various states.

SinapineDisposalStartSTART: this compound WasteStateCheckDetermine Physical StateStart->StateCheckSolidSolid / Powder FormStateCheck->SolidLiquidSolution (MeOH, DMSO, Water)StateCheck->LiquidContainerPlace in HDPE Wide-Mouth JarSolid->ContainerLabelSolidLabel: 'Organic Solid - Irritant'Container->LabelSolidManifestUpdate Waste Manifest(Note: Chloride Salt)LabelSolid->ManifestSolventCheckCheck Solvent CompatibilityLiquid->SolventCheckCarboyTransfer to Chemical Waste CarboySolventCheck->CarboyLabelLiquidLabel: 'Flammable/Toxic Organic Waste'Carboy->LabelLiquidLabelLiquid->ManifestIncinerationFINAL: High-Temp Incineration(Scrubber Required)Manifest->Incineration

Figure 1: Decision matrix for this compound waste processing, ensuring correct stream selection based on physical state.

3.2 Detailed Procedure

Scenario A: Disposing of Expired Solid Inventory

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1][2] Glass is acceptable but poses a breakage risk.

  • Transfer: Inside a fume hood, transfer the solid. Avoid creating dust.[3] If dust is generated, wait for it to settle before capping.

  • Labeling: Apply a hazardous waste label.

    • Constituents: this compound (100%).[1]

    • Hazards: Irritant (Skin/Eye/Respiratory).[1][3]

  • Storage: Store in the "Solid Waste" satellite accumulation area until pickup.

Scenario B: Disposing of HPLC/Experimental Solutions

  • Solvent Assessment: Identify the primary solvent (e.g., Methanol).[1]

  • Segregation: Pour into the waste carboy compatible with the solvent.[1]

    • Crucial Step: If the total chloride concentration is high (>1%), use the "Halogenated Waste" carboy to ensure the incinerator facility uses proper acid gas scrubbing.[1]

  • Rinsing: Triple rinse the original Sinapine container with the solvent used; add rinsate to the waste carboy.[1] Deface the label on the empty original container and recycle as "Glass" or "Plastic" trash (non-hazardous) only if triple-rinsed.[1]

Part 4: Regulatory Compliance & Documentation[2]

While this compound is not explicitly "P-Listed" or "U-Listed" by the EPA (RCRA), it is regulated under the "Characteristic" definitions if mixed with flammable solvents, and generally as "Hazardous Waste" due to toxicity/irritation profiles in professional settings.[1][2]

Regulatory BodyClassificationRequirement
US EPA (RCRA) Non-listed Hazardous WasteDispose via permitted TSD (Treatment, Storage, Disposal) facility.[1][2]
DOT (Shipping) Not Regulated (Solid)If in flammable solution, ship as UN 1993 (Flammable Liquid).[1][2]
European Waste Code 16 05 06*"Laboratory chemicals consisting of or containing hazardous substances."[1][2]

Chain of Custody: Always document the volume/mass of this compound disposed of in your laboratory's Chemical Inventory System to maintain accurate "Cradle-to-Grave" tracking.[1][2]

Part 5: References
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 100135, Sinapine. Retrieved from [Link][1][2]

  • United States Environmental Protection Agency (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

Personal Protective Equipment (PPE) & Handling Guide: Sinapine Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary

Sinapine Chloride is a quaternary ammonium alkaloid and a choline ester of sinapic acid. While often used as a phytochemical standard or in acetylcholinesterase (AChE) inhibition studies, it presents specific hazards that are frequently underestimated due to its botanical origin.[1]

The Primary Hazard Vector is Inhalation of Dust. As a bioactive AChE inhibitor, systemic absorption through mucous membranes poses a greater risk than simple skin irritation.[1] This compound is also hygroscopic and light-sensitive , meaning improper handling compromises both safety and experimental integrity.

Hazard Classification (GHS/CLP)
Hazard TypeCodeDescription
Acute Toxicity H302Harmful if swallowed.[1]
Skin Corrosion H314/H315Causes severe skin burns and eye damage (concentration dependent).
Resp. Sensitization H335May cause respiratory irritation.
Bioactivity N/AAcetylcholinesterase Inhibitor (Neuroactive).[2]

Part 2: The PPE Protocol (Hierarchy of Defense)[1]

Do not rely on generic "lab safety" rules. Use this targeted protocol designed for handling bioactive quaternary ammonium salts.

Respiratory Protection (Critical)
  • Primary Control: All handling of solid powder must occur inside a certified Chemical Fume Hood.[1]

  • Secondary Defense (PPE): If weighing must occur outside a hood (strongly discouraged) or if the hood sash must be raised significantly:

    • Minimum: N95 Disposable Respirator (NIOSH approved).[1]

    • Recommended: Half-face respirator with P100 particulate filters .[1]

    • Why? this compound dust is fine and electrostatic. Standard surgical masks provide zero protection against inhaling bioactive alkaloids.

Dermal Protection (Hands)[1]
  • Material: Nitrile Rubber (Minimum thickness: 0.11 mm / 4 mil).[1]

  • Technique: Double-gloving is mandatory when handling the neat solid.[1]

    • Outer Glove: Changed immediately upon contamination.

    • Inner Glove: Acts as the final barrier and protects the sample from skin oils (crucial for analytical standards).

  • Compatibility Note: If dissolving in Methanol (common solvent for Sinapine), standard nitrile is acceptable for splash protection but degrades with prolonged immersion.[1] If using Chloroform or Dichloromethane , you must use PVA (Polyvinyl alcohol) or Viton gloves, or change nitrile gloves immediately upon any contact.

Ocular Protection
  • Standard: Chemical Splash Goggles (Indirect Vent).[1]

  • Contraindication: Do not use safety glasses with open sides when handling the powder. The dust can bypass side shields and irritate the moist mucosa of the eye, leading to rapid absorption.

Body Protection
  • Standard: Lab coat (buttoned to collar), long pants, closed-toe shoes.[1]

  • High-Risk: If handling quantities >1g, wear a disposable Tyvek sleeve over the lab coat cuff to bridge the gap between glove and coat.[1]

Part 3: Operational Workflow & Logic

Experiment: Solubilization of this compound Standard

Objective: Prepare a 10mM stock solution in Methanol/Water without degradation or exposure.

Step 1: Environmental Setup[1][2]
  • Verify Fume Hood airflow (Target: 100 fpm face velocity).[1]

  • Clear the hood deck. Place a dark anti-static mat or aluminum foil on the surface.

    • Reasoning: this compound is white/beige; a dark background reveals spilled dust immediately.[1] It is also light-sensitive; minimize exposure to overhead fluorescence.

Step 2: Weighing (The "Static" Risk)[1]
  • Don PPE: Goggles, Lab Coat, Double Nitrile Gloves.[1]

  • Equilibrate: Allow the vial to reach room temperature before opening to prevent condensation (it is hygroscopic).

  • Transfer: Use a clean, anti-static spatula.

    • Caution: Quaternary ammonium salts often carry a static charge, causing particles to "jump."[1] Do not hover your face near the balance, even inside the hood.

  • Decontamination: Wipe the balance area with a wet paper towel (water solubilizes the salt) immediately after weighing.[1] Dispose of the towel as hazardous waste.

Step 3: Solubilization
  • Add solvent (e.g., Methanol) to the vial before removing it from the hood.

  • Cap tightly and vortex.

  • Labeling: Mark the vial clearly as "Toxic - AChE Inhibitor."

Part 4: Decision Logic & Safety Matrix

The following diagram illustrates the decision-making process for selecting controls based on the state of the chemical.

PPE_Logic Start Handling this compound State Determine Physical State Start->State Solid Solid / Powder Form State->Solid Liquid Solubilized (Solution) State->Liquid Hood Is Fume Hood Available? Solid->Hood Solvent_Check Check Solvent Type Liquid->Solvent_Check Action_Hood_Yes USE HOOD Standard PPE: Nitrile Gloves + Goggles Hood->Action_Hood_Yes Yes Action_Hood_No STOP WORK or Respirator (P100) + Goggles (High Risk) Hood->Action_Hood_No No Aq_Sol Aqueous/Buffer Solvent_Check->Aq_Sol Org_Sol Organic (MeOH/DMSO) Solvent_Check->Org_Sol PPE_Aq Standard PPE: Safety Glasses + Nitrile Aq_Sol->PPE_Aq PPE_Org Enhanced PPE: Splash Goggles + Check Glove Compatibility Org_Sol->PPE_Org

Figure 1: Decision matrix for PPE selection based on physical state and engineering controls. Note that solid handling always defaults to higher respiratory protection requirements.

Part 5: Disposal & Emergency Response

Waste Disposal Protocol

This compound is toxic to aquatic life and must never be flushed down the drain.

Waste StreamDescriptionDisposal Method
Solid Waste Contaminated gloves, weighing boats, paper towels.[1]Seal in a clear hazard bag. Label "Solid Hazardous Waste - Toxic."
Liquid Waste Solutions in Methanol, DMSO, or Water.[1]Collect in "Organic Solvent" or "Toxic Aqueous" carboys. Do not mix with oxidizers.
Rinsate First 3 rinses of the stock vial.Collect as liquid hazardous waste.[3]
Emergency Procedures
  • Skin Contact: Immediately wash with soap and copious water for 15 minutes.[1] The compound is a salt and washes off easily, but speed is key to prevent absorption.

  • Eye Contact: Flush for 15 minutes using an eyewash station.[1] Hold eyelids open. Seek medical attention (ophthalmologist) as quaternary ammoniums can cause corneal damage.

  • Spill (Solid):

    • Alert nearby personnel.

    • Dampen a paper towel (do not pour water directly on the powder to avoid spreading).

    • Wipe up the powder gently to avoid dust generation.

    • Clean surface with 70% Ethanol or detergent.

References

  • PubChem. (n.d.).[1] Sinapine | C16H24NO5+.[1] National Library of Medicine. Retrieved October 26, 2023, from [Link][1]

  • United States Environmental Protection Agency (EPA). (2023).[1] Management of Quaternary Ammonium Compounds. Retrieved October 26, 2023, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.